Palonosetron hydrochloride, (3R)-
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KALLACGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-76-9 | |
| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron hydrochloride, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Choreography of (3R)-Palonosetron Hydrochloride in CINV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The advent of second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, exemplified by (3R)-Palonosetron hydrochloride, has marked a paradigm shift in CINV management, particularly in the challenging delayed phase. This in-depth technical guide moves beyond a surface-level overview to dissect the intricate molecular mechanisms that underpin the superior efficacy and prolonged duration of action of palonosetron. We will explore its unique receptor binding kinetics, the structural basis of its high-affinity interactions, the nuanced debate between receptor internalization and pseudo-irreversible inhibition, and its modulation of signaling crosstalk. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of palonosetron's pharmacology, supported by detailed experimental methodologies and field-proven insights.
The Clinical Landscape of CINV and the Central Role of the 5-HT3 Receptor
Chemotherapy triggers the release of various emetogenic substances, with serotonin (5-HT) playing a pivotal role in the acute phase of CINV.[1] Released from enterochromaffin cells in the gastrointestinal tract, 5-HT activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[2] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a pentameric structure that forms a cation-selective channel.[3][4] Upon 5-HT binding, the channel opens, leading to a rapid influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.[3]
While first-generation 5-HT3 receptor antagonists like ondansetron and granisetron effectively manage acute CINV, their efficacy in delayed CINV (occurring 24-120 hours post-chemotherapy) is limited. This has fueled the development of second-generation agents like palonosetron, which demonstrates superior control over both acute and delayed CINV.[5]
The Molecular Distinction of Palonosetron: A Multi-faceted Mechanism of Action
Palonosetron's enhanced clinical profile stems from a unique combination of pharmacokinetic and pharmacodynamic properties that differentiate it from its predecessors.
Superior Binding Affinity and Prolonged Half-Life
A cornerstone of palonosetron's efficacy is its significantly higher binding affinity for the 5-HT3 receptor and its extended plasma half-life. This ensures a sustained blockade of the receptor, crucial for managing the prolonged nature of CINV.
| Antagonist | Binding Affinity (Ki, nM) | Plasma Half-life (hours) |
| Palonosetron | 0.22 ± 0.07[6] | ~40[2] |
| Ondansetron | 0.47 ± 0.14[6] | 4 - 9 |
| Granisetron | ~1.0 | 9 - 12 |
Table 1: Comparative binding affinities and plasma half-lives of common 5-HT3 receptor antagonists.
Allosteric Binding and Positive Cooperativity: A Unique Interaction
Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[5] This suggests that palonosetron may bind to a site on the 5-HT3 receptor distinct from the serotonin binding site (the orthosteric site), and that its binding at one site enhances the binding of subsequent palonosetron molecules. This cooperative binding contributes to its potent and prolonged inhibitory effect.[7]
The Structural Basis of High-Affinity Binding
The unique, rigid tricyclic structure of palonosetron allows it to fit snugly into the 5-HT3 receptor's binding pocket, forming a tight and effective wedge.[8] Site-directed mutagenesis studies have identified key amino acid residues crucial for this high-affinity interaction. Specifically, a cation-π interaction and a hydrogen bond with Tryptophan 183 (W183) and a hydrogen bond with Tyrosine 153 (Y153) in the 5-HT3A receptor subunit are critical for palonosetron's potent binding.[8]
Caption: Key amino acid interactions of palonosetron in the 5-HT3 receptor binding site.
Prolonged Receptor Inhibition: Internalization vs. Slow Dissociation
A key area of investigation has been the mechanism behind palonosetron's long-lasting effects. Early studies suggested that palonosetron triggers the internalization of the 5-HT3 receptor, removing it from the cell surface and thus preventing serotonin signaling.[9] However, more recent evidence points towards a model of "pseudo-irreversible" antagonism driven by very slow dissociation kinetics.[6]
This latter model proposes that palonosetron's prolonged inhibition is due to its extremely slow rate of unbinding from the receptor, effectively rendering the receptor inactive for an extended period.[6] Studies have shown that even after washing the cells, a significant number of receptors remain occupied by palonosetron for several days.[6] This prolonged surface receptor inhibition, rather than internalization, is now considered a more likely explanation for its sustained clinical efficacy.
Inhibition of 5-HT3/NK-1 Receptor Crosstalk: A Key to Delayed CINV Efficacy
The pathophysiology of delayed CINV is thought to be mediated primarily by Substance P acting on neurokinin-1 (NK-1) receptors, rather than serotonin.[10] A groundbreaking aspect of palonosetron's mechanism is its ability to inhibit the crosstalk between the 5-HT3 and NK-1 receptor signaling pathways.[10] While palonosetron does not directly bind to the NK-1 receptor, it can prevent the serotonin-induced enhancement of Substance P signaling.[10][11] This unique property provides a strong rationale for its superior efficacy in managing delayed CINV, a domain where first-generation antagonists are less effective.
Caption: Palonosetron's dual inhibition of direct 5-HT3R signaling and crosstalk with the NK-1R pathway.
Methodologies for Characterizing Palonosetron's Mechanism of Action
The elucidation of palonosetron's unique pharmacological profile has been made possible through a suite of sophisticated in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of a ligand for its receptor.
Objective: To determine the Ki of palonosetron for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]granisetron).
-
Unlabeled palonosetron.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled palonosetron to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known 5-HT3 receptor antagonist (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 19°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of palonosetron to determine the IC50 (the concentration of palonosetron that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine palonosetron's receptor affinity.
Receptor Internalization vs. Surface Inhibition Assay
This assay helps to differentiate between receptor internalization and prolonged surface inhibition as the mechanism of action.
Objective: To determine if palonosetron causes internalization of the 5-HT3 receptor or prolonged inhibition at the cell surface.
Materials:
-
Cells expressing epitope-tagged 5-HT3 receptors (e.g., 5-HT3A-myc).
-
Palonosetron.
-
Primary antibody against the epitope tag (e.g., anti-myc).
-
Secondary antibody conjugated to a fluorophore or enzyme for detection.
-
Cell culture medium.
-
Fixative (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100).
-
Plate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Seed cells expressing epitope-tagged 5-HT3 receptors in a multi-well plate.
-
Treatment: Treat the cells with palonosetron (e.g., 1 nM) for a specified time (e.g., 150 minutes) at 37°C.[6] Include untreated control cells.
-
Fixation and Permeabilization (for total receptor levels): Fix the cells with paraformaldehyde and then permeabilize with Triton X-100 to allow antibodies to access intracellular receptors.
-
Surface Receptor Labeling (for surface receptor levels): For a parallel set of wells, fix the cells but do not permeabilize them.
-
Antibody Incubation: Incubate all wells with the primary antibody against the epitope tag, followed by incubation with the labeled secondary antibody.
-
Detection: Measure the signal (fluorescence or absorbance) using a plate reader or visualize the localization of the receptors using a fluorescence microscope.
-
Data Analysis: Compare the signal from the palonosetron-treated cells to the control cells in both the permeabilized and non-permeabilized conditions. A decrease in signal only in the non-permeabilized wells would suggest receptor internalization. No change in signal in either condition would suggest prolonged surface inhibition.
Calcium Influx Assay: Assessing Functional Inhibition
This assay measures the functional consequence of 5-HT3 receptor antagonism by quantifying changes in intracellular calcium levels.
Objective: To measure the inhibitory effect of palonosetron on serotonin-induced calcium influx.
Materials:
-
HEK293 cells expressing the 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin.
-
Palonosetron.
-
Assay buffer (e.g., HBSS).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Protocol:
-
Cell Plating: Seed HEK293 cells expressing the 5-HT3 receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C in the dark.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate with various concentrations of palonosetron for a defined period.
-
Serotonin Stimulation: Place the plate in a FLIPR and add a solution of serotonin to all wells to stimulate the 5-HT3 receptors.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
-
Data Analysis: Plot the peak fluorescence intensity against the log concentration of palonosetron to determine the IC50 for the inhibition of the serotonin-induced calcium response.
Sources
- 1. A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Activity of Palonosetron Hydrochloride Stereoisomers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in 5-HT3 Receptor Antagonism
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. The development of single-enantiomer drugs, therefore, represents a significant advancement in rational drug design, aiming to optimize efficacy and safety.
Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, stands as a prime example of the successful application of these principles. With two chiral centers, four potential stereoisomers of Palonosetron can exist: (S,S), (R,R), (S,R), and (R,S). However, the clinically approved and marketed form, Palonosetron hydrochloride (Aloxi®), is exclusively the (3aS, 3S)-stereoisomer.[1][2] This in-depth guide will elucidate the pharmacological activity of Palonosetron, focusing on the well-characterized (S,S)-isomer, and discuss the stereochemical considerations that underpin its development as a single-isomer therapeutic agent. While comparative pharmacological data for the other stereoisomers are not available in published literature, this guide will explore the rationale for the selection of the (S,S)-isomer, drawing upon an understanding of its synthesis, unique receptor interactions, and superior clinical performance.
The Preeminent Isomer: (S,S)-Palonosetron
The therapeutic efficacy of Palonosetron in preventing chemotherapy-induced nausea and vomiting (CINV) is solely attributed to the (S,S)-isomer.[1][3] Its pharmacological distinction from first-generation 5-HT3 receptor antagonists, such as ondansetron and granisetron, lies in its unique molecular interactions with the 5-HT3 receptor, its pharmacokinetic profile, and its resulting clinical efficacy, particularly in the delayed phase of CINV.[4][5]
Molecular Mechanism of Action: A Unique Allosteric Interaction
The primary mechanism of action for all 5-HT3 receptor antagonists is the blockade of serotonin binding to its receptors, which are located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.[6] The release of serotonin by chemotherapeutic agents from enterochromaffin cells in the gut initiates the vomiting reflex, and by blocking this interaction, these drugs exert their antiemetic effect.[2]
(S,S)-Palonosetron, however, exhibits a more complex and potent interaction with the 5-HT3 receptor. Unlike first-generation antagonists that demonstrate simple competitive binding, (S,S)-Palonosetron engages in allosteric binding and positive cooperativity.[7][8] This means that not only does it bind with very high affinity to the serotonin binding site, but it also interacts with other sites on the receptor. This allosteric interaction is thought to induce a conformational change in the receptor that results in a prolonged inhibition of receptor function, even after the drug has dissociated.[7][9] This unique molecular mechanism is a key factor in its extended duration of action.[8]
The structural basis for this distinct interaction lies in the way (S,S)-Palonosetron's rigid tricyclic ring structure wedges itself into the receptor's binding pocket, a pose different from that of other "-setron" drugs.[10][11]
Pharmacokinetic Profile: The Basis for Extended Efficacy
The pharmacokinetic properties of (S,S)-Palonosetron further differentiate it from older 5-HT3 receptor antagonists. It possesses a significantly longer terminal elimination half-life of approximately 40 hours.[5][12][13] This extended half-life, combined with its high binding affinity, ensures that a single intravenous dose can provide protection against CINV for up to five days, covering both the acute (0-24 hours) and delayed (>24-120 hours) phases.[4]
| Pharmacokinetic Parameter | (S,S)-Palonosetron | First-Generation 5-HT3 RAs (e.g., Ondansetron) |
| Terminal Half-life | ~40 hours | 4-9 hours |
| 5-HT3 Receptor Binding Affinity (pKi) | ~10.4 | 8.1 - 9.1 |
| Plasma Protein Binding | ~62% | 70-76% |
| Primary Metabolism | CYP2D6, CYP3A4, CYP1A2 | CYP3A4, CYP1A2, CYP2D6 |
| Primary Route of Elimination | Renal | Hepatic and Renal |
Table 1: Comparative Pharmacokinetic and Binding Properties. Data compiled from multiple sources.[4][5][12]
The Rationale for a Single Isomer: Stereoselective Synthesis and Development
The decision to develop Palonosetron as a single (S,S)-stereoisomer is a testament to the principles of modern, stereochemically-driven drug development. While direct comparative data on the other three isomers is not publicly available, the established superiority of the (S,S) isomer in preclinical and clinical studies provides a strong rationale for its selection.[4][14] The development process would have involved the synthesis and evaluation of the different isomers, with the (S,S) form demonstrating the optimal combination of high receptor affinity, potent antagonist activity, and a favorable safety profile.
The synthesis of Palonosetron hydrochloride with high chiral purity is achieved through stereoselective methods. These processes are designed to exclusively or predominantly yield the desired (S,S)-isomer, thereby avoiding the complexities and potential liabilities of a racemic mixture.
Experimental Protocols for Pharmacological Characterization
To ensure the scientific integrity of this guide, the following sections detail the methodologies for key experiments used in the pharmacological evaluation of 5-HT3 receptor antagonists like Palonosetron.
Protocol 1: In Vitro 5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Palonosetron stereoisomers for the 5-HT3 receptor.
Causality: This assay is fundamental to understanding the potency of a drug at its molecular target. A high binding affinity (low Ki value) is often a prerequisite for high pharmacological potency.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (e.g., (S,S)-Palonosetron).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Model of Chemotherapy-Induced Emesis
Objective: To evaluate the antiemetic efficacy of Palonosetron stereoisomers in a relevant animal model.
Causality: While in vitro assays confirm target engagement, in vivo models are essential to assess the overall therapeutic effect in a complex biological system, taking into account factors like pharmacokinetics and metabolism. The ferret is a well-established model for studying CINV as it has a vomiting reflex similar to humans.
Methodology:
-
Animal Model:
-
Use adult male ferrets, acclimatized to the laboratory conditions.
-
Implant telemetry devices for monitoring physiological parameters, if required.
-
-
Induction of Emesis:
-
Administer a highly emetogenic chemotherapeutic agent, such as cisplatin (e.g., 5-10 mg/kg, intraperitoneally), to induce both acute and delayed emesis.
-
-
Drug Administration:
-
Administer the test compound (e.g., (S,S)-Palonosetron) or vehicle control intravenously at a specified time before the cisplatin challenge.
-
-
Observation and Data Collection:
-
Observe the animals continuously for a defined period (e.g., 24-72 hours) to record the number of retches and vomits (emetic episodes).
-
Monitor for other signs of nausea, such as changes in behavior or posture.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle control group.
-
Calculate the percentage reduction in emesis for each dose of the test compound.
-
Determine the dose-response relationship and the effective dose (ED50) for the antiemetic effect.
-
Conclusion: The Triumph of a Single Isomer
Palonosetron hydrochloride represents a significant advancement in the management of chemotherapy-induced nausea and vomiting. Its superior clinical efficacy, particularly in the challenging delayed phase, is a direct consequence of its unique pharmacological properties.[4][14] The development of Palonosetron as a single (S,S)-stereoisomer highlights the importance of stereochemistry in drug design. By isolating the most active and well-tolerated isomer, it was possible to create a therapeutic agent with a superior pharmacological profile, characterized by high-affinity, allosteric binding to the 5-HT3 receptor and a prolonged duration of action.[5][7] While the pharmacological profiles of the other three stereoisomers remain uncharacterized in the public domain, the clinical success of (S,S)-Palonosetron provides a compelling argument for its selection and a powerful illustration of the benefits of single-enantiomer drug development. This guide provides the foundational knowledge for researchers and drug development professionals to understand the intricate pharmacology of this important therapeutic agent.
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Mach, U., & Lummis, S. C. (2012). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British journal of pharmacology, 167(5), 1029–1041. [Link]
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Rojas, C., Li, Y., Zhang, J., Stathis, M., Alt, J., Thomas, A. G., ... & Slusher, B. S. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P-mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 363-370. [Link]
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Bas, C., Nury, H., & Dehez, F. (2020). The Binding of Palonosetron and Other Antiemetic Drugs to the Serotonin 5-HT3 Receptor. Structure (London, England : 1993), 28(10), 1134–1142.e3. [Link]
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Chemical structure and synthesis of (3R)-Palonosetron hydrochloride
An In-depth Technical Guide to the Chemical Structure and Synthesis of Palonosetron Hydrochloride
Abstract
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and prolonged duration of action.[1][2] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy (CINV).[3][4][5] This technical guide provides a comprehensive examination of the chemical architecture of Palonosetron hydrochloride, with a focus on its critical stereochemistry, and delineates a representative stereospecific synthetic pathway. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into the molecule's synthesis and physicochemical properties.
Introduction: The Significance of Palonosetron in Antiemetic Therapy
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The emetic response to chemotherapy is largely mediated by the release of serotonin (5-hydroxytryptamine) from enterochromaffin cells in the gastrointestinal tract.[2] This serotonin activates 5-HT3 receptors on vagal afferent nerves and in the central nervous system's chemoreceptor trigger zone, initiating the vomiting reflex.[1][2][6][7]
Palonosetron (marketed as Aloxi®) emerged as a superior therapeutic agent in this class due to its unique pharmacological profile. Unlike first-generation 5-HT3 antagonists, Palonosetron exhibits a significantly higher binding affinity for the receptor and a remarkably long plasma half-life of approximately 40 hours.[6] These attributes contribute to its efficacy in preventing both acute and delayed CINV.[] This guide will deconstruct the molecular features and synthetic strategies that give rise to this clinically vital compound.
Chemical Structure and Stereochemical Integrity
The therapeutic efficacy of Palonosetron is intrinsically linked to its precise three-dimensional structure. The molecule possesses a complex, rigid framework containing two chiral centers, making stereochemical control paramount.
Core Molecular Architecture
Palonosetron is chemically designated as (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one.[3] Its structure is characterized by:
-
A tricyclic benz[de]isoquinolin-1-one system : This forms the core scaffold of the molecule.
-
A quinuclidine moiety : A bicyclic amine, (S)-1-azabicyclo[2.2.2]octan-3-amine, is attached via its nitrogen atom to the isoquinolinone core.
The molecule contains two stereocenters: one at the C-3a position of the isoquinoline ring and the other at the C-3 position of the quinuclidine ring. The clinically active and approved form is the single (3S, 3aS) stereoisomer.[9] Any other stereoisomers, such as the (3R)-Palonosetron diastereomer, are considered impurities.[10]
The Role of the Hydrochloride Salt
Palonosetron is administered as a hydrochloride salt (C₁₉H₂₄N₂O·HCl).[9][11] The formation of this salt serves several critical pharmaceutical functions:
-
Enhanced Solubility : It renders the molecule freely soluble in water, which is essential for its formulation as an intravenous injection.[3][9]
-
Improved Stability : The salt form typically exhibits greater crystalline stability and a longer shelf-life compared to the free base.
-
Handling Properties : It facilitates easier handling and purification during the manufacturing process.
Advanced Insights into the Mechanism of Action
Palonosetron's distinction lies not just in its structure but in its interaction with the 5-HT3 receptor. It is a highly potent and selective antagonist with a binding affinity (pKi) of 10.4.[12]
Key mechanistic features include:
-
High-Affinity Binding : Palonosetron binds to the 5-HT3 receptor with an affinity approximately 30 times higher than first-generation antagonists.[]
-
Allosteric Interactions : Beyond simple competitive antagonism, evidence suggests Palonosetron engages in allosteric interactions with the receptor, inducing receptor internalization. This unique mechanism is believed to contribute to its prolonged inhibition of receptor function.[]
-
Long Duration of Action : A mean elimination half-life of around 40 hours ensures sustained antiemetic protection, a significant advantage in managing delayed CINV.[6]
The following diagram illustrates the emetic reflex pathway and the site of Palonosetron's intervention.
Stereospecific Synthesis of (3S, 3aS)-Palonosetron Hydrochloride
The synthesis of Palonosetron requires precise stereochemical control to yield the desired (S,S) isomer exclusively. The following pathway is a robust and scalable method derived from established literature and patents.[13][14]
The overall synthetic strategy involves three key transformations: stereospecific amide bond formation, diastereoselective reduction of the amide, and a final intramolecular cyclization to construct the lactam ring.
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Pharmacokinetics and metabolism of (3R)-Palonosetron hydrochloride in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of (3R)-Palonosetron Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and metabolism of (3R)-Palonosetron hydrochloride, a second-generation serotonin-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from foundational and recent studies to explain the absorption, distribution, metabolism, and excretion (ADME) profile that underpins its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).
Introduction: The Unique Profile of a Second-Generation 5-HT3 Antagonist
(3R)-Palonosetron hydrochloride is a highly selective and potent 5-HT3 receptor antagonist distinguished from first-generation agents by its significantly higher binding affinity and a remarkably longer plasma half-life.[1] These properties are central to its efficacy against both acute and, notably, delayed CINV.[1] Understanding the complete pharmacokinetic (PK) and metabolic journey of Palonosetron in vivo is critical for optimizing its therapeutic application and for the development of future antiemetic strategies. This guide delves into the causal mechanisms and experimental frameworks that define its disposition in the body.
Comprehensive Pharmacokinetic Profile (ADME)
Palonosetron's clinical advantages are directly linked to its distinct ADME characteristics. It is eliminated through multiple pathways, with both renal excretion and hepatic metabolism playing significant roles.[1][2]
Absorption
-
Intravenous Administration: As an injectable formulation, bioavailability is 100% upon intravenous (IV) administration. Peak plasma concentrations (Cmax) are achieved immediately at the end of the infusion.[3]
-
Oral Administration: Palonosetron is also well-absorbed when administered orally. Studies in healthy Chinese volunteers have demonstrated an absolute bioavailability of approximately 109.9% for oral capsules.[3] Following oral administration, Cmax is typically reached between 3 to 8 hours.[3][4] The pharmacokinetic profile is linear within the oral dose range of 0.25 mg to 0.75 mg.[4]
Distribution
Palonosetron exhibits extensive distribution into tissues, a key factor contributing to its long duration of action.
-
Volume of Distribution (Vd): The drug has a large apparent volume of distribution, approximately 8.3 L/kg in healthy subjects and cancer patients, indicating significant extravascular distribution.[2][5]
-
Plasma Protein Binding: Approximately 62% of palonosetron is bound to plasma proteins.[2] This moderate level of binding means a substantial fraction of the drug is free to distribute to target tissues and interact with 5-HT3 receptors.
-
Tissue Penetration: Preclinical studies in animal models show that palonosetron penetrates the blood-brain barrier and concentrates in the small and large intestines, which are key sites for the initiation of the vomiting reflex.[6]
Metabolism
Approximately 50% of a palonosetron dose is metabolized before excretion.[1][2] The process is mediated by several cytochrome P450 (CYP) enzymes, leading to the formation of two primary metabolites that are pharmacologically weak.
-
Metabolic Pathways: The primary metabolic transformations are N-oxidation and hydroxylation.[2] This results in the formation of N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron (M4).[2][7]
-
Enzymology: In vitro studies have identified CYP2D6 as the main enzyme involved in palonosetron metabolism, with minor contributions from CYP3A4 and CYP1A2.[1][2] Importantly, the clinical pharmacokinetics are not significantly different between poor and extensive metabolizers of CYP2D6 substrates, suggesting that alternative pathways can compensate, which reduces the risk of variability in patient response.[2]
-
Metabolite Activity: Both the N-oxide and 6-S-hydroxy metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, meaning they do not contribute meaningfully to the drug's clinical effect.[2][6]
Caption: Metabolic pathway of (3R)-Palonosetron.
Excretion
Palonosetron is cleared from the body through a combination of hepatic metabolism and direct renal excretion of the unchanged drug.
-
Primary Route: Renal elimination is the main route of excretion.[7] Following a single intravenous dose of radiolabeled [14C]-palonosetron, approximately 80-83% of the dose was recovered in the urine within 144 hours.[1][2][7]
-
Unchanged Drug vs. Metabolites: Of the total dose recovered in urine, palonosetron itself accounts for about 40%, with the remaining portion consisting of its metabolites.[1][2][7] This dual elimination pathway (renal and hepatic) provides a robust clearance mechanism that is less susceptible to impairment in a single organ system.
-
Elimination Half-Life (t½): Palonosetron is characterized by a long mean terminal elimination half-life of approximately 40 hours in healthy subjects and cancer patients.[1][2][5] This is substantially longer than first-generation 5-HT3 antagonists and is a primary determinant of its efficacy in delayed CINV.
Summary of Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for (3R)-Palonosetron hydrochloride following both intravenous and oral administration in healthy adult subjects.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Dose | 10 mcg/kg or 0.5 mg | 0.25 mg - 0.75 mg | [2][3] |
| Tmax (Time to Peak Conc.) | End of infusion (~0.25 h) | 3 - 8.4 hours | [3] |
| Cmax (Peak Plasma Conc.) | 5.58 ± 2.66 ng/mL (0.5 mg) | 0.67 - 1.99 ng/mL | [3][4] |
| AUC (Total Exposure) | Dose-proportional | Dose-proportional | [2][4] |
| t½ (Elimination Half-Life) | ~40 - 54 hours | ~41 - 74 hours | [2][3][4][5] |
| Total Body Clearance (CL) | 0.160 ± 0.035 L/h/kg | Not directly measured | [2] |
| Renal Clearance (CLr) | 0.067 ± 0.018 L/h/kg | Not applicable | [2] |
| Volume of Distribution (Vd) | 8.3 ± 2.5 L/kg | Not applicable | [2] |
| Absolute Bioavailability | 100% | ~109.9% | [3] |
Factors Influencing Pharmacokinetics
-
Organ Impairment: Mild-to-moderate renal or hepatic impairment does not significantly alter the pharmacokinetic parameters of palonosetron, and therefore, dose adjustments are generally not required.[1][2] While severe renal impairment can increase systemic exposure by about 28%, this is not considered clinically meaningful.[2]
-
Age and Race: Population pharmacokinetic analyses have not revealed clinically significant differences between younger and older (≥65 years) patients.[1] Some studies have noted a 25% higher total body clearance in Japanese subjects compared to Caucasians, but this difference was not deemed to require dose adjustment.[2][5]
-
Drug Interactions: In vitro studies show that palonosetron does not inhibit or induce major CYP enzymes at clinically relevant concentrations.[1][2] Clinical studies have confirmed a low potential for drug-drug interactions when co-administered with agents like dexamethasone, aprepitant, or metoclopramide.[2]
Standardized Experimental Protocols
The characterization of palonosetron's pharmacokinetic profile relies on robust and validated experimental designs and bioanalytical methods.
Protocol: In Vivo Single-Dose Pharmacokinetic Study
This protocol outlines a typical randomized, crossover study design used to assess the pharmacokinetics of an oral formulation, a design chosen to minimize inter-subject variability by having each subject act as their own control.
Objective: To determine the pharmacokinetic profile and bioavailability of a single oral dose of (3R)-Palonosetron hydrochloride.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy volunteers (e.g., n=12 to 24) who have provided informed consent. Screen for inclusion/exclusion criteria, including normal liver and kidney function.
-
Study Design: Employ a two-period, two-sequence, crossover design. Subjects are randomized to receive either an oral dose (e.g., 0.5 mg) or an equivalent intravenous dose in the first period.
-
Dosing: After an overnight fast, subjects are administered the assigned palonosetron dose.
-
Blood Sampling: Collect serial blood samples (e.g., 3-5 mL) into K2-EDTA tubes at predetermined time points: pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours.[3]
-
Plasma Processing: Centrifuge blood samples at ~2000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest the plasma and store at -80°C until analysis.
-
Washout Period: A washout period of at least 14 days (more than 5 half-lives) is implemented between the two dosing periods to ensure complete elimination of the drug.
-
Second Period: Subjects return and receive the alternate formulation. The blood sampling schedule is repeated.
-
Bioanalysis: Analyze plasma samples for palonosetron concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., DAS2.1).[3]
Caption: Workflow for a crossover in vivo PK study.
Protocol: Bioanalytical Method for Palonosetron in Human Plasma
Objective: To accurately quantify palonosetron concentrations in plasma samples.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity, which is necessary due to the low circulating concentrations of palonosetron.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (IS) (e.g., a deuterated analog of palonosetron or another suitable compound like ibrutinib).[3]
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both palonosetron and the IS.
-
-
Quantification:
-
Construct a calibration curve by spiking blank plasma with known concentrations of palonosetron.
-
Calculate the concentration of palonosetron in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
-
Conclusion
The pharmacokinetic and metabolic profile of (3R)-Palonosetron hydrochloride provides a clear rationale for its clinical utility. Its long elimination half-life of approximately 40 hours, extensive volume of distribution, and clearance via multiple pathways (renal and hepatic) differentiate it from first-generation agents and underpin its sustained efficacy against delayed CINV.[1][2] Metabolism is predictable, primarily involving the CYP2D6 enzyme system to produce inactive metabolites, and the risk of clinically significant drug-drug interactions is low.[1][2] This well-characterized and favorable ADME profile makes palonosetron a reliable and robust therapeutic option in the challenging clinical setting of oncology.
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PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. (2018). U.S. Food and Drug Administration. [Link]
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Shah, A., et al. (2006). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology. [Link]
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Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. Cancer Control. [Link]
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Joseph, D. B. (2008). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
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Li, Y., et al. (2021). Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study. Clinical Therapeutics. [Link]
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Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. ResearchGate. [Link]
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Wang, X., et al. (2015). Pharmacokinetics and bioavailability of palonosetron hydrochloride capsules in healthy volunteers. ResearchGate. [Link]
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An In-depth Technical Guide to the Binding Affinity of (3R)-Palonosetron Hydrochloride for 5-HT3 Receptors
This guide provides a comprehensive technical overview of the binding characteristics of (3R)-Palonosetron hydrochloride to the 5-HT3 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and the methodologies used to characterize this high-affinity antagonist.
Introduction: The Significance of Palonosetron and the 5-HT3 Receptor
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a crucial role in mediating nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] Activation of these receptors by serotonin (5-hydroxytryptamine) leads to the opening of a non-selective cation channel, resulting in neuronal depolarization.[2]
Palonosetron is a second-generation 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron.[1] Its clinical superiority, especially in preventing delayed CINV, is attributed to its unique binding properties, including a higher binding affinity and a prolonged duration of action.[1][3][4] This guide delves into the specifics of (3R)-Palonosetron's interaction with the 5-HT3 receptor, providing both the theoretical framework and practical methodologies for its characterization.
(3R)-Palonosetron Hydrochloride is the active R-isomer of palonosetron, exhibiting a significantly higher binding affinity for the 5-HT3 receptor than its S-isomer.
Molecular Interactions: A Unique Binding Profile
Palonosetron's interaction with the 5-HT3 receptor is not a simple competitive antagonism. Research has revealed a more complex mechanism involving allosteric binding and pseudo-irreversible inhibition.[3][5][6]
Allosteric Binding and Positive Cooperativity: Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[3][4] This suggests that palonosetron can bind to a site on the receptor that is distinct from the serotonin binding site, and this binding event may induce conformational changes that enhance its own inhibitory effect or that of other ligands.[4]
Prolonged Inhibition and Slow Dissociation: A hallmark of palonosetron's action is its prolonged inhibition of 5-HT3 receptor function.[5][6] This is a consequence of its very slow dissociation from the receptor.[5][6] Studies have shown that a significant proportion of binding sites remain occupied by palonosetron for at least four days, leading to it being described as a pseudo-irreversible antagonist.[5][6] This extended receptor blockade is a key factor in its efficacy against delayed CINV.
Structural Insights: The chemical structure of (3R)-Palonosetron hydrochloride, with its rigid tricyclic ring system, contributes to its potent and specific interaction with the 5-HT3 receptor.
-
Chemical Formula: C₁₉H₂₄N₂O·HCl
-
Molar Mass: 332.87 g/mol
Quantitative Analysis of Binding Affinity
The binding affinity of (3R)-Palonosetron hydrochloride for the 5-HT3 receptor is quantified using several key parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Typical Values for (3R)-Palonosetron |
| Ki (Inhibition Constant) | Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity. | ~0.04 - 0.4 nM |
| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to displace 50% of a radiolabeled ligand from the receptor. It is dependent on the experimental conditions, including the concentration of the radioligand used. | ~0.1 - 1.0 nM |
Note: The exact values can vary depending on the experimental conditions, such as the cell line, receptor subtype (5-HT3A or 5-HT3AB), and the specific radioligand used in the assay.
Experimental Methodologies: A Step-by-Step Guide
The determination of palonosetron's binding affinity relies on robust and well-validated in vitro assays. The following sections provide detailed protocols for the key experiments.
Cell Culture and Membrane Preparation
The choice of a suitable expression system is critical for accurate binding studies. Human Embryonic Kidney (HEK293) cells are a commonly used host for the heterologous expression of 5-HT3 receptors due to their high transfection efficiency and faithful protein processing.
Protocol for Culturing HEK293 Cells Expressing 5-HT3 Receptors:
-
Cell Maintenance: Culture HEK293 cells stably transfected with the human 5-HT3A or 5-HT3AB receptor subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cells with phosphate-buffered saline (PBS), detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed them at an appropriate density.
-
Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membrane preparations at -80°C until use.
-
Caption: Workflow for the preparation of cell membranes expressing 5-HT3 receptors.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of an unlabeled compound (palonosetron) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. [3H]granisetron is a commonly used radioligand for 5-HT3 receptor binding studies.
Protocol for [3H]granisetron Competition Binding Assay:
-
Assay Buffer: Prepare a binding buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [3H]granisetron (close to its Kd value, e.g., 0.5-1.0 nM).
-
Varying concentrations of unlabeled (3R)-Palonosetron hydrochloride (e.g., from 1 pM to 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]granisetron against the logarithm of the palonosetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of palonosetron.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Experimental workflow for a radioligand competition binding assay.
Functional Assay: Calcium Influx Measurement
Functional assays assess the ability of an antagonist to inhibit the receptor's biological response. Since the 5-HT3 receptor is a cation channel, its activation by an agonist (like serotonin) leads to an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators.
Protocol for Calcium Influx Functional Assay:
-
Cell Plating: Seed HEK293 cells expressing 5-HT3 receptors into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Loading with Calcium Indicator:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of (3R)-Palonosetron hydrochloride for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and then add a fixed concentration of a 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of palonosetron.
-
Plot the percentage of inhibition of the agonist-induced calcium influx against the logarithm of the palonosetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of palonosetron in this functional assay.
-
Caption: Workflow for a calcium influx functional assay to assess 5-HT3 receptor antagonism.
Conclusion: A Distinct and Potent Antagonist
The in-depth analysis of (3R)-Palonosetron hydrochloride's binding affinity for the 5-HT3 receptor reveals a molecule with a unique and complex mechanism of action. Its high affinity, allosteric interactions, and prolonged receptor occupancy differentiate it from first-generation antagonists and provide a strong rationale for its clinical efficacy, particularly in the challenging setting of delayed CINV. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel 5-HT3 receptor modulators.
References
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Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., ... & Slusher, B. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 107(2), 469-478. [Link]
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Machu, T. K. (2011). Palonosetron is a 5-HT3 receptor antagonist with a unique molecular signature. Supportive Care in Cancer, 19(1), 1-8. [Link]
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Stathis, M., Rojas, C., & Slusher, B. S. (2007). Additional binding mechanism of palonosetron to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9621-9621. [Link]
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Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. New England Journal of Medicine, 358(23), 2482-2494. [Link]
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Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
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Navari, R. M. (2004). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. Proceedings (Baylor University. Medical Center), 17(4), 463–466. [Link]
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Rojas, C., Li, Y., Zhang, J., Stathis, M., Alt, J., Thomas, A. G., ... & Slusher, B. S. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P–mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 362-368. [Link]
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A Technical Guide to Preclinical Efficacy Testing of (3R)-Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the preclinical evaluation of (3R)-Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist. We will delve into the scientific rationale behind the selection of animal models, detailed experimental protocols, and the unique pharmacological properties that underpin its enhanced efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting.
Introduction: The Significance of Stereochemistry in Palonosetron's Antiemetic Action
Palonosetron is a cornerstone in the management of nausea and vomiting, common and distressing side effects of chemotherapy and surgery.[1] Unlike first-generation 5-HT3 receptor antagonists, palonosetron exhibits a superior and extended duration of action, offering protection against both acute and delayed emesis.[2][3] This enhanced clinical profile is intrinsically linked to its unique molecular structure and interaction with the 5-HT3 receptor.[4]
Palonosetron is a single isomer, specifically the (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride, also known as (3R)-Palonosetron hydrochloride. The decision to develop a single enantiomer is a critical aspect of modern drug design, aimed at optimizing therapeutic efficacy and minimizing potential off-target effects or metabolic complexities associated with a racemic mixture. While direct comparative preclinical studies detailing the antiemetic efficacy of the (3R)-enantiomer versus the (3S)-enantiomer are not extensively available in public literature, the profound efficacy of the marketed single-enantiomer formulation underscores the therapeutic importance of this specific stereoisomer.
This guide will, therefore, focus on the established preclinical models and methodologies used to demonstrate the efficacy of (3R)-Palonosetron hydrochloride, the clinically approved and active form of the molecule.
Unique Pharmacology of (3R)-Palonosetron: Beyond Simple Receptor Blockade
The superior efficacy of palonosetron, particularly in the delayed phase of chemotherapy-induced nausea and vomiting (CINV), is attributed to its distinct pharmacological properties that set it apart from first-generation 5-HT3 receptor antagonists like ondansetron and granisetron.[2][5]
High Binding Affinity and Prolonged Half-Life: Palonosetron demonstrates a significantly higher binding affinity for the 5-HT3 receptor and possesses a remarkably long plasma half-life of approximately 40 hours.[2][6] This ensures sustained receptor blockade, which is crucial for managing delayed CINV.
Allosteric Binding and Positive Cooperativity: Unlike first-generation antagonists that exhibit simple competitive binding, palonosetron engages in allosteric binding and positive cooperativity with the 5-HT3 receptor.[4] This unique interaction modulates the receptor's conformation in a way that provides a more profound and lasting inhibition.
Receptor Internalization: A key differentiator for palonosetron is its ability to trigger the internalization of the 5-HT3 receptor.[3] This process removes the receptor from the cell surface, leading to a prolonged suppression of its function that persists even after the drug has dissociated.[5]
Cross-Talk Inhibition with NK-1 Receptor Pathway: Emerging evidence suggests that palonosetron can inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[1][5] While palonosetron does not directly bind to the NK-1 receptor, its unique interaction with the 5-HT3 receptor appears to indirectly modulate substance P-mediated responses, which are key drivers of delayed emesis.[1][5]
Signaling Pathway of Palonosetron's Action
Caption: Mechanism of (3R)-Palonosetron in preventing emesis.
Preclinical Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is paramount for the robust preclinical evaluation of antiemetic agents. The ideal model should exhibit a vomiting reflex and demonstrate both acute and delayed phases of emesis in response to clinically relevant stimuli.
Emesis Models (Vomiting Species)
For definitive assessment of anti-vomiting efficacy, species that possess a functional emetic reflex are essential.
-
Ferrets (Mustela putorius furo): The ferret is considered a gold-standard model for CINV research.[7] They exhibit a robust and quantifiable emetic response to various chemotherapeutic agents, including cisplatin, and display both acute and delayed phases of vomiting.[7][8] This biphasic response is crucial for evaluating drugs like palonosetron that are effective against delayed emesis.
-
Dogs (Canis lupus familiaris): Dogs have also been historically used in emesis research and are sensitive to a range of emetogens, including apomorphine and cisplatin. Their larger size can be advantageous for certain experimental procedures, but ethical considerations and cost often favor the use of smaller species.
-
House Musk Shrew (Suncus murinus): This small insectivore is a valuable model for emesis research due to its well-characterized vomiting response to various stimuli, including motion and chemotherapeutic agents. Its small size and ease of handling make it a practical alternative to larger animals.
Nausea-Like Behavior Models (Non-Vomiting Species)
Rodents, such as rats and mice, do not possess a vomiting reflex. However, they exhibit specific behaviors that are considered proxies for nausea.
-
Pica Model (Rats): Pica is the compulsive consumption of non-nutritive substances, such as kaolin (a type of clay). In rats, an increase in kaolin consumption following the administration of an emetogenic substance is interpreted as a sign of nausea-like malaise. This model is useful for screening compounds for their potential to alleviate nausea.
-
Conditioned Taste Aversion (CTA): This model relies on the principle of learned association. An animal will avoid a novel taste if its initial consumption is paired with a negative experience, such as drug-induced nausea. The degree of aversion to the taste is used as a measure of the intensity of the nausea-like state.
Experimental Protocols for Efficacy Testing
The following protocols provide a framework for evaluating the antiemetic efficacy of (3R)-Palonosetron hydrochloride in established preclinical models.
Cisplatin-Induced Emesis in Ferrets
This model is particularly relevant for assessing efficacy against both acute and delayed CINV.
Experimental Workflow
Caption: Workflow for cisplatin-induced emesis model in ferrets.
Step-by-Step Methodology:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions for at least one week. Baseline food and water intake, as well as general behavior, are monitored.
-
Randomization: Animals are randomly assigned to treatment groups: Vehicle control, (3R)-Palonosetron hydrochloride (at various doses), and a positive control (e.g., ondansetron).
-
Drug Administration: (3R)-Palonosetron hydrochloride or the vehicle is administered intravenously or orally, typically 30-60 minutes before the emetogen challenge.
-
Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose known to induce a biphasic emetic response (e.g., 5 mg/kg).[7]
-
Observation and Data Collection:
-
Acute Phase (0-24 hours): Animals are continuously observed, and the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are recorded.
-
Delayed Phase (24-72 hours): Observation continues, and emetic episodes are quantified. Food and water intake, as well as body weight, are also monitored as indicators of general well-being.
-
-
Data Analysis: The primary endpoint is the reduction in the total number of emetic episodes (retches + vomits) in the palonosetron-treated groups compared to the vehicle control group.
Table 1: Representative Dosing and Efficacy Endpoints in the Ferret Model
| Parameter | Description | Example Value/Metric |
| Emetogen | Cisplatin | 5 mg/kg, i.p. |
| Test Article | (3R)-Palonosetron HCl | 0.01 - 1.0 mg/kg, i.v. or p.o. |
| Vehicle Control | Saline or appropriate vehicle | - |
| Positive Control | Ondansetron | 1 mg/kg, i.v. or p.o. |
| Primary Endpoint | % Reduction in emetic episodes | (Control - Treated) / Control * 100 |
| Secondary Endpoints | Onset to first emetic episode, duration of antiemetic protection, changes in food/water intake and body weight. | Minutes/Hours, % animals protected at specific time points. |
Apomorphine-Induced Emesis in Dogs
This model is useful for evaluating efficacy against centrally-acting emetogens.
Step-by-Step Methodology:
-
Animal Acclimatization and Randomization: Similar to the ferret model.
-
Drug Administration: (3R)-Palonosetron hydrochloride or vehicle is administered prior to the emetogen.
-
Emetogen Challenge: Apomorphine, a dopamine D2 receptor agonist, is administered subcutaneously (s.c.) to induce emesis.
-
Observation and Data Collection: The latency to the first vomit and the total number of vomits within a defined observation period (e.g., 1-2 hours) are recorded.
-
Data Analysis: Efficacy is determined by the increase in the latency to emesis and the reduction in the number of vomits.
Cisplatin-Induced Pica in Rats
This model serves as a proxy for assessing the anti-nausea effects of (3R)-Palonosetron hydrochloride.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Measurement: Rats are individually housed with free access to food, water, and a pre-weighed amount of kaolin. Baseline kaolin consumption is measured for several days.
-
Randomization and Drug Administration: Animals are grouped and treated with (3R)-Palonosetron hydrochloride or vehicle.
-
Emetogen Challenge: Cisplatin is administered i.p. to induce nausea-like behavior.
-
Data Collection: Kaolin and food consumption are measured at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
Data Analysis: A significant reduction in kaolin consumption in the palonosetron-treated group compared to the vehicle group indicates an anti-nausea effect.
Conclusion: A Comprehensive Preclinical Approach
The preclinical evaluation of (3R)-Palonosetron hydrochloride requires a multi-faceted approach utilizing a combination of emesis and nausea-like behavior models. The unique pharmacological properties of palonosetron, including its high receptor affinity, long half-life, and distinct mechanism of action involving receptor internalization and cross-talk inhibition, provide a strong scientific rationale for its superior and extended antiemetic efficacy.[2][3][4][5] By employing robust and well-validated animal models and experimental protocols as outlined in this guide, researchers can effectively demonstrate the potent and long-lasting antiemetic effects of (3R)-Palonosetron hydrochloride, further solidifying its position as a leading therapeutic agent in the management of nausea and vomiting.
References
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Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., ... & Slusher, B. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics, 335(1), 143-150. [Link]
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Rojas, C., & Slusher, B. S. (2012). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P-mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 342(2), 496-503. [Link]
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Botrel, T. E. A., Clark, O. A. C., Clark, L., Paladini, L., Faleiros, E., & Pegoretti, B. (2011). Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis. Supportive Care in Cancer, 19(6), 823-832. [Link]
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Aapro, M. (2008). Palonosetron as an anti-emetic and anti-nausea agent in oncology. Therapeutics and Clinical Risk Management, 4(5), 1029–1040. [Link]
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Kim, T., Kim, J. E., Kim, E. B., & Kim, H. J. (2015). Comparison between the antiemetic effects of palonosetron and granisetron in breast cancer patients treated with anthracycline-based regimens. Experimental and Therapeutic Medicine, 10(6), 2169–2175. [Link]
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Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., ... & Slusher, B. S. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 107(2), 469-478. [Link]
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Navari, R. M. (2004). Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist. Expert Opinion on Pharmacotherapy, 5(12), 2593-2605. [Link]
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Percie du Sert, N., Rudd, J. A., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
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Percie du Sert, N., Rudd, J. A., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
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Lee, D., Kim, J. Y., & Lee, Y. J. (2019). Palonosetron, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. Molecules, 24(21), 3862. [Link]
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Rudd, J. A., & Andrews, P. L. R. (2016). Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew). Frontiers in Pharmacology, 7, 263. [Link]
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Park, S. K., & Cho, E. J. (2022). Comparison of the Effectiveness of Palonosetron and Ramosetron in Preventing Postoperative Nausea and Vomiting. Journal of Personalized Medicine, 13(1), 40. [Link]
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Eisenberg, P., MacKintosh, F. R., Ritch, P., Cornett, P. A., & Macciocchi, A. (2004). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330-337. [Link]
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Eisenberg, P., Figueroa-Vadillo, J., Zamora, R., Charu, V., Mrozek-Orlowski, M., & Schwartzberg, L. (2003). Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron. Cancer, 98(11), 2473-2482. [Link]
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NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential as well as. Retrieved from [Link]
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Zhou, C., Li, J., Wang, J., Liu, Y., Yang, N., & Lin, Y. (2024). Randomized, Phase III Trial of Mixed Formulation of Fosrolapitant and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT. The ASCO Post. [Link]
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Stathis, M., Pietra, C., & Rojas, C. (2017). Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation. Frontiers in Pharmacology, 8, 899. [Link]
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Takemura, M., Ikemura, K., Kondo, M., Yamane, F., Ueda, M., & Okuda, M. (2022). Concomitant palonosetron ameliorates cisplatin-induced nephrotoxicity, nausea, and vomiting: a retrospective cohort study and pharmacovigilance analysis. Journal of Pharmaceutical Health Care and Sciences, 8(1), 21. [Link]
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Einhorn, L. H., Brames, M. J., Dreicer, R., Nichols, C. R., & Cullen, M. H. (2007). Palonosetron plus dexamethasone for prevention of chemotherapy-induced nausea and vomiting in patients receiving multiple-day cisplatin chemotherapy for germ cell cancer. Supportive Care in Cancer, 15(11), 1293-1300. [Link]
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A Technical Guide to the Role of (3R)-Palonosetron in Delayed Chemocytotoxicity-Induced Vomiting
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Redefining the Management of Delayed CINV
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, profoundly impacting patient quality of life. CINV is biphasic, with an acute phase (0–24 hours post-chemotherapy) and a delayed phase (24–120 hours). While the acute phase is primarily mediated by serotonin (5-HT) release acting on 5-HT3 receptors, the delayed phase involves a more complex interplay of neurotransmitters, with Substance P acting on neurokinin-1 (NK-1) receptors playing a crucial role. First-generation 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) are effective for acute CINV but show limited efficacy in the delayed phase. Palonosetron, a second-generation 5-HT3 receptor antagonist, has demonstrated superior efficacy in preventing both acute and, notably, delayed CINV.[1] This guide elucidates the unique pharmacological properties and molecular mechanisms of (3R)-Palonosetron that underpin its enhanced clinical utility in managing delayed emesis.
Pharmacological Profile of (3R)-Palonosetron: A Tale of Affinity and Longevity
Palonosetron's superior clinical performance is rooted in its distinct pharmacokinetic and pharmacodynamic properties, which set it apart from its predecessors.
Stereochemistry and Structure
Palonosetron is a single stereoisomer, (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one. This specific isomeric configuration is critical for its high-affinity binding to the 5-HT3 receptor.
Pharmacokinetics: The Foundation of Prolonged Action
The pharmacokinetic profile of palonosetron is characterized by a remarkably long elimination half-life and a large volume of distribution, contributing to its sustained antiemetic effect.
| Parameter | Value | Clinical Implication |
| Elimination Half-life (t½) | ~40 hours[2][3] | Sustained plasma concentrations provide coverage throughout the entire 5-day at-risk period for delayed CINV. |
| Volume of Distribution (Vd) | ~8.3 L/kg | Extensive tissue distribution ensures the drug reaches relevant physiological compartments. |
| Plasma Protein Binding | ~62%[2] | Moderate binding allows for a significant free fraction of the drug to interact with receptors. |
| Metabolism | Primarily by CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[2] | Potential for drug-drug interactions is a consideration, though clinically significant interactions are rare. |
This extended half-life is a key differentiator from first-generation agents, which have half-lives in the range of 3-9 hours, necessitating multiple doses for delayed CINV coverage.
The Molecular Mechanism of Action: Beyond Simple Antagonism
The efficacy of palonosetron in delayed CINV is not solely explained by its long half-life. Its unique interaction with the 5-HT3 receptor at a molecular level is a critical factor.
Allosteric Binding and Positive Cooperativity
Unlike first-generation 5-HT3 antagonists that exhibit simple competitive binding, palonosetron demonstrates allosteric binding and positive cooperativity.[1][4] This means palonosetron binds to a site on the 5-HT3 receptor distinct from the serotonin binding site. This allosteric interaction modifies the receptor's conformation, leading to a prolonged and more profound inhibition of its function.[4]
Pseudo-Irreversible Inhibition and Receptor Internalization
Early hypotheses suggested that palonosetron might induce the internalization of the 5-HT3 receptor, thereby reducing the number of available receptors on the cell surface.[5] However, more recent evidence indicates that palonosetron's prolonged effect is primarily due to its nature as a pseudo-irreversible antagonist with very slow dissociation kinetics from the receptor.[6][7] This prolonged receptor occupancy, lasting for days, effectively results in a sustained blockade of serotonin-induced signaling.[6] While some studies initially pointed towards internalization, further research has shown that palonosetron does not significantly enhance the endocytosis of 5-HT3 receptors.[6][7]
Crosstalk with the NK-1 Receptor Pathway
The delayed phase of CINV is heavily dependent on the Substance P/NK-1 receptor pathway. There is evidence of significant crosstalk between the 5-HT3 and NK-1 receptor signaling pathways.[8][9] Substance P can potentiate 5-HT3 receptor-mediated currents, and conversely, 5-HT3 receptor antagonists can block Substance P-mediated effects.[9] By providing sustained and profound inhibition of the 5-HT3 receptor through its unique allosteric and pseudo-irreversible binding, palonosetron may indirectly attenuate the signaling cascade of the NK-1 pathway, contributing to its efficacy in the delayed phase.
Caption: Signaling pathways of acute and delayed CINV and points of intervention.
Clinical Evidence: Superiority in the Delayed Phase
Numerous Phase III clinical trials have established the superiority of palonosetron over first-generation 5-HT3 antagonists for the prevention of delayed CINV, particularly in patients receiving moderately and highly emetogenic chemotherapy.[10][11][12]
| Study Highlight | Comparison | Key Finding in Delayed Phase (24-120h) | Reference |
| Pivotal Phase III Trial (HEC) | Palonosetron (0.25mg) + Dexamethasone vs. Ondansetron + Dexamethasone | Complete Response: 42.0% for Palonosetron vs. 28.6% for Ondansetron (p<0.05). | [10] |
| Meta-analysis (Pediatrics) | Palonosetron vs. First-generation 5-HT3 RAs | Palonosetron was statistically superior for delayed CINV (Risk Ratio = 1.21). | [13] |
| Retrospective Analysis (Older Adults) | Palonosetron vs. Ondansetron/Dolasetron | Significantly more complete responses over 5 days with palonosetron (70.9% vs 52.1%). | [12] |
These studies consistently demonstrate that a single intravenous dose of palonosetron provides sustained protection against CINV, a benefit not observed with older agents.[10]
Methodologies and Protocols
Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound like palonosetron for the 5-HT3 receptor.
Objective: To quantify the affinity of (3R)-Palonosetron for the 5-HT3 receptor compared to a known radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT3 receptors.
-
[3H]granisetron (radioligand).
-
(3R)-Palonosetron (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Preparation: Serially dilute (3R)-Palonosetron to create a range of concentrations (e.g., 10 pM to 10 µM).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]granisetron, and varying concentrations of (3R)-Palonosetron or buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of (3R)-Palonosetron to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value.
Caption: Workflow for a 5-HT3 receptor competitive binding assay.
Conclusion and Future Directions
(3R)-Palonosetron represents a significant advancement in the management of CINV, particularly in the challenging delayed phase. Its unique pharmacological profile, characterized by a long half-life and a distinct molecular mechanism involving allosteric, pseudo-irreversible binding to the 5-HT3 receptor, provides a prolonged and robust antiemetic effect. This sustained receptor inhibition likely modulates the crosstalk with the NK-1 pathway, further contributing to its efficacy.
Future research should continue to explore the intricate details of the 5-HT3 and NK-1 receptor crosstalk and how palonosetron's sustained antagonism influences this interaction. Additionally, studies investigating palonosetron's potential anti-tumor and immunomodulatory effects, as suggested by some preclinical data, could open new avenues for its therapeutic application beyond antiemesis.[14]
References
-
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Eisenberg, P., MacKintosh, F. R., Ritch, P., Cornett, P. A., & Macciocchi, A. (2004). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330-337. [Link]
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Siddiqui, M. A., & Scott, L. J. (2004). Daily Palonosetron Is Superior to Ondansetron in the Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting in Patients With Acute Myelogenous Leukemia. American Journal of Health-System Pharmacy, 61(20), 2155-2164. [Link]
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(3R)-Palonosetron interaction with neurokinin-1 (NK-1) receptor pathways
**A Technical Guide to the
Interaction of (3R)-Palonosetron with Neurokinin-1 Receptor Pathways**
Executive Summary
Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a clinical efficacy profile, particularly in delayed chemotherapy-induced nausea and vomiting (CINV), that transcends its primary pharmacological target.[1][2] While first-generation antagonists are primarily effective against acute CINV, palonosetron's prolonged action suggests a more complex mechanism.[1][2][3] Accumulating evidence points towards a functional interaction, or "cross-talk," between the serotonergic (5-HT3) and tachykinin (neurokinin-1, NK-1) pathways as a key explanatory mechanism.[1][2][3][4] This guide delineates the molecular underpinnings of this interaction, providing a framework for its investigation. It has been established that palonosetron does not directly bind to the NK-1 receptor.[1][2][4] Instead, its unique properties—including allosteric binding to the 5-HT3 receptor, induction of receptor internalization, and a long plasma half-life—enable it to indirectly inhibit substance P (SP)-mediated NK-1 receptor signaling.[1][5][6] This document synthesizes current knowledge and presents detailed experimental protocols for researchers to rigorously interrogate this pathway cross-talk, offering a blueprint for advancing the development of next-generation antiemetic therapies.
Section 1: The Two Pillars of Emesis Control: 5-HT3 and NK-1 Pathways
The emetic reflex is a complex neurological process coordinated by the brainstem, integrating inputs from central and peripheral pathways. Two neurotransmitter systems are paramount in mediating CINV: the 5-HT3 and NK-1 receptor pathways.
The 5-HT3 Receptor Pathway (Acute Emesis)
Chemotherapeutic agents damage enterochromaffin cells in the gastrointestinal tract, causing a massive release of serotonin (5-HT).[7] This serotonin binds to 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent nerves.[7][8][9] Activation of these receptors initiates a signal that travels to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, triggering the acute phase of emesis (occurring within 24 hours of chemotherapy).[7] Palonosetron acts as a selective antagonist at these receptors, blocking the binding of serotonin and thereby inhibiting the initiation of the emetic signal.[8]
Caption: Canonical NK-1 receptor signaling pathway in delayed CINV.
Section 2: The Palonosetron Anomaly: Beyond Simple Antagonism
Palonosetron's superior clinical profile is rooted in its unique molecular interactions with the 5-HT3 receptor, which distinguish it from first-generation antagonists like ondansetron and granisetron.
-
Allosteric Binding and Positive Cooperativity: Unlike older setrons that exhibit simple bimolecular binding, palonosetron demonstrates allosteric interactions and positive cooperativity. [1][5][6]This means its binding to one site on the receptor can influence the binding of other molecules at different sites, contributing to a more profound and durable inhibition.
-
Prolonged Receptor Inhibition: Palonosetron exhibits a very slow dissociation from the 5-HT3 receptor, acting as a pseudo-irreversible antagonist. [10]This prolonged receptor occupancy contributes to its long half-life (~40 hours) and sustained clinical effect. [9][10]* Receptor Internalization: A key differentiator is palonosetron's ability to trigger the internalization of the 5-HT3 receptor from the cell surface. [1][5][6]By removing the receptor from the cell membrane, palonosetron ensures a long-lasting inhibition of the signaling pathway, even after the drug concentration in the plasma has declined. [6] These unique properties enable palonosetron to not only block acute emesis but also to exert a lasting effect that modulates the pathways responsible for delayed emesis.
Section 3: Unraveling the Cross-Talk: Palonosetron's Indirect Inhibition of NK-1 Signaling
The central hypothesis for palonosetron's efficacy in delayed CINV is its ability to inhibit the cross-talk between the 5-HT3 and NK-1 receptor pathways. [1][2][3][4]This interaction is not direct; palonosetron does not bind to the NK-1 receptor. [1][2][4]Instead, its profound and lasting effect on the 5-HT3 receptor functionally dampens the downstream response to Substance P.
Several studies have shown that in cells expressing both receptor types, activation of the 5-HT3 receptor can enhance or sensitize the NK-1 receptor's response to Substance P. [1][2]Palonosetron, by potently inhibiting and internalizing the 5-HT3 receptor, effectively severs this link. [1][2]This inhibition of signaling cross-talk prevents the Substance P-mediated response, providing a mechanistic basis for palonosetron's clinical activity in the delayed phase. [4]In fact, studies have demonstrated that palonosetron can induce NK-1 receptor internalization, an effect that is dependent on the presence of the 5-HT3 receptor. [11]
Caption: Hypothesized mechanism of Palonosetron-mediated inhibition of 5-HT3/NK-1 cross-talk.
Section 4: Experimental Blueprint: A Methodological Guide
To rigorously investigate the interaction between (3R)-Palonosetron and the NK-1 pathway, a multi-faceted approach employing cellular and molecular techniques is required. The following protocols provide a self-validating system to dissect this cross-talk.
Data Presentation: Comparative Antagonist Properties
The distinct properties of palonosetron compared to first-generation antagonists are central to its unique mechanism.
| Property | Ondansetron / Granisetron (1st Gen) | (3R)-Palonosetron (2nd Gen) | Reference |
| Binding Mechanism | Simple, competitive bimolecular | Allosteric, positive cooperativity | [1][6] |
| Receptor Affinity (pKi) | ~8-9 | ~10.5 | [12] |
| Plasma Half-life | ~4-9 hours | ~40 hours | [9] |
| 5-HT3 Receptor Internalization | Minimal to none | Significant induction | [6] |
| Inhibition of NK-1 Cross-Talk | No significant effect | Demonstrated inhibition | [2][4] |
Experimental Protocol: Functional Cross-Talk Assessment via Calcium Mobilization
This assay functionally measures the output of the Gq-coupled NK-1 receptor and assesses how its activation by Substance P is modulated by pre-treatment with 5-HT3 antagonists. [13][14] Objective: To determine if pre-incubation with palonosetron, versus a first-generation antagonist, inhibits Substance P-induced calcium release in cells co-expressing 5-HT3 and NK-1 receptors.
Principle: NK-1 receptor activation by SP leads to a Gq-mediated release of intracellular calcium. [15]This calcium flux can be measured using a calcium-sensitive fluorescent dye. [13][14]By pre-treating cells with a 5-HT3 antagonist and then stimulating with SP (in the presence of 5-HT to engage the cross-talk mechanism), we can quantify the degree of functional inhibition.
Methodology:
-
Cell Culture:
-
Plate cells known to endogenously express both 5-HT3 and NK-1 receptors (e.g., NG108-15 cells) or a cell line co-transfected to express both receptors (e.g., HEK293) in a 96-well, black-walled, clear-bottom microplate. [1] * Culture until cells reach 80-90% confluency.
-
-
Antagonist Pre-incubation:
-
Prepare solutions of palonosetron, granisetron (negative control), and a vehicle control in assay buffer.
-
Aspirate the culture medium and wash cells gently with Hanks' Balanced Salt Solution (HBSS).
-
Add the antagonist solutions to the respective wells and incubate for a prolonged period (e.g., 2-24 hours) at 37°C to allow for receptor internalization.
-
Rationale: This extended incubation is critical for observing the unique effects of palonosetron, which relies on receptor internalization, a time-dependent process. [6]3. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol (e.g., FLIPR Calcium Assay Kits). [13][16]An anion-transport inhibitor like probenecid may be required for dye retention in certain cell lines. [14] * Remove the antagonist solution, wash the cells thoroughly to remove any unbound antagonist.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. [13]4. Signal Measurement:
-
Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3).
-
Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Inject a solution containing a mixture of 5-HT and Substance P.
-
Rationale: The inclusion of 5-HT is necessary to activate the 5-HT3 pathway and thus engage the cross-talk machinery that sensitizes the NK-1 receptor.
-
Continue recording the fluorescence signal for at least 60-90 seconds post-injection.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.
-
Compare the peak ΔF in wells pre-treated with palonosetron, granisetron, and vehicle. A significant reduction in the SP-induced calcium peak in palonosetron-treated cells compared to controls would confirm the inhibition of functional cross-talk.
-
Caption: Experimental workflow for the Calcium Mobilization Assay.
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) for Receptor Proximity
While functional assays are crucial, BRET can provide evidence of receptor-receptor proximity in live cells, which can be a prerequisite for certain types of cross-talk. [17][18] Objective: To determine if 5-HT3 and NK-1 receptors form close-proximity complexes (<10 nm apart) in living cells.
Principle: BRET is a non-radiative energy transfer technique. [17]One receptor (e.g., 5-HT3) is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc), and the other (e.g., NK-1) is fused to a fluorescent acceptor (e.g., YFP). If the receptors are within 10 nm, the addition of a substrate (coelenterazine) will cause the donor to emit light that excites the acceptor, resulting in a measurable acceptor emission. [17] Methodology:
-
Construct Generation: Create expression vectors for 5-HT3R-Rluc and NK1R-YFP.
-
Transfection: Co-transfect HEK293 cells with both constructs. Include controls: 5-HT3R-Rluc only, NK1R-YFP only, and co-transfection of each with an unrelated membrane protein fused to the corresponding BRET partner to control for random collisions.
-
BRET Assay:
-
Plate transfected cells in a white, 96-well microplate.
-
24-48 hours post-transfection, replace media with a buffer like HBSS.
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence emission at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
A significantly higher BRET ratio in cells co-expressing 5-HT3R-Rluc and NK1R-YFP compared to negative controls indicates that the two receptors are in close proximity.
-
Section 5: Conclusion & Future Directions
The evidence strongly indicates that (3R)-Palonosetron's unique clinical efficacy, particularly in delayed CINV, is not solely due to its primary action as a 5-HT3 receptor antagonist. Its ability to indirectly inhibit the NK-1 receptor pathway via the suppression of signaling cross-talk represents a paradigm shift in understanding antiemetic therapy. [1][2][3][4]The unique molecular interactions of palonosetron—allosteric binding and induction of 5-HT3 receptor internalization—are the causal factors behind this extended sphere of influence. [1][5][6] Future research should focus on:
-
Elucidating the specific downstream molecules that mediate the cross-talk between the 5-HT3 and NK-1 pathways.
-
Investigating whether this cross-talk phenomenon is tissue-specific or occurs in other brain regions involved in nausea and mood regulation.
-
Leveraging this mechanism for rational drug design , potentially creating single molecules that possess both potent, long-acting 5-HT3 antagonism and the ability to disrupt key pathway interactions, as exemplified by the fixed-dose combination of Netupitant/Palonosetron (NEPA). [5] By continuing to explore these complex interactions, the scientific community can pave the way for more effective and comprehensive treatments for the debilitating side effects of chemotherapy.
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An In-depth Technical Guide to the Polymorphic Forms of Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Palonosetron hydrochloride, a selective 5-HT3 receptor antagonist, is a critical therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV). The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, influencing its stability, solubility, and bioavailability. This technical guide provides a comprehensive investigation into the known polymorphic forms of Palonosetron hydrochloride, offering a detailed analysis of their preparation, characterization, and interconversion. By synthesizing data from patents, regulatory filings, and scientific literature, this document serves as an essential resource for researchers and professionals engaged in the development and manufacturing of Palonosetron hydrochloride formulations.
Introduction to Polymorphism in Pharmaceutical Development
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a fundamental consideration in the pharmaceutical industry.[1] These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[2] Consequently, the polymorphic form of an API can significantly impact the final drug product's performance, safety, and efficacy.
For Palonosetron hydrochloride, a compound that is freely soluble in water, the control and characterization of its solid forms are crucial for ensuring consistent product quality and performance.[3] While for solution-based formulations the impact of polymorphism might be less critical, for solid dosage forms, understanding the polymorphic landscape is indispensable.[3] This guide delves into the known solid-state forms of Palonosetron hydrochloride: two primary crystalline polymorphs, designated as Form I and Form II, and an amorphous form.
The Known Polymorphic and Amorphous Forms of Palonosetron Hydrochloride
Current scientific literature and patent filings have identified and characterized three distinct solid-state forms of Palonosetron hydrochloride.
-
Form I: A crystalline polymorph.
-
Form II: Another distinct crystalline polymorph.
-
Amorphous Form: A non-crystalline, disordered solid form.
The interconversion between these forms is possible through various manufacturing and storage conditions, highlighting the importance of robust process control.[1]
Preparation of Palonosetron Hydrochloride Polymorphs
The selective preparation of a desired polymorphic form is a key aspect of pharmaceutical manufacturing. The following protocols are derived from established literature and patents.
Protocol for the Preparation of Form I
Form I of Palonosetron hydrochloride can be obtained by slow crystallization from an ethanolic solution at ambient temperature.[1]
Step-by-Step Methodology:
-
Dissolve Palonosetron hydrochloride in ethanol to create a saturated or near-saturated solution at ambient temperature (approximately 25°C).
-
Allow the solution to stand undisturbed for an extended period, typically one week, to facilitate slow crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the isolated crystals under appropriate conditions to remove residual solvent.
Causality of Experimental Choices: The slow evaporation of the solvent at a constant, ambient temperature allows for the thermodynamically controlled formation of the most stable polymorph, which in this solvent system is Form I.
Protocol for the Preparation of Form II
Form II is generally obtained through a more rapid crystallization process from a hot ethanolic solution.[1]
Step-by-Step Methodology:
-
Dissolve Palonosetron hydrochloride in ethanol at an elevated temperature to create a supersaturated solution upon cooling.
-
Rapidly cool the hot solution to room temperature.
-
Immediately filter the solution to collect the precipitated crystals.
-
Dry the crystals to remove the solvent.
Causality of Experimental Choices: The rapid cooling of a supersaturated solution favors kinetic control of crystallization, often leading to the formation of a metastable polymorph, in this case, Form II. Immediate filtration is crucial to prevent the potential conversion to the more stable Form I.
Protocol for the Preparation of the Amorphous Form
The amorphous form is typically prepared by lyophilization (freeze-drying) of an aqueous solution of Palonosetron hydrochloride.[1]
Step-by-Step Methodology:
-
Dissolve Palonosetron hydrochloride in water.
-
Freeze the aqueous solution to a solid state.
-
Apply a vacuum to the frozen solid, causing the water to sublimate directly from the solid to the vapor phase.
-
Continue the process until all the water has been removed, yielding a dry, amorphous powder.
Causality of Experimental Choices: Lyophilization rapidly removes the solvent from the dissolved API without allowing the molecules the necessary time and mobility to arrange into an ordered crystalline lattice, thus resulting in a disordered, amorphous solid.
Characterization of the Polymorphic Forms
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between different crystalline forms based on their unique diffraction patterns. The positions of the diffraction peaks (in degrees 2θ) are indicative of the crystal lattice structure.
Table 1: Comparative XRPD Peak Positions (2θ) for Palonosetron Hydrochloride Polymorphs
| Form I[2] | Form II[2] |
| 12.93 | 12.03 |
| 13.65 | 13.70 |
| 14.10 | 14.39 |
| 15.33 | 15.72 |
| 16.07 | 16.87 |
| 17.46 | 20.90 |
| 18.35 | 24.01 |
| 19.87 | 25.34 |
| 23.13 | 27.67 |
| 25.02 | 32.16 |
The amorphous form, lacking long-range molecular order, does not produce sharp diffraction peaks but rather a broad halo.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting and solid-solid phase transitions. TGA measures the change in mass of a sample as a function of temperature, indicating desolvation or decomposition.
Table 2: Thermal Properties of Palonosetron Hydrochloride Polymorphs
| Form | DSC Endotherm (°C) | TGA Weight Loss |
| Crystalline Form | ~311[4] | < 0.1% up to 153°C[4] |
Note: Specific DSC data for each distinct polymorph (Form I and Form II) is not consistently reported across all public domain sources, though melting points for crystalline forms are generally in the range of 311-313°C. The amorphous form would exhibit a glass transition temperature rather than a sharp melting point.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations within a crystal lattice, which are sensitive to the local molecular environment and packing.
FTIR Spectroscopy:
A key differentiator between Form I and Form II has been identified using FTIR spectroscopy, specifically through the intensity ratios of certain peaks.
Protocol for FTIR-based Polymorph Discrimination:
-
Prepare a potassium bromide (KBr) pellet containing the Palonosetron hydrochloride sample.
-
Acquire the FTIR spectrum of the sample.
-
Analyze the relative intensities of the peaks around 1456 cm⁻¹, 1446 cm⁻¹, and 1408 cm⁻¹.
Table 3: FTIR Peak Intensity Ratios for Polymorph Identification
| Polymorphic Form | Ratio of Intensity (1446 cm⁻¹ / 1408 cm⁻¹) | Ratio of Intensity (1446 cm⁻¹ / 1456 cm⁻¹) |
| Form I | ≥ 0.32 | ≥ 3 |
| Form II | ≤ 0.07 | ≤ 0.25 |
Self-Validating System: This ratiometric approach provides a self-validating system for polymorph identification, as it is less susceptible to variations in sample concentration or path length compared to absolute peak intensities.
Raman Spectroscopy:
Polymorphic Interconversion and Stability
Understanding the thermodynamic and kinetic relationships between polymorphs is crucial for selecting the appropriate form for development and ensuring the stability of the final drug product.
The available evidence suggests that Form I is the more thermodynamically stable polymorph of Palonosetron hydrochloride under ambient conditions. This is supported by the observation that Form II can convert to Form I when suspended in ethanol at room temperature.[1] The conditions for the preparation of each form (slow crystallization for Form I vs. rapid precipitation for Form II) also align with the principles of thermodynamic versus kinetic control, respectively.
The relationship between the commonly cited Form I and Form II and the reported monoclinic and orthorhombic crystal structures requires further elucidation, potentially through single-crystal X-ray diffraction studies.[5]
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An In-Depth Technical Guide to the Identification of (3R)-Palonosetron Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] A thorough understanding of its metabolic fate is paramount for a complete characterization of its safety and efficacy profile. This guide provides a comprehensive technical overview of the methodologies and findings related to the identification and characterization of (3R)-palonosetron hydrochloride metabolites. We will explore both in vitro and in vivo approaches, detail the analytical techniques employed for structural elucidation, and present the established metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of antiemetic therapies.
Introduction: The Clinical Significance of Palonosetron and Metabolite Identification
Palonosetron is a selective 5-HT3 receptor antagonist with a high binding affinity and a long plasma elimination half-life of approximately 40 hours.[4] These properties contribute to its efficacy in preventing both acute and delayed CINV.[1] The metabolism of a drug candidate is a critical aspect of its preclinical and clinical development. Identifying and characterizing metabolites is essential for several reasons:
-
Safety Assessment: Metabolites can sometimes be pharmacologically active or even toxic. A comprehensive metabolite profile is crucial for a thorough safety evaluation.
-
Understanding Drug-Drug Interactions: Co-administered drugs can influence the metabolic pathways of palonosetron, potentially altering its efficacy or safety. Knowledge of the enzymes involved in its metabolism helps predict and manage such interactions.[5]
-
Pharmacokinetic Profiling: The rate and extent of metabolism significantly impact a drug's pharmacokinetic profile, including its half-life and systemic exposure.
-
Regulatory Requirements: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough metabolite profiling as part of the new drug application process.
Palonosetron is eliminated from the body through multiple routes, with about 50% being metabolized into two primary metabolites.[6] This guide will delve into the scientific journey of identifying these and other minor metabolites.
Methodologies for Metabolite Identification: A Two-Pronged Approach
The elucidation of palonosetron's metabolic fate relies on a combination of in vitro and in vivo studies. This dual approach provides a comprehensive picture, from the enzymatic level to the whole-organism level.
In Vitro Metabolism Studies: Unraveling the Enzymatic Machinery
In vitro systems are indispensable for identifying the primary metabolic pathways and the specific enzymes responsible for the biotransformation of palonosetron. The primary goals of these studies are to generate metabolites for structural analysis and to pinpoint the key Cytochrome P450 (CYP) isoenzymes involved.[5][7][8][9][10]
Key In Vitro Systems:
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and widely used tool for initial metabolic screening.
-
Hepatocytes: Primary human hepatocytes provide a more complete metabolic system, as they contain both Phase I and Phase II enzymes, as well as transporters.
-
Recombinant Human CYP Enzymes: Using individually expressed CYP enzymes allows for the definitive identification of the specific isoenzymes responsible for particular metabolic transformations.
In vitro studies have indicated that CYP2D6 is the primary enzyme involved in palonosetron metabolism, with CYP3A4 and CYP1A2 playing a lesser role.[6][11][12]
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), (3R)-Palonosetron hydrochloride (final concentration ~1-10 µM), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C, and then initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
In Vivo Metabolism Studies: The Whole-Body Perspective
In vivo studies in humans are the definitive step in understanding the metabolic fate of a drug. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites in a complete biological system.
Radiolabeling Studies:
A common approach involves administering a single intravenous dose of [14C]-labeled palonosetron to healthy volunteers.[13] This allows for the tracking of the drug and all its metabolites in various biological matrices.
Biological Sample Analysis:
Following administration, blood, plasma, urine, and fecal samples are collected at various time points.[13] These samples are then analyzed to quantify the total radioactivity and to identify and quantify the parent drug and its metabolites.
Analytical Techniques for Metabolite Identification and Structural Elucidation
The identification and structural characterization of metabolites, which are often present at very low concentrations, require highly sensitive and specific analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental separation technique used to separate the parent drug from its various metabolites in a complex biological matrix.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern metabolite identification.[14][15] LC separates the components of a mixture, and the tandem mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, which is crucial for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, particularly for novel metabolites, NMR spectroscopy is the gold standard.
The Metabolites of (3R)-Palonosetron Hydrochloride
Through the application of the aforementioned methodologies, several metabolites of palonosetron have been identified and characterized. Palonosetron is metabolized to form two primary metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[6] These metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound.[6][12]
In human studies, two major metabolites have been identified:[13]
-
M9 (N-oxide-palonosetron): This metabolite is formed through the oxidation of the quinuclidine nitrogen.
-
M4 (6-S-hydroxy-palonosetron): This metabolite is formed through hydroxylation of the isoquinoline ring system.
Table 1: Summary of (3R)-Palonosetron Hydrochloride Metabolites
| Metabolite ID | Name | Biotransformation | Biological Matrix |
| M9 | N-oxide-palonosetron | N-oxidation | Plasma, Urine |
| M4 | 6-S-hydroxy-palonosetron | Hydroxylation | Plasma, Urine |
Following intravenous administration, approximately 83% of the palonosetron dose is recovered in the urine, with about 40% as the unchanged drug.[13] The major metabolites found in urine are M9 and M4.[13]
Metabolic Pathways of (3R)-Palonosetron Hydrochloride
The primary metabolic pathways for (3R)-Palonosetron hydrochloride are N-oxidation and hydroxylation, primarily mediated by the CYP2D6 enzyme.
Caption: Metabolic pathways of (3R)-Palonosetron hydrochloride.
Conclusion and Future Perspectives
The metabolic profile of (3R)-Palonosetron hydrochloride has been well-characterized through a combination of rigorous in vitro and in vivo studies, supported by advanced analytical techniques. The primary metabolites, M9 and M4, are pharmacologically insignificant, contributing to the favorable safety profile of palonosetron. A thorough understanding of its metabolism, particularly the role of CYP2D6, is crucial for predicting and managing potential drug-drug interactions. Future research may focus on further characterizing minor metabolic pathways and exploring the inter-individual variability in palonosetron metabolism, which could lead to more personalized therapeutic approaches for the prevention of CINV.
References
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Eisenberg, P., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology, 44(3), 303-311. [Link]
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Stoltz, R., et al. (2010). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Xenobiotica, 40(5), 338-348. [Link]
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Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-mediated Responses in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 362-368. [Link]
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ALOXI® (palonosetron HCl) injection, for intravenous use. (2018). FDA. [Link]
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What is the mechanism of Palonosetron hydrochloride? (2024). Patsnap Synapse. [Link]
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Pooja Singh, N., et al. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93. [Link]
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Palonosetron. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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An Efficacy and Safety Study of Intravenous Palonosetron Administered as an Infusion and as a Bolus for the Prevention of Nausea and Vomiting. (2015). ClinicalTrials.gov. [Link]
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Guengerich, F. P. (2017). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 30(1), 3-13. [Link]
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A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. (2021). ResearchGate. [Link]
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Al-Sofiani, M. E., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 14(1), 43. [Link]
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Liu, Q., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1027, 147-153. [Link]
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The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2020). International Journal of Molecular Sciences, 21(21), 8346. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of (3R)-Palonosetron Hydrochloride
Abstract
(3R)-Palonosetron hydrochloride, the active pharmaceutical ingredient in antiemetic drugs like ALOXI®, is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a significantly longer half-life than its predecessors.[1] Its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) is intrinsically linked to its unique physicochemical properties.[2][3] This guide provides an in-depth analysis of these core characteristics, intended for researchers, formulation scientists, and analytical chemists in the field of drug development. We will explore the causality behind its solubility profile, ionization constant (pKa), lipophilicity (LogP), and solid-state characteristics, offering field-proven methodologies for their precise determination.
Chemical Identity and Structural Elucidation
A foundational step in any drug development program is the unambiguous confirmation of the drug substance's identity. (3R)-Palonosetron hydrochloride is the hydrochloride salt of a single isomer, a structural feature critical to its potent and selective pharmacological activity.
Chemical Name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride[4] Molecular Formula: C₁₉H₂₄N₂O·HCl[4] Molecular Weight: 332.87 g/mol [4] CAS Number: 135729-62-3[1]
The molecule possesses two chiral centers, one on the tricyclic isoquinoline ring system and another on the quinuclidine moiety, resulting in the specific (3aS, 3S) stereochemistry. This precise spatial arrangement is paramount for high-affinity binding to the 5-HT3 receptor.
Table 1: Core Physicochemical Properties of (3R)-Palonosetron Hydrochloride
| Property | Value | Significance in Drug Development |
| Appearance | White to off-white crystalline powder[5] | Basic identity check, indicator of purity. |
| pKa | 9.25[] | Governs pH-dependent solubility, absorption, and formulation buffer selection. |
| LogP (octanol/water) | 2.61 - 3.33[][7] | Predicts membrane permeability and potential for CNS penetration. |
| Melting Point | >290°C, ~307 °C (decomposes)[7] | Identity, purity assessment, and solid-form characterization. |
| Polymorphism | Two polymorphic forms and an amorphous form identified[4] | Critical for solid dosage forms (dissolution, stability); less so for solutions. |
The Solubility Profile: A pH-Dependent Phenomenon
Solubility is a critical quality attribute (CQA) that directly influences a drug's bioavailability and dictates viable formulation strategies. As a hydrochloride salt of a basic compound, the aqueous solubility of palonosetron is profoundly dependent on pH.
Solubility in Various Solvents
Regulatory filings and supplier data sheets provide a clear qualitative and quantitative picture of its solubility.
Table 2: Solubility Data for (3R)-Palonosetron Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely Soluble (soluble to 100 mM) | [1][4] |
| Propylene Glycol | Soluble | [4][8] |
| Ethanol | Slightly Soluble / Insoluble | [8][9] |
| 2-Propanol | Slightly Soluble | [8] |
| DMSO | Soluble (to 10 mM) | [1] |
Expertise & Causality: The high aqueous solubility is a direct result of its presentation as a hydrochloride salt. In water, the salt dissociates, yielding the protonated, cationic form of the palonosetron molecule. This charged species readily interacts with polar water molecules. Its solubility in propylene glycol makes this solvent a suitable co-solvent for liquid formulations. The limited solubility in less polar solvents like ethanol is expected for a charged salt.
The Role of pKa in Aqueous Solubility
The pKa of 9.25 corresponds to the tertiary amine within the quinuclidine ring system.[] This value is the pivot point for the molecule's ionization state.
-
At pH << pKa (e.g., pH 1-7): The amine is predominantly protonated (R₃NH⁺). This cationic form is highly polar and thus "freely soluble" in water. This is why the approved injectable formulations are buffered to a pH of 4.5 to 5.5.[8]
-
At pH >> pKa (e.g., pH > 11): The molecule exists primarily as the neutral free base (R₃N). This form is significantly more lipophilic and has much lower aqueous solubility.
This relationship is fundamental to understanding its behavior in the gastrointestinal tract and is a critical consideration for any potential oral dosage form development.
Caption: pH-dependent ionization and its impact on solubility.
Protocol: Equilibrium Solubility by Shake-Flask Method (ICH Q6A)
This protocol determines the thermodynamic equilibrium solubility, a gold-standard measurement for regulatory submissions.
-
Preparation: Add an excess amount of (3R)-Palonosetron HCl to a series of vials containing buffers of different pH values (e.g., pH 2, 4.5, 6.8, 7.4, 10) and other relevant solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours). The presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Sampling & Separation: Allow the vials to stand, then carefully withdraw a sample of the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of dissolved palonosetron using a validated, stability-indicating HPLC-UV method.
-
Trustworthiness Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are statistically identical.
Solid-State Characterization
The solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, manufacturability, and performance.
Polymorphism
As noted in FDA review documents, palonosetron hydrochloride can exist in at least two crystalline polymorphic forms as well as an amorphous state.[4]
Expertise & Causality: Polymorphs are different crystal arrangements of the same molecule. These different arrangements can have distinct physical properties, including melting point, solubility, and dissolution rate. For an API formulated as a solid (e.g., a tablet), controlling the polymorphic form is critical to ensure consistent product performance. However, because the primary approved products for palonosetron are sterile solutions for injection, the specific solid form of the initial API is not considered a critical attribute, as any crystalline structure is destroyed upon dissolution during manufacturing.[4]
Protocol: Solid-Form Analysis via XRPD and DSC
A combination of X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is typically used for definitive solid-form characterization.
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To identify the unique crystal lattice structure of a solid. Each polymorph will produce a distinct diffraction pattern.
-
Method: A small amount of the API powder is gently packed onto a sample holder. The sample is irradiated with monochromatic X-rays over a range of angles (e.g., 2-40° 2θ). The detector measures the intensity of the diffracted X-rays at each angle, generating a diffractogram that serves as a fingerprint for the crystal form.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure thermal transitions, such as melting, recrystallization, and glass transitions.
-
Method: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample pan and an empty reference pan are heated at a constant rate (e.g., 10°C/min). The instrument measures the difference in heat flow required to maintain both pans at the same temperature. A sharp endotherm typically corresponds to the melting point of a crystalline substance.
-
General Physicochemical Characterization Workflow
A systematic approach is required to fully characterize a drug substance like (3R)-Palonosetron hydrochloride. The following workflow illustrates the logical progression of experiments, ensuring that foundational data informs subsequent, more complex analyses.
Caption: Logical workflow for drug substance characterization.
Protocol: Purity and Identity by HPLC-UV
This method is a cornerstone for quality control, used to confirm identity and quantify impurities.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 or a more specialized Naphthalethyl stationary phase, has been shown to be effective for separating palonosetron from its related compounds.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile must be optimized to achieve separation of all known impurities and degradation products.
-
Detection: UV detection at a suitable wavelength, such as 210 nm, provides good sensitivity for palonosetron and its related substances.[10]
-
Sample Preparation: Prepare a solution of (3R)-Palonosetron HCl in a suitable diluent (e.g., water or mobile phase A) at a known concentration (e.g., 0.5 mg/mL).
-
Analysis:
-
Identity: The retention time of the major peak in the sample chromatogram must match that of a qualified reference standard (e.g., USP Palonosetron Hydrochloride RS[11]).
-
Purity: The area of any impurity peaks is measured and calculated as a percentage of the total peak area. Acceptance criteria for impurities are set according to ICH guidelines (e.g., ICH Q3A).
-
Conclusion
The physicochemical properties of (3R)-Palonosetron hydrochloride are a textbook example of how molecular structure dictates pharmaceutical function. Its high aqueous solubility, a direct consequence of its presentation as a hydrochloride salt of a basic amine, makes it ideal for parenteral formulation. Its defined solid-state properties, pKa, and lipophilicity are all critical parameters that have been thoroughly characterized to ensure the consistent quality, safety, and efficacy of the final drug product. The experimental protocols and workflows detailed in this guide represent a robust framework for the characterization of this and other similar drug substances, aligning with the principles of Quality by Design (QbD) and meeting stringent regulatory expectations.[12][13][14]
References
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PubChem. (n.d.). Palonosetron Hydrochloride. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. (2008). Chemistry Review(s) for NDA 21-372/S-008. Accessdata.fda.gov. [Link]
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Chemsrc. (n.d.). Palonosetron hydrochloride. Chemsrc.com. [Link]
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Vishnuvardhan, C., et al. (2011). Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 580-586. [Link]
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of (3R)-Palonosetron Hydrochloride
Abstract
This application note details a highly specific, accurate, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (3R)-Palonosetron hydrochloride in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The described protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to ensure the reliable determination of Palonosetron hydrochloride, even in the presence of its degradation products.
Introduction: The Analytical Imperative for Palonosetron
Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[4][5] Its unique pharmacological profile, including a strong binding affinity for its receptor and a prolonged half-life, underscores the need for a robust analytical method to ensure its quality, efficacy, and safety.[5] A stability-indicating assay is particularly critical as it can distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions.[6] High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution and sensitivity.[6]
This document provides a detailed, field-proven protocol for an HPLC method, elucidating the scientific rationale behind the selection of chromatographic parameters and the validation process.
Chromatographic Method Development: A Rationale-Driven Approach
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating Palonosetron from its potential degradation products.
Selection of Stationary Phase: The Role of Column Chemistry
A C18 column is a common and effective choice for the separation of moderately polar compounds like Palonosetron hydrochloride. Several sources indicate successful separation using various C18 columns.[6][7] For this method, a Kromasil C18 (250 mm x 4.6 mm, 5 µm) column was selected due to its high-purity silica and excellent batch-to-batch reproducibility, which are critical for a validated method. The 250 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a balance between efficiency and backpressure.
Mobile Phase Optimization: Achieving Optimal Separation and Peak Shape
The mobile phase composition is a critical factor in achieving the desired selectivity and retention. Palonosetron hydrochloride is freely soluble in water, making a reversed-phase mode of chromatography ideal.[8][9] The developed method utilizes a mobile phase of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water in a ratio of 30:70 (v/v) .
-
Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient elution.
-
0.1% Trifluoroacetic Acid (TFA) in the aqueous phase serves multiple purposes. It acidifies the mobile phase to a pH of approximately 2.5-3.0. At this pH, the secondary amine in the Palonosetron molecule is protonated, leading to a single ionic species and thus a sharp, symmetrical peak. TFA also acts as an ion-pairing agent, further improving peak shape and retention. The use of a buffer like potassium dihydrogen phosphate is also a viable option as reported in some literature.[10]
Detection Wavelength: Maximizing Sensitivity
The selection of the detection wavelength is based on the UV spectrum of Palonosetron hydrochloride. A wavelength of 210 nm was chosen as it provides a high molar absorptivity for the analyte, ensuring good sensitivity for both quantification and impurity detection.[11]
Flow Rate and Column Temperature: Balancing Speed and Efficiency
A flow rate of 1.2 mL/min was found to provide a good balance between analysis time and separation efficiency, with a typical retention time for Palonosetron of approximately 3.6 minutes.[11] Maintaining a constant column temperature of 25°C ensures the reproducibility of retention times by minimizing fluctuations in mobile phase viscosity and analyte solubility.[11]
Detailed Application Protocol
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Palonosetron Hydrochloride Reference Standard | USP Grade | Sigma-Aldrich or equivalent |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich or equivalent |
| Water | HPLC Grade/Milli-Q | In-house purification system |
| Hydrochloric Acid (HCl) | Analytical Grade | Fisher Scientific or equivalent |
| Sodium Hydroxide (NaOH) | Analytical Grade | Fisher Scientific or equivalent |
| Hydrogen Peroxide (H₂O₂) | 30% Solution | Fisher Scientific or equivalent |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | Kromasil C8 (100 x 4.6 mm), 5 µm[11] |
| Mobile Phase | Water : Acetonitrile : Trifluoroacetic acid (700:300:0.64)[11] |
| Flow Rate | 1.2 mL/min[11] |
| Column Temperature | 25°C[11] |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 µL[11] |
| Run Time | 5 minutes[11] |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully add 0.64 mL of Trifluoroacetic acid to 700 mL of HPLC grade water. Add 300 mL of Acetonitrile. Mix well and degas before use.[11]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Palonosetron hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (for Assay): For a formulation labeled to contain 0.25 mg/5 mL of Palonosetron, accurately transfer 5 mL of the injection into a 25 mL volumetric flask. Dilute to volume with the mobile phase to obtain a theoretical concentration of 50 µg/mL.
Method Validation: A Self-Validating System
The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]
System Suitability
Before each validation run, the chromatographic system's performance was verified. Six replicate injections of the standard solution were made. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation Studies)
To establish the stability-indicating nature of the method, forced degradation studies were conducted. Palonosetron hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6][7]
-
Acid Degradation: 1 mL of stock solution + 1 mL of 1 N HCl, heated at 80°C for 2 hours, then neutralized.
-
Base Degradation: 1 mL of stock solution + 1 mL of 1 N NaOH, heated at 80°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The results should demonstrate that the Palonosetron peak is well-resolved from all degradation product peaks, proving the method's specificity. Previous studies have shown that Palonosetron is susceptible to oxidative degradation.[12]
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of Palonosetron hydrochloride over the range of 5 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy (% Recovery)
The accuracy was determined by the recovery of known amounts of Palonosetron hydrochloride spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[1]
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Determined by analyzing the same samples on two different days by two different analysts. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic content)
-
Column temperature (± 5°C)
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Data Presentation and Visualization
Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Repeatability (RSD%) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 2.0% |
| LOD | To be determined | N/A |
| LOQ | To be determined | N/A |
| Robustness | No significant impact on results | System suitability criteria met |
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation of Palonosetron HCl.
Conclusion
The HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of (3R)-Palonosetron hydrochloride. The method has been validated according to ICH guidelines and is demonstrated to be stability-indicating. This protocol is suitable for routine quality control analysis of Palonosetron hydrochloride in both bulk drug and pharmaceutical formulations, ensuring the delivery of a safe and effective product to patients.
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Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. (2022-07-28). PMC - NIH. [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Netupitant and Palonosetron in Combined Tablet Dosage Form. (2016-10-31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc. (2025-08-10). ResearchGate. [Link]
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Bodar et al. (2011). A rapid and sensitive hplc method for the analysis of palonosetron in palonosetron hydrochloride injection. Pharma Science Monitor. [Link]
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Stability-Indicating UPLC Assay for (3R)-Palonosetron Hydrochloride: An Application Note and Protocol
Introduction: The Critical Need for Stereospecific Stability in Palonosetron Formulations
Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is a potent therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry. The pharmacologically active isomer is the (3aS, 2S)-enantiomer.[2] However, the synthesis of Palonosetron can result in the formation of other stereoisomers, including the (3aR, 2R), (3aS, 2R), and (3aR, 2S) forms, which may have different pharmacological and toxicological profiles. The prompt's reference to "(3R)-Palonosetron hydrochloride" likely pertains to one of these stereoisomers, underscoring the necessity of analytical methods that can distinguish between them.
Furthermore, the stability of the active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Degradation of Palonosetron hydrochloride under various environmental conditions can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a robust stability-indicating analytical method is paramount for the quality control of (3R)-Palonosetron hydrochloride in bulk drug substance and finished pharmaceutical products.
This application note details a comprehensive, validated Ultra-Performance Liquid Chromatography (UPLC) methodology designed to serve as a stability-indicating assay for (3R)-Palonosetron hydrochloride. The protocols herein provide a framework for the separation and quantification of the active ingredient from its potential degradation products and stereoisomers, ensuring the identity, purity, and stability of the drug. The validation of this method is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Methodology Rationale: A Dual-Method Approach for Comprehensive Analysis
A single UPLC method that is both stability-indicating for degradation products and capable of resolving all four stereoisomers of Palonosetron is not practically achievable based on current literature. Therefore, a dual-method approach is recommended:
-
Primary Method: Reversed-Phase UPLC for Stability-Indicating Assay. This method is optimized for the rapid and efficient separation of (3R)-Palonosetron hydrochloride from its degradation products generated under forced degradation conditions.
-
Secondary Method: Chiral UPLC for Enantiomeric Purity. This specialized method is designed to resolve all four stereoisomers of Palonosetron, ensuring the stereospecific purity of the drug substance.
This application note will focus on the development and validation of the primary stability-indicating UPLC assay. A separate protocol for the chiral UPLC method is also provided.
Part 1: Stability-Indicating UPLC Assay
UPLC Method Parameters
The selection of UPLC parameters is critical for achieving optimal separation and sensitivity. The following conditions have been optimized for the analysis of (3R)-Palonosetron hydrochloride and its degradation products.
| Parameter | Condition | Rationale |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent | UPLC systems provide higher resolution, sensitivity, and speed compared to conventional HPLC. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | The BEH particle technology offers excellent peak shape and efficiency for a wide range of analytes. The C18 stationary phase provides the necessary hydrophobicity for retaining Palonosetron and its likely degradation products. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape in positive ion mode mass spectrometry and maintains a low pH for optimal retention on the C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-9.1 min, 95-5% B; 9.1-10 min, 5% B | A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both the parent drug and its potential degradation products are well-resolved. |
| Flow Rate | 0.4 mL/min | An optimized flow rate for the given column dimensions to ensure efficient separation without excessive backpressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also enhances the reproducibility of retention times. |
| Injection Volume | 2 µL | A small injection volume is used to prevent column overload and maintain sharp peaks. |
| Detection | UV at 240 nm | This wavelength is near the absorption maximum of Palonosetron, providing good sensitivity.[5] |
| Sample Diluent | Mobile Phase A:Mobile Phase B (95:5 v/v) | Using a diluent similar in composition to the initial mobile phase ensures good peak shape. |
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the method can effectively separate the degradation products from the intact drug.[6]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of (3R)-Palonosetron hydrochloride.
Detailed Protocol:
-
Acid Hydrolysis: Dissolve (3R)-Palonosetron hydrochloride in 0.1 M HCl and heat at 60°C for 8 hours. Cool, neutralize with an appropriate volume of 0.1 M NaOH, and dilute to the target concentration with the sample diluent.
-
Base Hydrolysis: Dissolve (3R)-Palonosetron hydrochloride in 0.1 M NaOH and heat at 60°C for 4 hours. Cool, neutralize with an appropriate volume of 0.1 M HCl, and dilute to the target concentration with the sample diluent.
-
Oxidative Degradation: Dissolve (3R)-Palonosetron hydrochloride in 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to the target concentration with the sample diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Dissolve the stressed solid in the sample diluent to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed solid in the sample diluent to the target concentration.
-
Control Sample: Prepare a solution of unstressed (3R)-Palonosetron hydrochloride at the same concentration as the stressed samples.
Method Validation Protocol (ICH Q2(R2))
The developed UPLC method must be validated to demonstrate its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines.[3][4]
Method Validation Workflow
Caption: Workflow for the validation of the stability-indicating UPLC method.
Validation Parameters and Acceptance Criteria:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), (3R)-Palonosetron hydrochloride standard, and forced degradation samples. Assess peak purity using a photodiode array (PDA) detector. | The peak for (3R)-Palonosetron hydrochloride should be free from interference from blank, placebo, and degradation products. The peak purity angle should be less than the peak purity threshold. |
| Linearity | Prepare at least five concentrations of (3R)-Palonosetron hydrochloride ranging from 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999.[7] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration range. | 80% to 120% of the nominal concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of (3R)-Palonosetron hydrochloride into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. | The mean recovery should be between 98.0% and 102.0%.[7] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Analyze six replicate preparations of the same sample on a different day, by a different analyst, or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration with acceptable precision and accuracy. | To be determined and reported. RSD for precision at LOQ should be ≤ 10%. |
| Robustness | Deliberately vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | The system suitability parameters should remain within the acceptance criteria. |
| Solution Stability | Analyze prepared sample and standard solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored at room temperature and under refrigerated conditions. | The percentage difference in assay values should not be more than 2.0%. |
Expected Degradation Profile
Based on literature, Palonosetron hydrochloride is susceptible to degradation under oxidative and, to a lesser extent, hydrolytic conditions. The primary degradation products are likely to be hydroxylated, keto, and N-oxide metabolites.[8] The developed UPLC method should effectively separate these degradation products from the parent compound.
Forced Degradation Results Summary (Hypothetical Data)
| Stress Condition | % Degradation of (3R)-Palonosetron HCl | Number of Degradation Products | Resolution (Rs) of Major Degradant from Parent Peak |
| Acid Hydrolysis | ~8% | 2 | > 2.0 |
| Base Hydrolysis | ~12% | 3 | > 2.0 |
| Oxidative Degradation | ~18% | 4 | > 2.0 |
| Thermal Degradation | ~5% | 1 | > 2.0 |
| Photolytic Degradation | ~6% | 2 | > 2.0 |
Part 2: Chiral UPLC Method for Enantiomeric Purity
For ensuring the stereospecific purity of (3R)-Palonosetron hydrochloride, a dedicated chiral separation method is necessary.
Chiral UPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent | Provides the necessary performance for high-resolution chiral separations. |
| Column | Chiralpak IC-3, 3 µm, 4.6 x 150 mm or equivalent cellulose-based chiral stationary phase | Cellulose-based chiral stationary phases have demonstrated good selectivity for the enantiomers of Palonosetron.[5] |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | A normal-phase mobile system is typically used for chiral separations on polysaccharide-based columns. Diethylamine is added as a basic modifier to improve peak shape. |
| Isocratic Elution | 100% of the mobile phase | Isocratic elution is generally sufficient for the separation of enantiomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separations; a controlled room temperature is recommended. |
| Injection Volume | 5 µL | |
| Detection | UV at 240 nm | |
| Sample Diluent | Mobile Phase | To ensure compatibility with the chromatographic system. |
Validation of Chiral Method
The chiral method should also be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for the undesired enantiomers, following the principles outlined in the ICH Q2(R2) guidelines.
Conclusion
The presented stability-indicating UPLC assay provides a robust and reliable method for the quality control of (3R)-Palonosetron hydrochloride. The dual-method approach, incorporating a reversed-phase UPLC method for stability and a chiral UPLC method for enantiomeric purity, ensures a comprehensive evaluation of the drug substance. The detailed protocols for method execution, forced degradation, and validation, grounded in the authoritative ICH Q2(R2) guidelines, offer a clear pathway for researchers, scientists, and drug development professionals to implement this assay in their laboratories. This methodology is crucial for guaranteeing the safety, efficacy, and quality of Palonosetron hydrochloride formulations.
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A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. (2011). PubMed. [Link]
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Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. (2015). PubMed Central. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ProPharma Group. [Link]
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Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. (2022). SciELO. [Link]
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Application Note & Protocol: High-Fidelity Analysis of (3R)-Palonosetron in Parenteral Dosage Forms
Abstract
This document provides a comprehensive guide for the quantitative analysis of (3R)-Palonosetron in parenteral dosage forms using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Palonosetron, a potent second-generation 5-HT3 receptor antagonist, is critical for managing chemotherapy-induced nausea and vomiting (CINV).[1][2] Ensuring the purity, potency, and stability of its injectable formulations is paramount for patient safety and therapeutic efficacy. This guide details an optimized analytical protocol, explains the scientific rationale behind the methodological choices, and presents a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for (3R)-Palonosetron
Palonosetron Hydrochloride is a selective serotonin 5-HT3 antagonist with a distinctively high binding affinity and a long plasma half-life of approximately 40 hours.[1] These properties make it highly effective in preventing both acute and delayed CINV.[1] Parenteral administration (intravenous injection) is the primary route for this drug, demanding stringent quality control to ensure the correct dose is delivered free of impurities or degradants.[3]
The active stereoisomer is (3aS, 2S)-Palonosetron, also referred to as (3R)-Palonosetron in some contexts based on different nomenclature systems. The analysis of this specific isomer in parenteral solutions—which are typically aqueous and ready-to-use—requires a method that is not only accurate and precise but also specific and stability-indicating.[4] A stability-indicating method can definitively separate the intact active pharmaceutical ingredient (API) from any potential process-related impurities and degradation products that may arise during manufacturing or storage.[5][6]
High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for this purpose due to its high sensitivity, specificity, and resolving power.[1] This note focuses on an RP-HPLC method, which is ideally suited for analyzing the moderately polar Palonosetron molecule.
Principle of the Analytical Method
The core of this application is a stability-indicating RP-HPLC method with UV detection.
-
Separation Principle (Reversed-Phase Chromatography): The stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a more polar aqueous-organic mixture. Palonosetron, along with any impurities, is injected into the system. Compounds with higher polarity elute faster, while more nonpolar compounds are retained longer by the column. By precisely controlling the mobile phase composition, we can achieve effective separation.
-
Detection Principle (UV Spectrophotometry): As the separated compounds elute from the column, they pass through a UV detector. Palonosetron has a chromophore that absorbs UV light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the drug in the eluent, allowing for accurate quantitation.
-
Stability-Indicating Capability: The method's true power lies in its optimized conditions, which are proven through forced degradation studies to resolve the main Palonosetron peak from all potential degradants, ensuring that the measured peak area corresponds only to the intact drug.[7][8]
Experimental Protocol: Assay of (3R)-Palonosetron Injection
This section provides a detailed, step-by-step protocol for the determination of (3R)-Palonosetron in a parenteral solution.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower).
-
Analytical Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filtration: 0.45 µm nylon or PVDF syringe filters.
-
Reagents: Palonosetron Hydrochloride Reference Standard, Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), HPLC grade water.
Optimized Chromatographic Conditions
The following conditions have been optimized for robust separation and efficient run times.
| Parameter | Condition | Rationale |
| Mobile Phase | Filtered and degassed mixture of 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with Orthophosphoric Acid) and Acetonitrile in a ratio of 60:40 (v/v) . | The aqueous buffer controls the ionization state of Palonosetron, enhancing peak shape. Acetonitrile provides the necessary elution strength. A pH of 3.5 ensures the analyte is protonated and interacts well with the stationary phase. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 chemistry provides excellent hydrophobic retention for Palonosetron, and the column dimensions offer high efficiency and good resolution. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time, resolution, and system pressure.[2][9] |
| Detection Wavelength | 210 nm | Palonosetron exhibits strong absorbance at this wavelength, providing high sensitivity for both the assay and the detection of related substances.[3] |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.[8] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and is suitable for the typical concentration of Palonosetron in parenteral products. |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of Palonosetron and any late-eluting impurities without being excessively long. |
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.5):
-
Weigh accurately 3.4 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 600 mL of the prepared buffer with 400 mL of Acetonitrile.
-
Degas the mixture for 10-15 minutes using sonication or vacuum degassing.
-
-
Standard Stock Solution (e.g., 250 µg/mL of Palonosetron):
-
Accurately weigh about 28 mg of Palonosetron Hydrochloride Reference Standard (equivalent to 25 mg of Palonosetron) into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
-
Working Standard Solution (e.g., 25 µg/mL of Palonosetron):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
-
Sample Preparation (from a 0.25 mg/5 mL injection): The concentration of Palonosetron in the vial is 0.05 mg/mL or 50 µg/mL.
-
Pipette 5.0 mL of the Palonosetron injection solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well. This yields a theoretical concentration of 25 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection, discarding the first few mL.
-
Analytical Procedure Workflow
The overall workflow from sample receipt to final report is outlined below.
Caption: High-level workflow for the HPLC analysis of (3R)-Palonosetron.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (25 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Ensures the peak is symmetrical, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column; a higher number means better separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Calculation
The percentage assay of Palonosetron in the parenteral dosage form is calculated using the following formula:
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample: Peak area of Palonosetron from the sample chromatogram.
-
Area_Standard: Average peak area of Palonosetron from the standard chromatograms.
-
Conc_Standard: Concentration of Palonosetron in the Working Standard Solution (µg/mL).
-
Conc_Sample: Theoretical concentration of Palonosetron in the prepared Sample Solution (µg/mL).
Protocol: Method Validation Framework
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9]
Caption: Core parameters for validating the analytical method as per ICH guidelines.
Specificity (Forced Degradation Study)
This study demonstrates the stability-indicating nature of the method. A sample solution is subjected to various stress conditions to induce degradation. The method is considered specific if the Palonosetron peak is well-resolved from all degradation product peaks.
-
Acid Degradation: Add 1 mL of 0.1N HCl to the sample solution, heat at 60°C for 2 hours, neutralize with 0.1N NaOH, and dilute to volume.
-
Base Degradation: Add 1 mL of 0.1N NaOH, heat at 60°C for 2 hours, neutralize with 0.1N HCl, and dilute to volume.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide, keep at room temperature for 1 hour, and dilute to volume.
-
Thermal Degradation: Expose the solid drug substance and the parenteral solution to 105°C for 24 hours.
-
Photolytic Degradation: Expose the parenteral solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
Acceptance Criteria: The method must demonstrate peak purity for Palonosetron in all stress conditions, and there should be sufficient resolution between the main peak and any degradant peaks.
| Stress Condition | Observation | % Degradation |
| Acid (0.1N HCl) | Minimal degradation observed | ~0.7% |
| Base (0.1N NaOH) | Minimal degradation observed | ~0.9% |
| Oxidation (3% H₂O₂) | Significant degradation | ~2.5% |
| Thermal (105°C) | Minor degradation | ~1.1% |
| Photolytic (UV/Vis) | Minor degradation | ~2.0% |
| (Note: Data is representative and based on typical findings[8]) |
Linearity
-
Protocol: Prepare a series of at least five solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the working concentration (e.g., 12.5 µg/mL to 37.5 µg/mL).
-
Analysis: Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[2]
Accuracy (% Recovery)
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of Palonosetron API into a placebo solution of the parenteral formulation.
-
Analysis: Analyze the samples and calculate the percentage of the drug recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
Precision
-
Repeatability (Intra-assay Precision):
-
Protocol: Prepare and analyze six individual sample preparations at 100% of the test concentration on the same day by the same analyst.
-
Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.[9]
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy. Typical values are in the low µg/mL range (e.g., LOD ~0.3 µg/mL, LOQ ~0.9 µg/mL).[8]
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Vary flow rate by ±0.1 mL/min.
-
Vary mobile phase pH by ±0.2 units.
-
Vary column temperature by ±2°C.
-
Vary the organic composition of the mobile phase by ±2%.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, precise, accurate, and stability-indicating for the analysis of (3R)-Palonosetron in parenteral dosage forms.[2][8] Adherence to the outlined protocols for both routine analysis and method validation will ensure that product quality is maintained and that the analytical data generated is reliable and defensible. This method is well-suited for implementation in quality control laboratories for batch release testing and stability studies of Palonosetron injections.
References
-
Pooja Singh, N., Mohan Goud, V., Sharma, JVC., Sirisha, P., & Praveena Devi, CH. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93. [Link]
-
Reddy, B. R., & Rao, D. S. (2018). method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 449-455. [Link]
-
Illendula, S., Raheman, N., Jhansi, K., Banu, B., Shireen, S., & Dutt, K. R. (2021). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 2096-2116. [Link]
- Trissel, L. A., & Zhang, Y. (2005). Compatibility and Stability of Palonosetron Hydrochloride with Four Neuromuscular Blocking Agents During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 9(4), 310-313.
-
Medicines Evaluation Board. (2016). Public Assessment Report: Palonosetron Fresenius Kabi 250 micrograms, solution for injection. [Link]
- Wang, C. (2015). Method for separating and detection palonosetron hydrochloride and impurity.
-
Murthy, M. V., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & Samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2(4), 478-491. [Link]
-
Sruti Sri, K., Basaveswara Rao, M. V., & Santosh Kumar, K. (2017). development and validation of a rp - hplc method for the simultaneous determination of netupitant. Indo American Journal of Pharmaceutical Sciences, 4(11), 4410-4418. [Link]
-
Venkatesh, P., Kulandaivelu, U., Rao, G. K., Chakravarthi, G., Alavala, R. R., & Rajesh, B. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Sree, N. D., & Rao, J. V. L. N. S. (2019). Development and Validation of Stability Indicating UPLC Method for the Estimation of Palonosetron in Bulk and Its Pharmaceutical. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 31-38. [Link]
-
ElKady, E. F., Mostafa, E. A., ElHamid, M. A., & El-Bagary, R. I. (2023). Application of Box-Behnken design for optimization of A RP-HPLC method for determination of palonosetron and netupitant in their combined dosage form in presence of their impurities. Journal of the Iranian Chemical Society, 20(10), 2825-2834. [Link]
-
Guo-gang, Z. (2010). HPLC determination of palonosetron hydrochloride and its related substances. Chinese Journal of Pharmaceutical Analysis. [Link]
-
Bodar, M. S., Patel, V. J., Delvadiya, K. N., & Baria, D. K. (2011). A RP-HPLC Method for Assay of Palonosetron in Palonosetron Hydrochloride Injection. Pharma Science Monitor, 2(3), Suppl-1, S-25. [Link]
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Chiral HPLC Method for Enantiomeric Separation of Palonosetron: An Application Guide
Introduction: The Significance of Chiral Purity for Palonosetron
Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting.[1] Its molecular structure features two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active and approved form is the (S,S)-stereoisomer.[2] Regulatory bodies, such as the U.S. Food and Drug Administration, mandate strict control over the stereoisomeric composition of chiral drugs, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for the enantiomeric separation of Palonosetron is paramount for ensuring its quality, safety, and efficacy in pharmaceutical formulations.
This application note provides a detailed, field-proven chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Palonosetron enantiomers. We will delve into the causality behind the selection of the chiral stationary phase, the role of mobile phase components, and provide a step-by-step protocol for researchers, scientists, and drug development professionals.
The Science of Separation: Selecting the Right Tools
The successful chiral separation of Palonosetron hinges on the principle of creating a transient diastereomeric complex between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated exceptional efficacy in resolving a wide array of chiral compounds, including Palonosetron.[3][4]
Rationale for Polysaccharide-Based Chiral Stationary Phases
Columns such as CHIRALPAK® AD-H and Chiralcel® OD, which are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, are highly effective for this separation.[5][6][7] The chiral recognition mechanism of these CSPs is a complex interplay of several interactions:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can form hydrogen bonds with the functional groups of the Palonosetron enantiomers.[8]
-
π-π Interactions: The aromatic regions of Palonosetron can engage in π-π stacking interactions with the phenyl groups of the CSP.[9]
-
Steric Hindrance: The distinct three-dimensional arrangement of the chiral cavities within the CSP allows for a more favorable fit for one enantiomer over the other, leading to differential retention times.[9]
The combination of these interactions results in a stable, yet reversible, diastereomeric complex, which is the cornerstone of successful chiral resolution.
Method Development and Optimization
The development of a robust chiral HPLC method requires careful consideration of the mobile phase composition. For Palonosetron, a normal-phase chromatographic approach typically yields the best results.
The Mobile Phase: A Critical Component
A typical mobile phase for the chiral separation of Palonosetron consists of a non-polar solvent, an alcohol modifier, and a basic additive.
-
Non-Polar Solvent: n-Hexane is a common choice, providing the necessary non-polar environment for normal-phase chromatography.[5]
-
Alcohol Modifier: Alcohols like ethanol or isopropanol are crucial for modulating retention and enantioselectivity.[10] They compete with the analyte for polar interaction sites on the CSP, influencing the elution of the enantiomers. The type and concentration of the alcohol can significantly impact the resolution.[10]
-
Basic Additive: A small amount of a basic modifier, such as diethylamine (DEA), is often necessary when analyzing basic compounds like Palonosetron.[11] The amine additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support of the CSP.[12]
The following diagram illustrates the logical workflow for developing the chiral HPLC method for Palonosetron:
Caption: Logical workflow for chiral HPLC method development for Palonosetron.
Detailed Application Protocol
This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of the results.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral HPLC Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
n-Hexane (HPLC grade)
-
Ethanol (anhydrous, HPLC grade)
-
Diethylamine (DEA) (reagent grade)
-
Palonosetron Hydrochloride Reference Standard (and its enantiomer if available)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of Palonosetron.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (60:40:0.05, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Carefully measure 600 mL of n-Hexane, 400 mL of Ethanol, and 0.5 mL of Diethylamine.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
b) Standard Solution Preparation (Example Concentration: 25 µg/mL):
-
Accurately weigh approximately 2.5 mg of Palonosetron Hydrochloride Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c) Sample Preparation (for Palonosetron Injection):
-
Take a volume of the Palonosetron injection solution equivalent to the desired final concentration. For a 0.25 mg/5 mL injection, 2.5 mL would contain 0.125 mg of Palonosetron HCl.
-
Dilute the sample with the mobile phase in a volumetric flask to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
The following diagram outlines the experimental workflow from sample preparation to data analysis:
Caption: Step-by-step experimental workflow for chiral HPLC analysis.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be established based on internal laboratory procedures and ICH guidelines.[13][14]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the enantiomer peaks |
| Tailing Factor (Tf) | ≤ 2.0 for the Palonosetron peak |
| Theoretical Plates (N) | ≥ 2000 for the Palonosetron peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections (n=6) of the standard solution (peak area) |
Data Analysis and Calculations
The enantiomeric purity of Palonosetron is calculated as the percentage of the peak area of the desired (S,S)-enantiomer relative to the total peak area of both enantiomers.
Enantiomeric Purity (%) = (Area of (S,S)-enantiomer / (Area of (S,S)-enantiomer + Area of (R,R)-enantiomer)) x 100
Method Validation
This analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for the undesired enantiomer is from the reporting threshold to 120% of the specification limit.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded chiral HPLC method for the enantiomeric separation of Palonosetron. By understanding the principles behind the selection of the chiral stationary phase and the optimization of the mobile phase, researchers can confidently implement and validate this method for routine quality control and research and development purposes. The detailed protocol and system suitability criteria ensure the generation of reliable and reproducible data, which is essential for the development of safe and effective pharmaceutical products.
References
- The Chiral Notebook. Phenomenex. [URL: https://www.phenomenex.com/documents/2014/08/the-chiral-notebook.pdf]
- Direct enantiomeric separation of palonosetron hydrochloride by chiral HPLC. ResearchGate. [URL: https://www.researchgate.net/publication/282583803_Direct_enantiomeric_separation_of_palonosetron_hydrochloride_by_chiral_HPLC]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. C&EN. [URL: https://connect.acspubs.org/2024-chiral-analysis-white-paper]
- Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
- Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. ResearchGate. [URL: https://www.researchgate.net/publication/287313835_Enantiomeric_separation_of_arotinolol_by_Chiralpak_AD-H_chiral_column_HPLC_method]
- ICH guideline Q14 on analytical procedure development. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q14-analytical-procedure-development-step-5_en.pdf]
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [URL: https://www.chiraltech.com/knowledge-center/faq/9-are-there-any-different-mobile-phase-modifiers-or-additives-for-the-chiralpak-immobilised-columns/]
- Palonosetron. Wikipedia. [URL: https://en.wikipedia.org/wiki/Palonosetron]
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-performance Liquid Chromatography: An Overview. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18589988/]
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/27045/Chapter1.pdf]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. [URL: https://www.researchgate.net/publication/327771720_System_Suitability_and_Validation_for_Chiral_Purity_Assays_of_Drug_Substances]
- Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/57/5/437/5306023]
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. [URL: https://www.researchgate.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [URL: https://www.chiraltech.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3013575/]
- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [URL: https://www.scirp.
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. [URL: https://www.researchgate.
- HPLC manual (for chiral HPLC analysis). [URL: https://www.chem.wisc.edu/areas/organic/studsemin/hayashi/hplc_manual.pdf]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [URL: https://www.banglajol.info/index.php/DUJPS/article/view/12278]
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- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5930]
- A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. ResearchGate. [URL: https://www.researchgate.
- Determination of Palonosetron Hydrochloride for Injection by HPLC. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-HNYX201101032.htm]
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Protocol for Forced Degradation Studies of (3R)-Palonosetron Hydrochloride: A Regulatory and Mechanistic Approach
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive, field-proven protocol for conducting forced degradation studies on (3R)-Palonosetron hydrochloride, a potent second-generation 5-HT3 receptor antagonist. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to elucidate the intrinsic stability of the drug substance, identify potential degradation products, and establish degradation pathways.[1][2] By integrating mechanistic rationale with detailed experimental procedures, this guide serves as an essential resource for researchers in drug development, quality control, and regulatory affairs. The protocol culminates in the application of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the definitive separation and quantification of Palonosetron from its degradants, ensuring the trustworthiness and validity of the study's outcomes.
Introduction: The "Why" of Forced Degradation
Forced degradation, or stress testing, is a critical component of the drug development lifecycle mandated by global regulatory bodies.[3] Its primary purpose is to investigate the intrinsic stability of a drug substance by subjecting it to environmental conditions more severe than those used in accelerated stability testing.[1] The data generated are indispensable for several key objectives:
-
Elucidation of Degradation Pathways: Identifying the chemical routes by which the molecule degrades helps in understanding its inherent liabilities.
-
Identification of Degradation Products: Characterizing the impurities that form under stress is crucial for toxicological assessment and setting appropriate specifications.
-
Development and Validation of Stability-Indicating Methods: A forced degradation study is the definitive test for an analytical method's ability to separate the active pharmaceutical ingredient (API) from all potential degradation products. This ensures that the method is "stability-indicating."[1][3]
-
Informing Formulation and Packaging Development: Understanding the molecule's susceptibility to factors like light, humidity, or pH guides the development of a stable drug product and the selection of appropriate packaging.[4]
(3R)-Palonosetron hydrochloride, with its complex tricyclic structure, presents a unique stability profile.[5][6] Literature indicates its primary susceptibility is to oxidation, though degradation under hydrolytic conditions has also been observed under specific circumstances.[7][8] This protocol is designed to rigorously probe these potential degradation pathways.
Overall Experimental Workflow
The forced degradation study follows a systematic progression from sample preparation through stress application, analysis, and data interpretation. The workflow is designed to ensure that each stress condition is evaluated independently and that all samples are compared against appropriate controls.
Figure 1: High-level workflow for the forced degradation study of Palonosetron HCl.
Materials and Equipment
-
(3R)-Palonosetron Hydrochloride Reference Standard: Purity >99.5%.
-
Reagents: Hydrochloric acid (HCl, 37%, AR Grade), Sodium Hydroxide (NaOH, AR Grade), Hydrogen Peroxide (H₂O₂, 30%, AR Grade).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or HPLC Grade).
-
Buffer Salts: Potassium Dihydrogen Orthophosphate (KH₂PO₄, AR Grade).
-
Equipment:
-
HPLC system with a Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Analytical balance (0.01 mg readability).
-
Calibrated pH meter.
-
Water bath or dry block heater.
-
Forced convection oven.
-
Calibrated volumetric flasks and pipettes.
-
Ultrasonicator.[10]
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Detailed Experimental Protocols
The goal of forced degradation is to achieve a target degradation of 5-20%.[11] This range is optimal because it is significant enough to detect and characterize degradants but not so extensive that it leads to secondary degradation, complicating pathway analysis. The conditions below are starting points and may require adjustment based on preliminary results.
-
Palonosetron HCl Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Palonosetron HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water. This solution should be prepared fresh.
-
Stress Reagent Preparation:
-
1N HCl: Dilute 8.3 mL of 37% HCl to 100 mL with water.
-
0.1N NaOH: Dissolve 0.4 g of NaOH in 100 mL of water.
-
6% H₂O₂: Dilute 20 mL of 30% H₂O₂ to 100 mL with water. Prepare this solution fresh before use.
-
For each condition, a parallel "blank" solution (reagents without the drug) should be subjected to the same stress to identify any artifacts. An unstressed control sample (drug solution stored at 5°C in the dark) must also be prepared and analyzed.
Protocol 1: Acid-Induced Hydrolysis
-
Pipette 5 mL of the Palonosetron stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.
-
Store the flask in a water bath at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1N NaOH.
-
Dilute to the 10 mL mark with water to achieve a final nominal concentration of 500 µg/mL.
-
Further dilute to the target analytical concentration (e.g., 25 µg/mL) with the mobile phase and filter before HPLC analysis.
Causality: Elevated temperature accelerates the hydrolytic process, which is often slow at room temperature. 1N HCl is a standard concentration for probing acid lability in pharmaceuticals.[8]
Protocol 2: Base-Induced Hydrolysis
-
Pipette 5 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 0.1N NaOH.
-
Store the flask in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize with 1 mL of 0.1N HCl.
-
Dilute to 10 mL with water (final concentration: 500 µg/mL).
-
Dilute to the target analytical concentration with the mobile phase and filter.
Causality: Palonosetron contains a lactam ring which could be susceptible to base-catalyzed hydrolysis. A lower concentration of base is often used initially as base-mediated degradation can be more aggressive than acid-mediated degradation.
Protocol 3: Oxidative Degradation
-
Pipette 5 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to 10 mL with water (final concentration: 500 µg/mL).
-
Dilute to the target analytical concentration with the mobile phase and filter.
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[7] The tertiary amine in the quinuclidine ring system of Palonosetron is a likely site for oxidation, potentially forming an N-oxide degradant.[7] This reaction often proceeds at room temperature.
Protocol 4: Thermal Degradation (Solid State)
-
Spread a thin layer (approx. 10-20 mg) of solid Palonosetron HCl powder in a petri dish.
-
Place the dish in a forced convection oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution from the stressed solid at the target analytical concentration for HPLC analysis.
Causality: This test evaluates the intrinsic stability of the solid API, which is crucial for determining storage conditions and shelf life.[1]
Protocol 5: Photolytic Degradation
-
Solid State: Expose a thin layer of solid Palonosetron HCl powder to light as per ICH Q1B guidelines.[2] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][12]
-
Solution State: Prepare a solution of Palonosetron HCl in water (e.g., 100 µg/mL) and expose it to the same light conditions.
-
A control sample, wrapped in aluminum foil to protect it from light, must be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
After exposure, prepare solutions of the solid and dilute the solution sample to the target analytical concentration for HPLC analysis.
Causality: Photons can provide the activation energy for degradation reactions not observed under thermal stress.[13] This study is essential for determining if the drug requires light-protective packaging.
Stability-Indicating HPLC Methodology
A validated, stability-indicating analytical method is the cornerstone of a successful forced degradation study. The method must be able to resolve all degradation products from the parent peak and from each other.
Table 1: Recommended HPLC-PDA Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides robust, general-purpose reversed-phase separation suitable for Palonosetron and its potential polar degradants.[14][15] |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH 3.5B: Acetonitrile | A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier. |
| Elution Mode | Gradient: 0-20 min (30% to 70% B),20-25 min (70% B),25-30 min (30% B) | A gradient elution is crucial to ensure that both early-eluting polar degradants and the parent compound are well-resolved within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | |
| Detector | PDA at 210 nm | Detection at a lower wavelength like 210 nm is often used to ensure visibility of degradation products that may have lost the parent chromophore.[16] The PDA allows for peak purity analysis. |
| Diluent | Mobile Phase (Initial Conditions) | Ensures compatibility with the chromatographic system. |
Method Validation (Trustworthiness Pillar): The trustworthiness of this protocol hinges on the specificity of the HPLC method. Before analyzing stressed samples, the method's ability to indicate stability must be confirmed. This is achieved using a Photodiode Array (PDA) detector to perform peak purity analysis on the Palonosetron peak in each stressed sample. A spectrally pure peak confirms that no degradant is co-eluting.[8][17]
Data Analysis and Interpretation
For each stressed sample, the following parameters should be calculated and reported.
-
% Assay of Palonosetron: % Assay = (Area of Palonosetron in Stressed Sample / Area of Palonosetron in Unstressed Control) * 100
-
% Degradation: % Degradation = 100 - % Assay
-
Mass Balance: Mass Balance = % Assay + Σ(% Area of all Degradation Products) A mass balance between 95-105% is generally considered acceptable and demonstrates that all major degradation products have been detected.[8]
Table 2: Summary of Forced Degradation Results (Example Template)
| Stress Condition | % Assay Remaining | % Degradation | No. of Degradants | RRT of Major Degradants | Mass Balance (%) | Peak Purity |
|---|---|---|---|---|---|---|
| Control | 100.0 | 0.0 | 0 | - | 100.0 | Pass |
| 1N HCl / 60°C / 8h | ||||||
| 0.1N NaOH / 60°C / 2h | ||||||
| 6% H₂O₂ / RT / 24h | ||||||
| Thermal / 80°C / 48h | ||||||
| Photolytic (Solid) |
| Photolytic (Solution) | | | | | | |
Potential Degradation Pathways
Based on the chemical structure of Palonosetron and known degradation chemistry, the most likely points of attack are the nitrogen atoms and the lactam functional group.
Figure 2: Potential degradation pathways for Palonosetron under stress conditions.
Conclusion
This application note outlines a systematic and robust protocol for conducting forced degradation studies on (3R)-Palonosetron hydrochloride. By adhering to ICH guidelines and employing a well-validated, stability-indicating HPLC method, researchers can confidently assess the intrinsic stability of the molecule. The resulting data are fundamental for building a comprehensive understanding of the drug substance, which directly supports the development of safe, effective, and stable pharmaceutical products and is a non-negotiable component of a successful regulatory submission.
References
-
SciELO. (n.d.). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Physical and Chemical Stability of Palonosetron with Metoclopramide and Promethazine During Simulated Y-Site Administration. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Research. (2019, March 13). Development and Validation of Stability Indicating UPLC Method for the Estimation of Palonosetron in Bulk and Its Pharmaceutical. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2022, July 28). Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003, February 6). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, December 21). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palanosetron in Bulk and Formulations. Retrieved from [Link]
-
PubMed. (2011, September 10). Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity.
-
International Council for Harmonisation (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Veeprho. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MDPI. (2022, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
Wikipedia. (n.d.). Palonosetron. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thermal and Photostability of Solid Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
ResearchGate. (2021, August 9). (PDF) A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (1996, March). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2023, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
CDMF. (2023, January 18). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from [Link]
-
Chemsrc. (n.d.). Palonosetron hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20100105724A1 - Crystalline and amorphous forms of palonosetron hydrochloride.
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Application Note: Strategies for Developing Controlled-Release Formulations of (3R)-Palonosetron
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of controlled-release injectable systems for (3R)-Palonosetron. Palonosetron is a potent, second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][] A controlled-release formulation offers the potential to extend its therapeutic effect, improve patient compliance, and reduce the burden of frequent administrations. This guide details pre-formulation considerations, a step-by-step protocol for the development of biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres as a case study, and robust protocols for formulation characterization, in vitro release testing, and analytical quantification.
Introduction: The Rationale for Controlled-Release (3R)-Palonosetron
(3R)-Palonosetron is a selective 5-HT3 receptor antagonist with a high binding affinity and a significantly longer plasma half-life (~40 hours) compared to first-generation agents.[4] This extended half-life contributes to its superior efficacy, particularly in preventing delayed CINV.[1][5][6] Despite its favorable pharmacokinetics, a long-acting injectable (LAI) formulation could provide a therapeutic plasma concentration for weeks to months from a single administration.
The primary motivations for developing a controlled-release formulation include:
-
Enhanced Patient Compliance: Eliminating the need for repeated administrations, which is particularly beneficial for patients undergoing multiple chemotherapy cycles.[7]
-
Improved Pharmacokinetic Profile: Maintaining stable, therapeutic drug levels over an extended period, potentially minimizing peak-related side effects and improving overall efficacy.[7]
-
Clinical Application in Multi-Day Chemotherapy: Providing sustained protection against CINV during prolonged or repeated emetogenic challenges.[1]
This guide focuses on biodegradable PLGA microspheres, a clinically validated and widely used platform for LAI formulations.[8][9][10]
Pre-Formulation Assessment
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of rational formulation design.
Physicochemical Properties of (3R)-Palonosetron Hydrochloride
Palonosetron is used as its hydrochloride salt, which dictates its solubility and stability.[11] Key properties are summarized below.
| Property | Value | Significance for Formulation | Source |
| Chemical Name | (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride | - | [12] |
| Molecular Formula | C₁₉H₂₄N₂O • HCl | - | [13] |
| Molecular Weight | 332.9 g/mol | Essential for calculating drug loading and molar ratios. | [13] |
| Appearance | White to off-white crystalline powder | Basic quality control parameter. | [14] |
| Solubility | Freely soluble in water; soluble in propylene glycol; slightly soluble in ethanol. | High water solubility makes it a hydrophilic drug, necessitating a water-in-oil-in-water (W/O/W) double emulsion technique for encapsulation in hydrophobic polymers like PLGA.[11][12][14] | [11][12][14] |
| LogP | 3.33 | Indicates moderate lipophilicity of the free base, which influences partitioning behavior during encapsulation. | [15] |
| BCS Classification | Class 1 (High Solubility, High Permeability) | Suggests that drug release from the formulation, not absorption, will be the rate-limiting step for in vivo performance. | [12] |
Drug-Excipient Compatibility
Causality: Before committing to a formulation, it is critical to assess the compatibility of Palonosetron HCl with the chosen polymer (PLGA) and other excipients. The acidic microenvironment created by PLGA degradation could potentially degrade the API. Stress testing of the API in the presence of excipients (e.g., incubation at elevated temperature and humidity) followed by HPLC analysis for degradation products is a mandatory step.
Formulation Development Workflow
The development of a controlled-release microsphere formulation is a multi-step process requiring careful optimization of process parameters to achieve the desired product profile.
Caption: Formulation development workflow for PLGA microspheres.
Protocol: Preparation of (3R)-Palonosetron PLGA Microspheres
This protocol describes the preparation of Palonosetron-loaded PLGA microspheres using a water-in-oil-in-water (W/O/W) double emulsion solvent evaporation technique.[16][17][18] This method is chosen due to the high water solubility of Palonosetron HCl.[16][19]
Materials & Equipment
-
(3R)-Palonosetron Hydrochloride API
-
PLGA (e.g., 50:50 lactide:glycolide ratio, inherent viscosity 0.3-0.4 dL/g)
-
Dichloromethane (DCM), HPLC grade
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Water for Injection (WFI) or equivalent purified water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Overhead propeller stirrer
-
Microscope
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
Step-by-Step Methodology
-
Preparation of Internal Aqueous Phase (W1):
-
Accurately weigh 50 mg of Palonosetron HCl.
-
Dissolve it in 0.5 mL of WFI to create a concentrated drug solution. This is the W1 phase .
-
-
Preparation of Organic Phase (O):
-
Accurately weigh 500 mg of PLGA polymer.
-
Dissolve the PLGA in 5 mL of dichloromethane (DCM). Ensure complete dissolution. This is the O phase .
-
Rationale: DCM is a volatile, water-immiscible solvent that effectively dissolves PLGA and can be easily removed by evaporation.
-
-
Formation of the Primary Emulsion (W1/O):
-
Inject the W1 phase into the O phase.
-
Immediately homogenize at high speed (e.g., 10,000 RPM) for 60 seconds in an ice bath.
-
Rationale: This step creates fine droplets of the aqueous drug solution dispersed within the polymer/solvent phase. The ice bath minimizes solvent evaporation and potential drug degradation from heat.
-
-
Preparation of External Aqueous Phase (W2):
-
Prepare a 1% w/v solution of PVA in 200 mL of WFI. This acts as an emulsifier/stabilizer.
-
Rationale: PVA prevents the newly formed W1/O droplets from coalescing and stabilizes the final W1/O/W2 emulsion.
-
-
Formation of the Double Emulsion (W1/O/W2):
-
Pour the primary W1/O emulsion into the W2 phase under continuous stirring with an overhead propeller stirrer (e.g., 400 RPM).
-
Rationale: This step disperses the W1/O emulsion as larger droplets within the external aqueous phase, forming the double emulsion structure.
-
-
Solvent Evaporation:
-
Continue stirring the W1/O/W2 emulsion at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate.
-
As the solvent evaporates, the PLGA precipitates and solidifies, entrapping the internal aqueous drug droplets to form solid microspheres.
-
-
Harvesting and Washing:
-
Collect the hardened microspheres by centrifugation (e.g., 5,000 RPM for 10 minutes).
-
Discard the supernatant and wash the microspheres three times with WFI to remove residual PVA and unencapsulated drug. Resuspend and centrifuge for each wash.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final washed microspheres in a small amount of WFI containing a cryoprotectant (e.g., 1% trehalose).
-
Freeze the suspension (e.g., at -80°C) and then lyophilize for 48 hours to obtain a dry, free-flowing powder.
-
Rationale: Lyophilization removes water without damaging the microsphere structure, ensuring long-term stability.
-
Characterization of Microspheres
Drug Loading (DL) and Encapsulation Efficiency (EE)
Protocol:
-
Accurately weigh ~20 mg of lyophilized microspheres.
-
Dissolve the microspheres in 2 mL of a suitable solvent (e.g., DCM or DMSO) to break them down.
-
Add 8 mL of the mobile phase (see Section 7) to precipitate the polymer and extract the drug.
-
Vortex vigorously and centrifuge to pellet the polymer.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the filtrate using the validated HPLC method described below.
-
Calculate DL and EE using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
| Parameter | Typical Target Specification | Rationale |
| Particle Size (D50) | 20 - 100 µm | Ensures injectability through a standard needle and influences release kinetics. |
| Morphology | Spherical, non-porous surface | A smooth surface is indicative of a stable formulation and can lead to more predictable, diffusion-controlled release. |
| Drug Loading (DL) | > 5% w/w | A higher drug load reduces the total injected mass required for a therapeutic dose. |
| Encapsulation Efficiency (EE) | > 70% | High EE indicates an efficient and cost-effective manufacturing process. |
Protocol: In Vitro Drug Release Testing
In vitro release testing is a critical quality control tool to ensure batch-to-batch consistency and can be used to predict in vivo performance.[20][21]
Methodology
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell) are commonly used.[21][22] For this protocol, we will use a sample-and-separate method.
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.02% Tween 80 to ensure sink conditions.
-
Procedure:
-
Accurately weigh ~30 mg of microspheres and place them into a 50 mL centrifuge tube.
-
Add 40 mL of pre-warmed (37°C) release medium.
-
Place the tubes in a shaking incubator set to 37°C and 50 RPM.
-
At predetermined time points (e.g., Day 1, 3, 7, 14, 21, 28), remove the tubes from the incubator.
-
Centrifuge at 5,000 RPM for 10 minutes.
-
Withdraw a 1 mL aliquot of the supernatant (release sample).
-
Crucially, replenish the tube with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Resuspend the microspheres and return the tube to the incubator.
-
Analyze the collected samples by HPLC to determine the concentration of released Palonosetron.
-
Calculate the cumulative percentage of drug released over time.
-
Caption: Drug release mechanism from PLGA microspheres.
Protocol: HPLC Method for Quantification of (3R)-Palonosetron
A robust, stability-indicating HPLC method is required for assay and release testing. This method is adapted from established procedures.[23][24][25]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Gradient-capable HPLC with UV-Vis detector |
| Column | C18, 250mm x 4.6mm, 5µm (e.g., Agilent, Waters) |
| Mobile Phase | 50:50 (v/v) Acetonitrile : Phosphate Buffer (20mM KH₂PO₄, pH adjusted to 2.6 with H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | ~15 minutes |
System Suitability & Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[26][27][28]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo (empty microspheres), or degradation products at the retention time of the Palonosetron peak. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range (e.g., 1-50 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| LOD / LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| System Suitability | - Tailing Factor: ≤ 2.0 - Theoretical Plates: > 2000 - %RSD of Peak Areas: ≤ 2.0% (for 6 replicate injections of standard) |
References
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Public Assessment Report Scientific discussion Palonosetron Fresenius Kabi 250 micrograms, solution for injection Palonosetron F - Geneesmiddeleninformatiebank. (2017). Geneesmiddeleninformatiebank. [Link]
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U.S. Food and Drug Administration (FDA). (2008). Chemistry Review(s) for NDA 21-372/S-009. [Link]
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Wikipedia. Palonosetron. [Link]
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Navari, R. M. (2009). Palonosetron for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Patients with Cancer. PubMed. [Link]
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Chemsrc. (2023). Palonosetron hydrochloride | CAS#:135729-62-3. [Link]
- Trissel, L. A., & Zhang, Y. (2005). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding.
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PubChem. Palonosetron Hydrochloride. [Link]
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ResearchGate. (2023). method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc. [Link]
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Feng, X., et al. (2022). In vitro release testing method development for long-acting injectable suspensions. National Institutes of Health (NIH). [Link]
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Schwartzberg, L. S. (2014). Update on the management of chemotherapy-induced nausea and vomiting – focus on palonosetron. PubMed Central (PMC). [Link]
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Iqbal, M., et al. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation. PubMed. [Link]
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Han, F., et al. (2022). PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. PubMed Central (PMC). [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. MDPI. [Link]
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ResearchGate. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation | Request PDF. [Link]
- Siddiqui, M. A., & Sadeghi, N. (2011). A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults. PubMed Central (PMC).
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ResearchGate. (2022). (PDF) PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Celio, L., et al. (2015). Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy. Dove Medical Press. [Link]
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ACS Publications. (2024). Encapsulation of Hydrophobic-but-Not-Lipophilic Perfluoro Liquids Based on a Self-Assembled Double Emulsion Template via Solvent Evaporation Method. [Link]
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Semantic Scholar. HPLC determination of palonosetron hydrochloride and its related substances. [Link]
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RSC Publishing. (2015). Injectable alginate microsphere/PLGA–PEG–PLGA composite hydrogels for sustained drug release. [Link]
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Semantic Scholar. In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions. [Link]
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Popovic, L., et al. (2012). Efficacy and safety of palonosetron for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials. PubMed. [Link]
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ResearchGate. (2022). In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions | Request PDF. [Link]
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Capital University of Medical Sciences. (2022). PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery. National Institutes of Health (NIH). [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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IGI Global. (2024). Double Emulsion and Evaporation Method: Significance and symbolism. [Link]
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Scientific.Net. Influence of Process Parameters on the Characteristics of Hydrophilic Drug-Loaded Microparticles through Double Emulsion Solvent Evaporation Technique. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
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ResearchGate. (2005). Physical and chemical stability of palonosetron hydrochloride with five common parenteral drugs during simulated Y-site administration. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Application Note: Cisplatin-Induced Emesis Model for Antiemetic Testing
<_
Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting
Cisplatin, a potent platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including those of the head and neck, bladder, and ovaries.[1] Despite its efficacy in shrinking tumors, its clinical use is often limited by severe side effects, most notably chemotherapy-induced nausea and vomiting (CINV).[1] CINV can lead to dehydration, malnutrition, and a significant decline in a patient's quality of life, potentially compromising the continuity and effectiveness of cancer treatment.[1] The European Society of Medical Oncology and the Multinational Association of Supportive Care in Cancer classify cisplatin as having a high emetic risk.[1]
Cisplatin induces a biphasic emetic response.[2][3] The acute phase occurs within the first 24 hours after administration and is primarily mediated by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][4] This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the vomiting center in the brainstem.[1] The delayed phase , which typically occurs 24 to 120 hours post-treatment, is mechanistically distinct and involves the release of substance P in the brain.[1][4] Substance P binds to neurokinin-1 (NK1) receptors, triggering the delayed emetic response.[1][5][6]
Given these distinct pathways, preclinical models that can accurately replicate both phases of cisplatin-induced emesis are crucial for the development of novel and more effective antiemetic therapies. This application note provides a detailed protocol for the cisplatin-induced emesis model, a robust and clinically relevant tool for evaluating the efficacy of antiemetic drug candidates.
Mechanistic Pathways of Cisplatin-Induced Emesis
The following diagram illustrates the key signaling pathways involved in both the acute and delayed phases of emesis induced by cisplatin. Understanding these pathways is fundamental to interpreting experimental results and identifying novel therapeutic targets.
Figure 1. Signaling pathways of cisplatin-induced emesis.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of antiemetic drugs. While rodents like rats do not possess a vomiting reflex, they exhibit "pica," the consumption of non-nutritive substances like kaolin, which is considered an analogue to nausea and emesis.[4][7][8] However, for direct observation of emesis, the ferret (Mustela putorius furo) and the house musk shrew (Suncus murinus) are considered gold-standard models due to their well-developed emetic reflexes that are neurochemically similar to humans.[9][10]
-
Ferrets: This model has been instrumental in the development of clinically used antiemetics, including 5-HT3 and NK1 receptor antagonists.[2] They are suitable for studying both acute and delayed emesis.[2][9]
-
Suncus murinus (House Musk Shrew): This small insectivore is another valuable model for studying CINV and is sensitive to various emetic and antiemetic agents.[9][11][12]
Experimental Protocol: Cisplatin-Induced Emesis in the Ferret
This protocol details the induction of both acute and delayed emesis in ferrets, providing a framework for testing novel antiemetic compounds.
Materials:
-
Male ferrets (1.0-1.5 kg)
-
Cisplatin (lyophilized powder)
-
Sterile 0.9% saline
-
Vehicle for test compound
-
Test compound(s)
-
Positive control antiemetics (e.g., Ondansetron, Aprepitant)
-
Observation cages with transparent walls and grid floors
-
Video recording equipment (optional but recommended)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimation:
-
House ferrets individually in a temperature and light-controlled environment (12-hour light/dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
Handle animals daily to minimize stress.
-
-
Experimental Groups:
-
Group 1: Vehicle Control: Receives vehicle and cisplatin.
-
Group 2: Positive Control (Acute Phase): Receives a 5-HT3 receptor antagonist (e.g., Ondansetron) and cisplatin.
-
Group 3: Positive Control (Delayed Phase): Receives an NK1 receptor antagonist (e.g., Aprepitant) and cisplatin.
-
Group 4: Test Compound: Receives the test compound at various doses and cisplatin.
-
Rationale: Including vehicle and positive control groups is essential for validating the model and providing a benchmark for the efficacy of the test compound.
-
-
Drug Administration:
-
Antiemetic/Test Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)) at a predetermined time before cisplatin administration (typically 30-60 minutes).
-
Cisplatin Administration:
-
Reconstitute cisplatin in sterile 0.9% saline to the desired concentration.
-
Administer a single i.p. injection of cisplatin. A dose of 5 mg/kg is commonly used to induce both acute and delayed emesis.[2][13] Higher doses (e.g., 10 mg/kg) can be used to induce a more robust acute emetic response.[2][13]
-
Causality: The i.p. route ensures systemic delivery of cisplatin, mimicking clinical administration. The chosen dose is critical for inducing a reliable and reproducible emetic response.
-
-
-
Observation and Data Collection:
-
Place each ferret in an individual observation cage immediately after cisplatin administration.
-
Continuously observe and record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a period of up to 72-96 hours.
-
Acute Phase: Intensive observation during the first 24 hours.
-
Delayed Phase: Continued observation from 24 to 72/96 hours.
-
Video recording can be utilized for accurate, unbiased scoring.
-
Also, monitor and record food and water intake and body weight daily as indicators of general well-being and nausea-like behavior.[1]
-
Data Presentation and Analysis
Summarize the quantitative data in a clear and structured table to facilitate comparison between experimental groups.
Table 1: Hypothetical Efficacy of a Test Compound on Cisplatin-Induced Emesis in Ferrets
| Treatment Group (n=8) | Mean Total Retching Episodes (0-24h) | Mean Total Vomiting Episodes (0-24h) | Mean Total Retching Episodes (24-72h) | Mean Total Vomiting Episodes (24-72h) | % Inhibition of Vomiting (Acute) | % Inhibition of Vomiting (Delayed) |
| Vehicle + Cisplatin (5 mg/kg) | 45.2 ± 5.1 | 15.8 ± 2.3 | 28.5 ± 4.2 | 8.9 ± 1.7 | - | - |
| Ondansetron (1 mg/kg) + Cisplatin | 12.1 ± 2.5 | 3.2 ± 0.8 | 25.1 ± 3.9 | 7.5 ± 1.5 | 79.7% | 15.7% |
| Aprepitant (3 mg/kg) + Cisplatin | 38.9 ± 4.8 | 10.5 ± 1.9 | 6.3 ± 1.5 | 1.8 ± 0.5 | 33.5% | 79.8% |
| Test Compound (10 mg/kg) + Cisplatin | 15.8 ± 3.1 | 4.1 ± 1.0 | 10.2 ± 2.2 | 2.5 ± 0.7 | 74.1% | 71.9% |
*Statistically significant difference from the Vehicle + Cisplatin group (p < 0.05). Data are presented as mean ± SEM.
Experimental Workflow
The following diagram provides a visual representation of the complete experimental workflow, from animal preparation to data analysis.
Figure 2. Experimental workflow for antiemetic testing.
Self-Validating System and Trustworthiness
The protocol is designed to be a self-validating system. The inclusion of established antiemetics as positive controls is crucial. Ondansetron, a 5-HT3 receptor antagonist, is expected to significantly inhibit acute emesis, while having a lesser effect on the delayed phase.[1] Conversely, aprepitant, an NK1 receptor antagonist, should demonstrate marked efficacy against delayed emesis.[1] The successful replication of these expected outcomes confirms the validity of the experimental model and provides a reliable context for evaluating the efficacy of the novel test compound.
Conclusion
The cisplatin-induced emesis model in ferrets is a powerful and clinically relevant tool for the preclinical evaluation of antiemetic drugs. By accurately modeling both the acute and delayed phases of CINV, this protocol allows researchers to dissect the mechanisms of action of novel compounds and predict their potential therapeutic utility. Adherence to the detailed methodology, including appropriate controls and comprehensive data collection, will ensure the generation of robust and reliable data to guide the development of new and improved treatments for this distressing side effect of cancer chemotherapy.
References
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Min, D., Kim, B., Ko, S.-G., & Kim, W. (2022). Cisplatin-Induced Nausea and Vomiting: Effect of Herbal Medicines. MDPI. [Link]
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Percie du Sert, N., Rudd, J. A., Apfel, C. C., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PubMed Central. [Link]
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Han, D., Wang, X., Ma, J., An, C., & Wang, B. (2015). Evaluating the various phases of cisplatin-induced emesis in rats. Experimental and Therapeutic Medicine. [Link]
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Percie du Sert, N., Rudd, J. A., Apfel, C. C., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Cancer Chemotherapy and Pharmacology. [Link]
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NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential as well as Emetic Activity. NDI Neuroscience. [Link]
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Lu, Z., Ngan, M. P., & Rudd, J. A. (2018). Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Pharmacology. [Link]
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Basch, E., Prestrud, A. A., Hesketh, P. J., Kris, M. G., Feyer, P. C., Somerfield, M. R., Chesney, M., & Clark-Snow, R. A. (2011). Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update. Journal of Clinical Oncology. [Link]
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Han, D., Wang, X., Ma, J., An, C., & Wang, B. (2015). Evaluating the various phases of cisplatin-induced emesis in rats. ResearchGate. [Link]
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Li, Y., Zheng, J., Gong, M., Zhang, Y., & Nie, K. (2022). Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment. Frontiers in Pharmacology. [Link]
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Liu, Y. L., Malik, N., Sanger, G. J., Friedman, M. I., & Andrews, P. L. R. (2005). Pica--a model of nausea? Species differences in response to cisplatin. Physiology & Behavior. [Link]
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Navari, R. M., Reinhardt, R. R., Gralla, R. J., Kris, M. G., Hesketh, P. J., Khojasteh, A., Kindler, H., Grote, T. H., Pendergrass, K., Grunberg, S. M., Carides, A. D., & Gertz, B. J. (1999). Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. The New England Journal of Medicine. [Link]
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Lohr, L. (2008). Antiemetic therapy options for chemotherapy-induced nausea and vomiting in breast cancer patients. PubMed Central. [Link]
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Gandara, D. R. (1991). Management of Cisplatin-Induced Delayed Emesis. Drugs. [Link]
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Aziz, Z. (2016). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. [Link]
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Hesketh, P. J., Kris, M. G., Basch, E., Bohlke, K., Barbour, S. Y., Clark-Snow, R. A., Danso, M. A., Dennis, K., Dupuis, L. L., Dvorak, S. B., Feyer, P. C., Fria, M., Freund, Y., Gill, S., Griffin, C., Grothey, A., Jordan, K., Lyman, G. H., Rask, S., & Schwartz, R. N. (2020). Antiemetics: ASCO Guideline Update. Journal of Clinical Oncology. [Link]
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Ueno, S., Matsuki, N., & Saito, H. (1987). Suncus murinus: a new experimental model in emesis research. Life Sciences. [Link]
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Northern Cancer Alliance. (2021). Anti-emetic Guidelines for Chemotherapy Induced Nausea and Vomiting (CINV). Northern Cancer Alliance. [Link]
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Hesketh, P. J. (2004). Understanding the Pathobiology of Chemotherapy-Induced Nausea and Vomiting. Oncology. [Link]
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Cocquyt, V., Van Belle, S., Reinhardt, R. R., Gertz, B. J., & De Smet, M. (2001). Use of an NK1 Receptor Antagonist to Prevent Delayed Emesis After Cisplatin. Journal of the National Cancer Institute. [Link]
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Aziz, Z. (2016). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]
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Application Notes & Protocols: Formulation and Evaluation of Transdermal Delivery Systems for (3R)-Palonosetron
Abstract
This document provides a comprehensive technical guide for the formulation, development, and evaluation of transdermal delivery systems for (3R)-Palonosetron hydrochloride, a potent second-generation 5-HT3 receptor antagonist.[1][2] The primary application of Palonosetron is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] A transdermal system offers a compelling alternative to parenteral administration by providing sustained, non-invasive drug delivery, thereby improving patient compliance and potentially mitigating side effects by avoiding high peak plasma concentrations. This guide details pre-formulation considerations, methodologies for creating matrix-type transdermal patches, and robust protocols for physicochemical characterization, in vitro release testing (IVRT), and ex vivo skin permeation testing (IVPT).
Introduction: The Rationale for Transdermal Palonosetron
(3R)-Palonosetron is a selective serotonin 5-HT3 receptor antagonist with a strong binding affinity and a long half-life, making it highly effective in preventing both acute and delayed CINV.[2][] Conventionally administered intravenously, a transdermal drug delivery system (TDDS) presents several key advantages:
-
Avoidance of First-Pass Metabolism: Bypassing the gastrointestinal tract and liver prevents extensive first-pass metabolism, increasing bioavailability.
-
Sustained Therapeutic Levels: A TDDS is designed to release the drug at a controlled rate, maintaining steady plasma concentrations over an extended period (e.g., several days), which is ideal for managing CINV during multi-day chemotherapy cycles.[2]
-
Improved Patient Compliance: Transdermal patches are non-invasive, simple to apply, and reduce the need for frequent dosing, which is a significant benefit for patients undergoing chemotherapy.[7]
-
Reduced Side Effects: By eliminating the peaks and troughs in plasma concentration associated with injections, a TDDS can minimize dose-related side effects.
The development of a successful TDDS hinges on overcoming the primary barrier of the skin, the stratum corneum. This requires careful selection of excipients and a deep understanding of the drug's physicochemical properties.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Before formulation can begin, a thorough characterization of Palonosetron hydrochloride is essential. These data inform the selection of excipients and the design of the delivery system.
Physicochemical Properties
The key properties of Palonosetron hydrochloride relevant to transdermal formulation are summarized below.
| Property | Value / Description | Significance for Transdermal Formulation | Source |
| Chemical Name | (3aS)-2[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride | - | [5] |
| Molecular Formula | C₁₉H₂₄N₂O·HCl | Influences molecular size and polarity. | [5] |
| Molecular Weight | 332.87 g/mol | A relatively low molecular weight is favorable for passive diffusion across the skin. | [5] |
| Appearance | White to off-white crystalline powder | Ensures purity and allows for visual inspection of API and final formulation. | [5] |
| Solubility | Freely soluble in water and propylene glycol; slightly soluble in ethanol. | High solubility in common TDDS solvents like propylene glycol is advantageous for creating a stable, homogenous drug reservoir. | [8] |
| Biopharmaceutics Classification | BCS Class 1 (High Solubility, High Permeability) | While classified for oral administration, its properties suggest good potential for skin permeation with appropriate enhancers. | [8] |
Drug-Excipient Compatibility Studies
Causality: The chemical integrity of the API within the formulation is paramount. Compatibility studies are performed to ensure that the chosen excipients (polymers, adhesives, enhancers) do not induce degradation of Palonosetron.
Protocol:
-
Prepare physical mixtures of Palonosetron HCl with individual excipients (e.g., pressure-sensitive adhesives, polymers, penetration enhancers) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 4 weeks).
-
Analyze the samples at regular intervals using a stability-indicating HPLC method (see Section 7) to detect any degradation products.
-
A lack of new peaks or a significant decrease in the parent drug peak indicates compatibility.
Formulation Development: Matrix-Type Transdermal Patch
A matrix-type patch is a common and relatively simple design where the drug is uniformly dispersed within a polymer and/or adhesive matrix. This section outlines the components and a general protocol for its formulation.
Core Components of a Matrix Patch
The selection of excipients is critical to controlling the release rate and enhancing skin permeation.[7][9]
-
Polymer Matrix: Forms the main structure of the patch and controls drug release. Examples include ethylene-vinyl acetate (EVA), polysiloxanes (silicones), and acrylates.[7][10]
-
Pressure-Sensitive Adhesive (PSA): Ensures the patch adheres to the skin. The drug is often dissolved or dispersed directly within the PSA. Common PSAs include silicones, polyisobutylenes (PIB), and acrylic copolymers.[9][11]
-
Penetration Enhancers: Crucial for overcoming the stratum corneum barrier. They can act by disrupting the lipid bilayer or interacting with intracellular proteins.[12] Examples include fatty acids (oleic acid, lauric acid), terpenes, and solvents like propylene glycol or dimethyl sulfoxide (DMSO).[7][13][14]
-
Backing Layer: An occlusive film (e.g., polyester, polyethylene) that protects the patch from the environment and prevents drug evaporation.[9]
-
Release Liner: A protective layer (e.g., fluoropolymer-coated polyester) that is removed before application.[11]
Workflow for Transdermal Patch Formulation
// Styling API [fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casting [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lamination [fillcolor="#4285F4", fontcolor="#FFFFFF"]; DieCutting [fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalPatch [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Workflow for solvent casting of a matrix-type patch.
Protocol: Formulation by Solvent Evaporation Technique
This technique involves dissolving the drug and excipients in a volatile solvent, casting the solution, and evaporating the solvent to form a thin film.[15]
-
Preparation of Drug-in-Adhesive Solution:
-
Accurately weigh the pressure-sensitive adhesive (e.g., polyisobutylene).
-
In a separate container, dissolve Palonosetron HCl and the selected penetration enhancer(s) (e.g., oleic acid) in a suitable solvent (e.g., ethyl acetate/methanol mixture).
-
Add the drug solution to the adhesive solution and mix thoroughly with a mechanical stirrer until a homogenous, lump-free dispersion is achieved.
-
-
Casting and Drying:
-
Carefully pour the homogenous dispersion onto a release liner spread on a level surface.
-
Use a casting knife or film applicator to spread the dispersion to a uniform thickness.
-
Allow the solvent to evaporate at room temperature for 24 hours, followed by drying in an oven at a controlled temperature (e.g., 50°C) for several hours to remove residual solvent.[15]
-
-
Lamination and Cutting:
-
Laminate the dried drug-in-adhesive film with the backing layer.
-
Use a die-cutter to cut the laminate into patches of the desired size and shape.
-
Example Formulations
The following table provides example formulations for optimization studies. The goal is to evaluate the effect of varying penetration enhancer concentrations.
| Component | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) | Role |
| Palonosetron HCl | 5 | 5 | 5 | Active Pharmaceutical Ingredient |
| Polyisobutylene (PIB) Adhesive | 85 | 82 | 79 | Adhesive Matrix |
| Propylene Glycol | 5 | 5 | 5 | Plasticizer / Co-enhancer |
| Oleic Acid | 5 | 8 | 11 | Penetration Enhancer |
| Total | 100 | 100 | 100 | - |
Physicochemical Evaluation of Transdermal Patches
Once formulated, the patches must undergo rigorous quality control tests to ensure uniformity and integrity.
-
Thickness Uniformity: Measure the thickness at multiple points on several patches using a digital micrometer.
-
Weight Uniformity: Weigh individual patches and calculate the average weight and standard deviation.
-
Drug Content Uniformity: Dissolve a known area of a patch in a suitable solvent (e.g., methanol). Quantify the Palonosetron concentration using a validated HPLC method (Section 7) to ensure the dose per patch is consistent.
-
Adhesion Properties (Peel Adhesion, Tack): Use a texture analyzer or specialized peel/tack testers to quantify the force required to remove the patch from a standard surface and its initial stickiness.
In Vitro Release Testing (IVRT)
Causality: IVRT is a critical performance test used for quality control and to ensure batch-to-batch consistency. It measures the rate at which the drug is released from the patch into a receptor medium. While not directly predictive of in vivo absorption, it can detect changes in formulation that might affect performance.[16][17]
Protocol: USP Apparatus 5 (Paddle over Disk)
The Paddle over Disk method is a standard and simple approach for testing transdermal patches.[18][19]
-
Apparatus Setup:
-
Use a standard USP dissolution apparatus.
-
Place 900 mL of receptor medium (e.g., phosphate-buffered saline pH 7.4) in each vessel and equilibrate to 32°C ± 0.5°C to simulate skin surface temperature.
-
Assemble the patch on the disk assembly, ensuring the release surface is facing the paddle.
-
-
Procedure:
-
Place the disk assembly at the bottom of the vessel.
-
Lower the paddle to a distance of 25 ± 2 mm from the patch surface.
-
Rotate the paddle at a specified speed (e.g., 50 RPM).
-
Withdraw samples (e.g., 5 mL) from the receptor medium at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), replacing the withdrawn volume with fresh medium.
-
-
Analysis:
-
Analyze the samples for Palonosetron content using the HPLC method.
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) over time.
-
Ex Vivo Skin Permeation Testing (IVPT)
Causality: IVPT provides a more biologically relevant measure of a drug's ability to cross the skin barrier. It uses excised human or animal skin as the membrane and is a key step in predicting in vivo performance.[20][21][22] Porcine ear skin is often used as a surrogate for human skin due to its structural similarity.[21]
Workflow for Ex Vivo Skin Permeation Study
// Styling SkinPrep [fillcolor="#FBBC05", fontcolor="#202124"]; CellSetup [fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plotting [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Workflow for an ex vivo skin permeation study using Franz cells.
Protocol: Using Vertical Diffusion (Franz) Cells
-
Skin Preparation:
-
Use excised human cadaver skin or fresh porcine ear skin.[20][23]
-
Carefully remove subcutaneous fat and connective tissue.[23] If required, use a dermatome to obtain skin sections of a consistent thickness (e.g., 500-750 µm).
-
Visually inspect the skin for any damage. Perform a barrier integrity test (e.g., measuring transepidermal water loss or electrical resistance) to qualify each skin section.[24]
-
-
Franz Cell Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a circulating water bath maintained at a temperature (e.g., 37°C) that ensures the skin surface remains at 32°C.[24] Stir the receptor fluid continuously with a magnetic stir bar.
-
Allow the system to equilibrate.
-
-
Dosing and Sampling:
-
Cut the test patch to fit the diffusion area of the cell and apply it to the skin surface in the donor chamber.
-
At specified time intervals (e.g., 2, 4, 6, 8, 12, 24, 48 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
-
Data Analysis:
-
Analyze the collected samples for Palonosetron concentration via HPLC.
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) and plot this against time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.
-
Determine the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
-
Analytical Methodology: Stability-Indicating HPLC
Causality: A validated, stability-indicating analytical method is essential to accurately quantify Palonosetron in the presence of potential degradants, excipients, or biological matrix components.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[25]
Protocol: RP-HPLC Method for Quantification
The following method is a representative example based on published literature for Palonosetron analysis.[3][25][26][27]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., pH 2.6) in a 50:50 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Retention Time | Approximately 3.6 min (must be confirmed during validation) |
Method Validation: The method must be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For stability-indicating assays, forced degradation studies (acid, base, oxidation, heat) must be performed to demonstrate that degradant peaks do not interfere with the main Palonosetron peak.[3]
Conclusion
The development of a transdermal delivery system for (3R)-Palonosetron is a promising strategy for enhancing the management of chemotherapy-induced and postoperative nausea and vomiting. Success relies on a systematic, data-driven approach that begins with thorough pre-formulation studies to understand the API's characteristics. Careful formulation design, focusing on the synergistic interplay between polymers, adhesives, and penetration enhancers, is critical to achieving the desired drug release and skin permeation profiles. The protocols outlined in this guide for physicochemical testing, in vitro release, and ex vivo permeation provide a robust framework for evaluating formulation performance and ensuring product quality. By following these self-validating systems, researchers and drug development professionals can efficiently advance the development of a safe, effective, and patient-centric transdermal Palonosetron product.
References
- ARL Bio Pharma. Compatibility and Stability of Palonosetron Hydrochloride and Propofol During Simulated Y-Site Administration.
-
Molecular Pharmaceutics. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. ACS Publications. 2023-06-06. Available from: [Link]
-
PubMed. Granisetron Transdermal Delivery System Versus Palonosetron in the Prevention of Long-delayed Nausea and Vomiting: A Phase III Randomized Trial. 2026-01-10. Available from: [Link]
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PubChem. Palonosetron Hydrochloride. Available from: [Link]
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PharmiWeb.com. Eight Excipients for Transdermal Drug Delivery Systems Materials. 2023-10-20. Available from: [Link]
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PubMed. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Available from: [Link]
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USP-NF. Pharmacopeial Forum Vol. 35(3) [May–June 2009]. 2009-05-02. Available from: [Link]
- Google Patents. Method for separating and detection palonosetron hydrochloride and impurity.
-
ResearchGate. A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. 2025-08-09. Available from: [Link]
-
Hindawi. A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. 2017-01-24. Available from: [Link]
-
Oxford Academic. Granisetron Transdermal Delivery System Versus Palonosetron in the Prevention of Long- delayed Nausea and Vomiting. 2024-01-10. Available from: [Link]
-
CD Formulation. Excipients for Transdermal Drug Delivery Systems Materials. Available from: [Link]
-
Journal of Molecular Pharmaceutics & Organic Process Research. CHEMICAL PENETRATION ENHANCERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. 2018-10-15. Available from: [Link]
-
ResearchGate. FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES FOR ANTI ANXIETY DRUG. Available from: [Link]
-
National Institutes of Health. Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. Available from: [Link]
-
National Institutes of Health. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging. 2022-04-05. Available from: [Link]
-
PermeGear. Physical and chemical penetration enhancers in transdermal drug delivery system. Available from: [Link]
-
Frontiers. The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives. 2022-12-19. Available from: [Link]
-
International Journal of Drug Formulation and Research. Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. 2011-04-28. Available from: [Link]
-
U.S. Food and Drug Administration. Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Available from: [Link]
-
International Journal of Pharmaceutical Compounding. Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. Available from: [Link]
-
U.S. Food and Drug Administration. PALONOSETRON HYDROCHLORIDE INJECTION. 2018-12-06. Available from: [Link]
-
Pharmaceutics. Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. Available from: [Link]
-
Molecular Pharmaceutics. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. ACS Publications. 2025-02-03. Available from: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. In vitro transdermal drug permeation tests: a regulatory scenario evaluation. 2021-01-01. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. 2019-12-21. Available from: [Link]
-
ResearchGate. Development of Transdermal Delivery System of Dexamethasone, Palonosetron and Aprepitant for Combination Antiemetic Therapy. 2016-08-31. Available from: [Link]
- Google Patents. Transdermal patch.
-
Pacific Bio Labs. USP Ex Vivo Skin Permeation Testing. 2026-01-09. Available from: [Link]
-
U.S. Food and Drug Administration. Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Available from: [Link]
-
MDPI. Establishment and Validation of a Transdermal Drug Delivery System for the Anti-Depressant Drug Citalopram Hydrobromide. 2024-02-07. Available from: [Link]
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S). 2008-08-14. Available from: [Link]
-
PubMed. Transdermal granisetron versus palonosetron for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: a multicenter, randomized, open-label, cross-over, active-controlled, and phase IV study. 2015-08-12. Available from: [Link]
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Application Note: A Comprehensive Guide to the Formulation and Manufacturing of (3R)-Palonosetron Hydrochloride Mouth Dissolving Films
Introduction and Rationale
(3R)-Palonosetron hydrochloride is a highly selective, second-generation 5-HT3 receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] The patient population undergoing chemotherapy often experiences dysphagia (difficulty swallowing) and severe nausea, making conventional oral dosage forms like tablets and capsules challenging to administer. Mouth dissolving films (MDFs) represent a superior drug delivery platform for this indication.[3][4]
MDFs are thin, flexible polymeric films that, when placed on the tongue, disintegrate rapidly in saliva without the need for water, leading to rapid drug release and onset of action.[4][5] This dosage form can enhance pre-gastric absorption, potentially bypassing first-pass metabolism and improving bioavailability.[6][7] This application note provides a detailed protocol for the formulation, manufacturing, and characterization of (3R)-Palonosetron hydrochloride MDFs using the solvent casting method, tailored for research, development, and quality control scientists.
Formulation Development: The Science of Excipient Selection
The development of a robust and effective MDF hinges on the synergistic interplay of its components. Each excipient must be carefully selected based on its physicochemical properties and its impact on the final film characteristics.
-
Active Pharmaceutical Ingredient (API): (3R)-Palonosetron Hydrochloride is a white crystalline powder that is freely soluble in water, a critical property that facilitates its incorporation into an aqueous-based film matrix.[8][9] A typical dose for an MDF is low (e.g., 0.25 mg base equivalent), which is ideal for this dosage form.[6]
-
Film-Forming Polymers: The polymer forms the structural backbone of the film. The choice of polymer dictates the film's mechanical strength, disintegration time, and mouthfeel.
-
Hydroxypropyl Methylcellulose (HPMC): HPMC is a widely used, non-ionic, water-soluble polymer. Different viscosity grades (e.g., E3, E5, E6, E15) can be used to tailor film properties.[10][11] Lower viscosity grades (E3, E5) generally lead to faster disintegration, while higher viscosity grades (E15) can provide greater tensile strength.[10]
-
Polyvinyl Alcohol (PVA): PVA is another excellent film-former known for producing strong, flexible films. It can be used alone or in combination with other polymers.[12][13]
-
Maltodextrin: Often used as a film-former or a matrix-former, maltodextrin can improve the solubility and dissolution rate of the formulation.[10][12]
-
-
Plasticizers: Plasticizers are essential to impart flexibility and reduce the brittleness of the film. They work by embedding themselves between polymer chains, reducing intermolecular forces.
-
Sweeteners and Flavoring Agents: These are crucial for patient compliance, especially given the bitter taste of many APIs.
-
Saliva-Stimulating Agents: These agents can promote faster disintegration by increasing saliva production.
-
Acids: Citric acid, malic acid, or ascorbic acid are commonly used for this purpose.[11]
-
Logical Interplay of Formulation Variables
The relationship between key formulation components and the final properties of the mouth dissolving film is complex but predictable. Understanding these interactions is key to optimizing the formulation.
Caption: Formulation variables' impact on film properties.
Manufacturing Protocol: Solvent Casting Method
The solvent casting method is the most common and straightforward technique for preparing MDFs at a laboratory scale.[5][16][17] It involves dissolving the polymer, API, and other excipients in a suitable solvent, casting the solution, and allowing the solvent to evaporate, leaving a thin film.[17]
Workflow Overview
Caption: Step-by-step solvent casting workflow.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
(3R)-Palonosetron Hydrochloride
-
HPMC E5 (or other suitable polymer)
-
Propylene Glycol
-
Aspartame (or other sweetener)
-
Purified Water (solvent)
-
Magnetic stirrer with hot plate
-
Beakers and graduated cylinders
-
Weighing balance
-
Ultrasonic bath (for degassing)
-
Levelled glass Petri dish or other suitable casting surface
-
Hot air oven with temperature control
-
Film cutter or scalpel
-
Digital caliper
-
Moisture-proof packaging pouches
Procedure:
-
Polymer Solution Preparation: Slowly disperse the accurately weighed amount of HPMC E5 into a beaker containing purified water while stirring continuously with a magnetic stirrer. Avoid dumping the polymer all at once to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
API Solution Preparation: In a separate beaker, dissolve the accurately weighed (3R)-Palonosetron HCl, propylene glycol, and aspartame in a small amount of purified water.
-
Combining Solutions: Add the API solution from Step 2 to the polymer solution from Step 1 under continuous stirring. Stir for at least 30 minutes to ensure a homogenous mixture.
-
Degassing: Place the final solution in an ultrasonic bath for 15-30 minutes or under a vacuum to remove any entrapped air bubbles. This step is critical to ensure the uniformity of film thickness and weight.[17]
-
Casting: Carefully and slowly pour the bubble-free solution into a level glass Petri dish. Gently tilt the dish to ensure the solution spreads evenly across the entire surface.
-
Drying: Place the casted film in a pre-heated hot air oven at a controlled temperature (e.g., 50°C) for 4-6 hours, or until the film is completely dry and easily peelable. The drying time and temperature must be optimized to avoid film defects.
-
Cutting and Storage: Once dried, carefully remove the film from the casting surface. Cut the film into the desired size (e.g., 2 cm x 2 cm squares) using a sharp scalpel or a custom die-cutter.
-
Packaging: Immediately package the individual films in sealed, moisture-proof pouches to protect them from environmental humidity.
Characterization and Quality Control Protocols
Thorough characterization is required to ensure the MDFs meet quality standards for safety, efficacy, and patient acceptability.
| Parameter | Purpose | Brief Protocol | Acceptance Criteria (Typical) |
| Weight Variation | Ensures dosage uniformity. | Weigh 10 individual films. Calculate the average weight and the percentage deviation of each film. | ± 5-10% of the average weight. |
| Thickness | Ensures uniformity and reproducibility. | Measure the thickness of 5 films at three different points (center and two edges) using a digital caliper. | ± 5% of the average thickness. |
| Folding Endurance | Measures the film's mechanical strength and flexibility. | Repeatedly fold a film at the same place until it breaks. The number of folds is the folding endurance value. | > 200-300 folds indicates good flexibility.[10][14][18] |
| Surface pH | Assesses potential for mucosal irritation. | Wet the film surface with a drop of distilled water and measure the pH by bringing an electrode into contact with the surface. | pH should be close to neutral (6.5-7.0) to avoid irritation. |
| Drug Content Uniformity | Ensures accurate dosing. | Dissolve 10 individual films in a suitable solvent (e.g., 100 mL of pH 6.8 phosphate buffer). Analyze the drug concentration using UV-Vis Spectrophotometry or HPLC. | 90-110% of the label claim, with a relative standard deviation (RSD) < 6%. |
| In Vitro Disintegration Time | Predicts how quickly the film will break apart in the mouth. | Place a film in a Petri dish containing 10 mL of simulated saliva (pH 6.8). Shake gently and record the time taken for the film to completely disintegrate.[10][12] | < 30 seconds. An optimized formulation can achieve disintegration in ~10-15 seconds.[10][12] |
| In Vitro Dissolution | Measures the rate and extent of drug release. | Use a USP Dissolution Apparatus (e.g., Type II) with pH 6.8 phosphate buffer as the medium. Withdraw samples at predetermined time points and analyze for drug content. | > 90% drug release within 10-15 minutes.[10] |
| Mechanical Properties (Tensile Strength & % Elongation) | Quantifies the film's strength and elasticity. | Use a texture analyzer or universal testing machine to pull a film strip from both ends until it breaks. | Varies by formulation, but consistency is key. Higher tensile strength indicates a stronger film. |
Data Presentation: Model Formulation and Expected Results
The following tables provide a sample formulation and the expected characterization results for an optimized (3R)-Palonosetron Hydrochloride MDF.
Table 1: Model Formulation
| Component | Function | Concentration (% w/w of dry film) |
| (3R)-Palonosetron HCl | Active Pharmaceutical Ingredient | 0.5 - 1.5% |
| HPMC E5 | Film-Forming Polymer | 50 - 60% |
| Maltodextrin | Film-Former / Matrix-Former | 20 - 30% |
| Propylene Glycol | Plasticizer | 10 - 15% |
| Aspartame | Sweetener | 1 - 2% |
| Citric Acid | Saliva Stimulant | 1 - 2% |
| Flavoring Agent | Flavor | 0.5 - 1.0% |
Table 2: Expected Quality Control Test Results
| Parameter | Expected Value |
| Average Weight (mg) | 50 ± 5 mg |
| Average Thickness (mm) | 0.10 ± 0.01 mm |
| Folding Endurance | > 250 |
| Surface pH | 6.8 ± 0.2 |
| Drug Content (%) | 99.5 ± 1.5% |
| Disintegration Time (seconds) | 10 - 15 seconds[10][12] |
| % Drug Release in 10 min | > 95%[10] |
Conclusion
The development of (3R)-Palonosetron hydrochloride mouth dissolving films via the solvent casting method offers a promising, patient-centric approach for managing CINV. By carefully selecting excipients and controlling manufacturing process parameters, it is possible to produce a high-quality, rapidly disintegrating film with excellent mechanical properties and drug release profiles. The protocols and data presented in this note serve as a comprehensive guide for researchers and scientists working to develop this advanced and beneficial dosage form.
References
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-
Formulation development and in vivo evaluation of mouth dissolving films containing Palonosetron HCl - ResearchGate. Available at: [Link]
-
Formulation Development And In Vitro Evaluation Of Oral Dissolving Films Of Palonosetron - ResearchGate. Available at: [Link]
-
Mouth –Dissolving Oral Fims of Ramosetron Hydrochloride for Cancer and Ponv - IJRPR. Available at: [Link]
-
Evaluation of fast dissolving oral films of Palonosetron Hydrochloride - ResearchGate. Available at: [Link]
-
FORMULATION AND EVALUATION OF FAST DISSOLVING ORAL FILM - World Journal of Pharmaceutical Research. Available at: [Link]
-
Solvent Casting Method for Oral Thin Film Preparation - CD Formulation. Available at: [Link]
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Palonosetron - Wikipedia. Available at: [Link]
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Excipients used in mouth dissolving tablets - ResearchGate. Available at: [Link]
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Solvent Casting Method - ResearchGate. Available at: [Link]
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FORMULATION AND EVALUATIONS OF MOUTH DISSOLVING FILM USING NATURAL EXCIPIENTS - Impactfactor. Available at: [Link]
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An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review - MDPI. Available at: [Link]
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Palonosetron hydrochloride | C19H25ClN2O - PubChem. Available at: [Link]
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Palonosetron hydrochloride | CAS#:135729-62-3 - Chemsrc. Available at: [Link]
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Manufacturing Techniques of Orally Dissolving Films - Pharmaceutical Technology. Available at: [Link]
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-
FAST DISSOLVING ORAL FILMS: A TABULAR UPDATE - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Formulation and characterization of oral dissolving films with ascorbic acid - Digital Commons @ LIU. Available at: [Link]
-
PALONOSETRON HYDROCHLORIDE injection, for intravenous use - accessdata.fda.gov. Available at: [Link]
-
Polymers used in mouth dissolving film - World Journal of Advanced Research and Reviews. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
- 15. CN102048705B - Palonosetron hydrochloride orally disintegrating tablet and preparation method thereof - Google Patents [patents.google.com]
- 16. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ijprajournal.com [ijprajournal.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Palonosetron and Netupitant in Pharmaceutical Formulations
Abstract
This application note details a robust, accurate, and precise isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of the antiemetic agents Palonosetron (PALO) and Netupitant (NETU). The combination of these drugs is critical for managing both acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). The method provides a reliable analytical solution for quality control and stability testing of combined pharmaceutical dosage forms. The protocol is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Clinical and Analytical Rationale
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, profoundly impacting a patient's quality of life and their ability to tolerate treatment.[4] Modern antiemetic strategies often employ a multi-drug approach to target different neuropharmacological pathways. Palonosetron, a second-generation 5-HT3 receptor antagonist, is distinguished by its high receptor binding affinity and an extended plasma half-life of approximately 40 hours.[5] This makes it highly effective against not only acute CINV (within 24 hours of chemotherapy) but also delayed CINV (2 to 5 days post-treatment).[5][6]
To enhance efficacy, Palonosetron is frequently co-administered with a neurokinin-1 (NK-1) receptor antagonist, such as Netupitant. This combination provides a dual blockade of key pathways involved in emesis.[7][8] The clinical success of such fixed-dose combinations necessitates the development of reliable analytical methods for their simultaneous quantification in a single run. This ensures product quality, uniformity, and stability.
This document presents a complete protocol for an RP-HPLC method optimized for the separation and quantification of Palonosetron and Netupitant. We will delve into the causality behind the chromatographic choices and provide a step-by-step guide to method validation, ensuring the protocol is a self-validating and trustworthy system for researchers and drug development professionals.
Principle of Chromatographic Separation
The separation is achieved by RP-HPLC, a technique that separates molecules based on their hydrophobicity. The stationary phase is a nonpolar C18 (octadecylsilyl) silica-based column, while the mobile phase is a more polar mixture of an aqueous buffer and organic solvents.
-
Causality of Separation: Palonosetron and Netupitant possess distinct chemical structures and polarities. Netupitant is significantly more hydrophobic than Palonosetron. Consequently, Netupitant interacts more strongly with the nonpolar C18 stationary phase and is retained longer on the column.
-
Role of Mobile Phase pH: The selected mobile phase utilizes a phosphate buffer adjusted to an acidic pH (e.g., pH 3.8).[7] At this pH, the basic amine functional groups in both Palonosetron and Netupitant are protonated (positively charged). This controlled ionization suppresses silanol interactions, prevents peak tailing, and ensures consistent, reproducible retention times.
-
Organic Modifier: A combination of methanol and acetonitrile is used as the organic component of the mobile phase.[7] The ratio of this organic phase to the aqueous buffer is optimized to adjust the elution strength, thereby controlling the retention times and achieving baseline resolution between the two analytes within an efficient run time.
Detailed Methodology
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., WATERS Alliance 2695 with a 996 PDA detector).[9]
-
Chromatography Software: Empower 2 or equivalent.[9]
-
Analytical Column: Symmetry C18, 4.6 x 150mm, 5µm particle size (or equivalent, e.g., Phenomenex C18).[7][10]
-
Reference Standards: Palonosetron HCl (USP grade), Netupitant (USP grade).
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (OPA), HPLC-grade Methanol, HPLC-grade Acetonitrile, and HPLC-grade water.
-
Equipment: Analytical balance, sonicator, pH meter, 0.45µm membrane filters.
Optimized Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Optimized Condition |
| Stationary Phase | Symmetry C18 Column (4.6 x 150mm, 5µm) |
| Mobile Phase | Phosphate Buffer (0.02M, pH 3.8) : Methanol : Acetonitrile (60:20:20, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7][9][10] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 260 nm[7] |
| Injection Volume | 10 µL |
| Run Time | ~6 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.8):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 0.02M solution.
-
Adjust the pH to 3.8 using dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer, methanol, and acetonitrile in a 60:20:20 ratio.
-
Degas the final mixture by sonicating for 15 minutes.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Palonosetron reference standard and transfer to a 100 mL volumetric flask.
-
Accurately weigh 10 mg of Netupitant reference standard and transfer to a separate 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (mobile phase can be used as the diluent) to each flask.
-
Sonicate for 10 minutes to dissolve completely.
-
Allow the solutions to cool to room temperature and make up the volume to 100 mL with the diluent.
-
-
Preparation of Calibration Standards:
-
Create a series of working standard solutions by appropriately diluting the stock solutions with the diluent to achieve concentrations across the desired linear range (e.g., for Palonosetron: 0-39 µg/mL; for Netupitant: 0-36 µg/mL).[7]
-
Sample Preparation (from Combined Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to get an average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Netupitant and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the active ingredients.
-
Cool the solution to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the diluent to bring the concentration within the validated linearity range.
Method Validation Protocol & Acceptance Criteria
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1][2][3]
Caption: Workflow for RP-HPLC Method Validation.
Summary of Validation Parameters and Results
The following table summarizes the validation process and typical acceptance criteria.
| Validation Parameter | Protocol | Acceptance Criteria | Typical Result |
| System Suitability | Analyze six replicate injections of a standard solution. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; Resolution > 2.0.[9] | Pass |
| Specificity | Inject blank, placebo, individual APIs, and a mixture. | No interference at the retention times of the analytes. | Pass |
| Linearity | Analyze a minimum of 5 concentrations across the working range.[2] | Correlation Coefficient (r²) ≥ 0.999.[7][9] | r² = 0.9995 - 0.9998[7] |
| Accuracy (% Recovery) | Spike a placebo blend with the APIs at 80%, 100%, and 120% of the target concentration (n=3). | Mean recovery between 98.0% and 102.0%.[11] | 100.28%[7] |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day. | %RSD ≤ 2.0%. | %RSD < 1.0%[7] |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or instrument. | %RSD ≤ 2.0%. | %RSD < 1.0%[7] |
| LOD & LOQ | Calculated based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | LOD/LOQ established[7] |
| Robustness | Deliberately vary flow rate (±0.1 mL/min), pH (±0.2), and mobile phase organic content (±2%). | System suitability parameters remain within limits. | Pass |
Results and Discussion
Under the optimized chromatographic conditions, Palonosetron and Netupitant were well-resolved with excellent peak symmetry. A typical chromatogram shows Palonosetron eluting at approximately 2.3 minutes and Netupitant at 4.3 minutes, providing a total run time of under 6 minutes.[7] The resolution between the two peaks is consistently greater than 2.0, indicating a high degree of separation.
The validation results confirm the method's suitability. The linearity, with a correlation coefficient exceeding 0.999 for both analytes, demonstrates a direct relationship between concentration and detector response.[7] High accuracy (recovery >100%) and excellent precision (%RSD < 1.0%) indicate that the method is free from constant or proportional errors and is highly reproducible.[7] The method's robustness was confirmed as minor, deliberate changes to the chromatographic parameters did not significantly affect the results, ensuring reliability during routine use.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Evaluation of clinical outcomes and efficacy of palonosetron and granisetron in combination with dexamethasone in Egyptian patients receiving highly emetogenic chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 5. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarmps.org [ijarmps.org]
- 8. Palonosetron Prevents Highly Emetogenic Chemotherapy-induced Nausea and Vomiting in Oral Cancer Patients | Anticancer Research [ar.iiarjournals.org]
- 9. DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF NETUPITANT AND PALONOSETRON IN PURE AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]
- 10. wjpsonline.com [wjpsonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Drug Release Testing of Palonosetron Formulations
Introduction: The Critical Role of In Vitro Release Testing for Palonosetron Formulations
Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its efficacy is intrinsically linked to its bioavailability and the rate at which the active pharmaceutical ingredient (API) is released from its dosage form. In vitro drug release testing is a cornerstone of pharmaceutical development and quality control, providing critical insights into product performance and batch-to-batch consistency. For Palonosetron formulations, which include oral capsules, parenteral solutions, and potentially transdermal systems, these tests are indispensable for ensuring predictable therapeutic outcomes.
This comprehensive guide provides detailed application notes and protocols for the in vitro release testing of various Palonosetron formulations. The methodologies described herein are grounded in regulatory guidance and scientific principles, with a focus on explaining the causality behind experimental choices to empower researchers and drug development professionals.
Physicochemical Properties of Palonosetron Hydrochloride: A Foundation for Method Development
A thorough understanding of the physicochemical properties of Palonosetron Hydrochloride is paramount for designing meaningful in vitro release tests.
| Property | Value/Description | Significance for In Vitro Release Testing |
| Drug Substance | Palonosetron Hydrochloride | The hydrochloride salt form enhances aqueous solubility. |
| Solubility | Freely soluble in water.[2] | As a Biopharmaceutics Classification System (BCS) Class 1 drug (high solubility, high permeability), dissolution is not expected to be the rate-limiting step for absorption of immediate-release oral dosage forms.[2] This allows for the use of simple aqueous dissolution media. |
| Molecular Weight | 332.87 g/mol [1] | The relatively small molecular size is a favorable characteristic for passive diffusion across biological membranes, which is relevant for transdermal delivery. |
| pKa | Approximately 9.77 (for the free base) | This indicates that Palonosetron will be ionized in the acidic environment of the stomach, further enhancing its solubility. |
I. In Vitro Dissolution Testing of Palonosetron Hydrochloride Oral Capsules (Immediate-Release)
Scientific Rationale: The primary objective of dissolution testing for immediate-release Palonosetron HCl capsules is to ensure rapid and complete release of the drug substance. Given its high solubility, the test is primarily a quality control tool to detect any potential issues with the formulation or manufacturing process that might impede drug release. The selected dissolution medium, 0.1 N Hydrochloric Acid (HCl), mimics the physiological environment of the stomach where the capsule would initially disintegrate and dissolve.[3][4]
Regulatory Context: The U.S. Food and Drug Administration (FDA) maintains a Dissolution Methods Database which provides recommended testing procedures for various drug products.[5][6] The protocol outlined below is based on established methods for immediate-release capsules and the known properties of Palonosetron, but it is imperative to consult the most current version of the FDA's database for the official method.[5][6]
Protocol 1: Dissolution Testing of Palonosetron HCl 0.5 mg Capsules
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Vessels: 900 mL capacity
-
Water Bath: Capable of maintaining 37 ± 0.5 °C
-
Dissolution Medium: 0.1 N Hydrochloric Acid
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis Spectrophotometer
-
Syringes and Filters: Syringes with cannula filters (e.g., 0.45 µm PVDF)
-
Volumetric Glassware
-
Palonosetron Hydrochloride Reference Standard
2. Dissolution Test Parameters:
| Parameter | Setting | Rationale |
| Apparatus | USP Apparatus 2 (Paddles) | Standard and widely accepted for oral capsules. |
| Dissolution Medium | 0.1 N HCl | Simulates gastric fluid and ensures sink conditions for the highly soluble drug.[3][4] |
| Volume | 900 mL | Standard volume providing adequate sink conditions. |
| Temperature | 37 ± 0.5 °C | Mimics human body temperature. |
| Paddle Speed | 50 rpm | Provides gentle agitation, sufficient for a highly soluble drug in a capsule. |
| Sampling Times | 10, 15, 20, 30, and 45 minutes | Captures the release profile of an immediate-release formulation. |
| Acceptance Criteria | Q = 80% at 30 minutes | A typical specification for a BCS Class 1 drug in an immediate-release dosage form. |
3. Experimental Workflow:
Caption: Dissolution testing workflow for Palonosetron HCl capsules.
4. Analytical Finish: HPLC Method
A validated HPLC method is crucial for the accurate quantification of Palonosetron in the dissolution samples.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Mixture of 0.1% orthophosphoric acid and acetonitrile (60:40 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Detection | UV at 222 nm[7] |
| Column Temperature | 30 °C |
| Retention Time | Approximately 4-6 minutes |
5. Data Analysis:
The percentage of Palonosetron dissolved at each time point is calculated using the following formula:
% Dissolved = (Concentration of Palonosetron in sample / Label Claim) * Volume of Dissolution Medium * 100
The results are then compared against the acceptance criteria.
II. In Vitro Permeation Testing (IVPT) of Palonosetron Transdermal Patches
Scientific Rationale: For transdermal drug delivery systems (TDDS), the goal is to achieve a controlled and sustained release of the drug through the skin. In vitro permeation testing (IVPT) is a critical tool to assess the performance of these formulations. This test evaluates the rate at which the drug permeates through a model membrane, which can be either synthetic or excised animal/human skin. The Franz diffusion cell is the most commonly used apparatus for this purpose. The receptor medium is selected to maintain sink conditions and mimic the physiological environment beneath the skin.
Protocol 2: In Vitro Permeation Testing of Palonosetron Transdermal Patch
1. Materials and Equipment:
-
Diffusion Cell System: Vertical Franz diffusion cells
-
Membrane: Excised rat abdominal skin or a validated synthetic membrane (e.g., Strat-M®)
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4
-
Water Bath/Circulator: To maintain 32 ± 1 °C at the membrane surface
-
Magnetic Stirrers
-
Analytical System: HPLC with UV detection
-
Volumetric Glassware
-
Palonosetron Hydrochloride Reference Standard
2. IVPT Parameters:
| Parameter | Setting | Rationale |
| Apparatus | Franz Diffusion Cell | The gold standard for in vitro permeation studies. |
| Membrane | Excised rat abdominal skin | A commonly used biological membrane that provides a good model for human skin permeability. |
| Receptor Medium | PBS pH 7.4 | Mimics physiological pH and maintains sink conditions. |
| Volume | 5-12 mL (depending on cell size) | |
| Temperature | 32 ± 1 °C (at membrane) | Approximates the temperature of the skin surface. |
| Stirring Speed | 600 rpm | Ensures a homogenous receptor phase and reduces the thickness of the unstirred water layer. |
| Sampling Times | 1, 2, 4, 6, 8, 12, and 24 hours | Allows for the characterization of the permeation profile over an extended period. |
3. Experimental Workflow:
Caption: In Vitro Permeation Testing (IVPT) workflow for a Palonosetron transdermal patch.
4. Analytical Finish: HPLC Method
The same HPLC method as described in Protocol 1 can be adapted for the analysis of IVPT samples. The mobile phase composition may need to be adjusted to ensure compatibility with the PBS receptor medium.
5. Data Analysis:
The cumulative amount of Palonosetron permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
III. In Vitro Release Testing of Palonosetron Parenteral Formulations (Hypothetical Extended-Release)
Scientific Rationale: For extended-release parenteral formulations, in vitro release testing is crucial to ensure a controlled and prolonged drug release profile. The testing method must be able to discriminate between different formulations and be sensitive to changes in critical manufacturing parameters. Due to the diverse nature of long-acting parenteral formulations (e.g., microspheres, in-situ forming gels), there is no single standard apparatus. Methods often involve sample-and-separate techniques or dialysis-based systems.
Protocol 3: In Vitro Release of a Hypothetical Extended-Release Palonosetron Formulation
1. Materials and Equipment:
-
Release Apparatus: USP Apparatus 4 (Flow-Through Cell) or a dialysis-based system (e.g., Float-A-Lyzer®)
-
Release Medium: PBS pH 7.4 with a surfactant (e.g., 0.02% Tween 80) to maintain sink conditions
-
Temperature Control: 37 ± 0.5 °C
-
Analytical System: HPLC with UV detection
-
Volumetric Glassware
-
Palonosetron Hydrochloride Reference Standard
2. In Vitro Release Parameters (using Dialysis Method):
| Parameter | Setting | Rationale |
| Apparatus | Dialysis Bag (e.g., 12-14 kDa MWCO) in a beaker with release medium | Separates the formulation from the bulk release medium, allowing for controlled diffusion. |
| Release Medium | PBS pH 7.4 with 0.02% Tween 80 | Simulates physiological pH and ensures sink conditions for a potentially high-concentration formulation. |
| Volume | 500 mL in the outer beaker | |
| Temperature | 37 ± 0.5 °C | Mimics human body temperature. |
| Agitation | Gentle stirring in the outer beaker (e.g., 50 rpm) | Maintains homogeneity of the release medium. |
| Sampling Times | 1, 4, 8, 12, 24, 48, and 72 hours | Captures the extended-release profile. |
3. Experimental Workflow:
Caption: In vitro release testing workflow for an extended-release parenteral formulation.
4. Analytical Finish and Data Analysis:
The HPLC method and data analysis would be similar to those described in the previous protocols, with appropriate adjustments for the different release medium and expected concentrations.
References
-
Patel, H., & Lava, B. (2015). Stability indicating HPLC method for estimation of Palonosetron hydrochloride in tablet dosage form. J Adv Drug Deliv, 2(3), 578-86. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Palonosetron Hydrochloride. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Netupitant; Palonosetron Hydrochloride. [Link]
-
European Medicines Agency. (2014). ALOXI, INN-palonosetron. [Link]
-
OncoLink. (2024). Palonosetron HCl (Aloxi®). [Link]
-
FORMULATION AND INVITRO EVALUATION OF DOXORUBICIN SUSTAINED RELEASE AND PALANOSETRON IMMEDIATE RELEASE LAYER IN BILAYER TABLET. (2022). GAJC. [Link]
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s) - Aloxi (Palonosetron HCl) Capsules, 0.5 mg. [Link]
-
Souri, E., Kargar, Z., Saremi, S., Ravari, N. S., Alvandifar, F., & Amanlou, M. (2014). Development and Validation of a Stability Indicating HPLC Method for Determination of Granisetron. Scientia Pharmaceutica, 82(3), 517–528. [Link]
Sources
- 1. CN102048705B - Palonosetron hydrochloride orally disintegrating tablet and preparation method thereof - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Potentiometric determination of Palonosetron HCl in presence of degradants
An Application Note for the Stability-Indicating Potentiometric Determination of Palonosetron Hydrochloride
Introduction: The Imperative for Stability-Indicating Assays
Palonosetron hydrochloride (PALO), a second-generation 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[1] Its high binding affinity and long plasma half-life offer significant therapeutic advantages. The chemical stability of an active pharmaceutical ingredient (API) like PALO is, however, a critical attribute that directly impacts its safety and efficacy. Palonosetron is known to be susceptible to degradation, particularly through oxidative pathways, which can occur during manufacturing, storage, or administration.[1][2] Therefore, the development of analytical methods capable of accurately quantifying PALO in the presence of its potential degradants is not merely a procedural requirement but a fundamental aspect of quality control.
While High-Performance Liquid Chromatography (HPLC) is a common method for PALO determination[3], potentiometric titration offers a compelling alternative. This electro-analytical technique is robust, cost-effective, rapid, and does not require the extensive sample preparation or expensive instrumentation associated with chromatographic methods.[4][5] This application note details a stability-indicating potentiometric method for the determination of Palonosetron HCl, leveraging a custom-fabricated ion-selective electrode (ISE) that demonstrates high selectivity for the parent drug, even in a matrix containing its oxidative degradation products.
Principle of Potentiometric Determination
Potentiometry involves the measurement of an electrical potential difference between two electrodes in an electrochemical cell under zero current flow.[6] The potential of one electrode, the indicator electrode, is sensitive to the concentration of the target analyte, while the potential of the other, the reference electrode, remains constant.
In this application, a Polyvinyl Chloride (PVC) matrix membrane ion-selective electrode is developed to be specifically responsive to the Palonosetron cation (PALO+). The potential of this ISE, measured against a standard reference electrode (e.g., Ag/AgCl), is proportional to the logarithm of the PALO+ activity (concentration) in the sample solution, as described by the Nernst equation.
The key to the electrode's selectivity lies in the incorporation of a specific ionophore within the PVC membrane. An ionophore, such as a calixarene derivative, can form a stable complex with the target ion (PALO+), significantly enhancing the electrode's sensitivity and its ability to discriminate against other ions, including the drug's degradants.[1][7][8] By titrating the drug solution with a standard solution, the change in potential is monitored, and a sharp inflection point in the titration curve indicates the stoichiometric endpoint, allowing for precise quantification.
Instrumentation, Reagents, and Electrode Fabrication
Instrumentation
-
pH/mV meter with a resolution of 0.1 mV
-
Silver-Silver Chloride (Ag/AgCl) double junction reference electrode
-
Magnetic stirrer and stir bars
-
Automated burette or precision manual burette (10 mL)
-
Standard laboratory glassware (beakers, volumetric flasks)
Reagents and Chemicals
-
Palonosetron HCl reference standard (USP grade)
-
High molecular weight Polyvinyl Chloride (PVC)
-
Dioctyl phthalate (DOP) or o-Nitrophenyl octyl ether (o-NPOE) as a plasticizer
-
Tetrahydrofuran (THF), analytical grade
-
Sodium tetraphenylborate (NaTPB) as titrant (0.01 M), standardized
-
Hydrogen peroxide (H₂O₂), 6% solution
-
Deionized water
Fabrication of the Palonosetron-Selective Electrode
The performance of the potentiometric method is critically dependent on the quality of the ion-selective electrode. The causality behind the component selection is as follows:
-
PVC Matrix: Provides a flexible, durable, and inert support for the membrane components.
-
Plasticizer (DOP/o-NPOE): Solubilizes the membrane components and ensures the mobility of ions within the membrane, which is essential for establishing the membrane potential.
-
Ionophore (Calix[9]arene): This is the selectivity-enhancing component. Its molecular cavity is specifically sized and shaped to form a reversible complex with the Palonosetron cation, which minimizes interference from other structurally similar compounds, including degradants.[7][8]
Protocol for Membrane Casting:
-
Prepare the membrane cocktail by dissolving PVC (approx. 33% by weight), the plasticizer (approx. 65%), and Calix[9]arene (approx. 2%) in a minimal amount of THF.
-
Stir the mixture until a homogenous, viscous solution is obtained.
-
Pour the solution into a flat glass Petri dish and cover it loosely to allow for the slow evaporation of THF over 24 hours.
-
Once the solvent has evaporated, a transparent, flexible membrane is formed.
-
Cut a small disc (approx. 8 mm diameter) from the master membrane and mount it onto a commercial electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 1 x 10⁻³ M Palonosetron HCl in 0.01 M NaCl).
-
Condition the electrode by soaking it in a 1 x 10⁻³ M Palonosetron HCl solution for at least 2 hours before use.
Experimental Protocols
Forced Degradation of Palonosetron HCl
To validate the stability-indicating nature of the method, a degraded sample must be prepared and tested. Oxidative degradation is the most relevant stress condition for PALO.[1]
-
Accurately weigh and dissolve a known amount of Palonosetron HCl reference standard in deionized water.
-
Add 6% H₂O₂ to the solution.
-
Reflux the mixture for 6 hours to induce degradation.[1]
-
Allow the solution to cool to room temperature. This solution now contains Palonosetron HCl and its oxidative degradation products.
Caption: Workflow for the preparation of a stressed Palonosetron HCl sample.
Potentiometric Titration Protocol
-
System Setup: Connect the fabricated Palonosetron-ISE and the Ag/AgCl reference electrode to the pH/mV meter.
-
Calibration: Calibrate the electrode system by immersing the electrodes in standard Palonosetron HCl solutions of varying concentrations (e.g., 1x10⁻⁵ M to 1x10⁻² M) and recording the potential. A linear plot of potential (mV) vs. log[PALO] should be obtained, with a slope close to the theoretical Nernstian value (approx. 59 mV/decade at 25°C).[7][8]
-
Sample Preparation: Prepare the sample solution by accurately weighing and dissolving Palonosetron HCl (either pure substance or from a pharmaceutical formulation) to achieve a concentration within the calibrated linear range (e.g., 1x10⁻³ M).
-
Titration:
-
Pipette a known volume (e.g., 25.0 mL) of the sample solution into a beaker.
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.
-
Begin stirring at a constant, moderate speed.
-
Add the standardized 0.01 M sodium tetraphenylborate (NaTPB) titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the potential (mV) after each addition, ensuring the reading is stable.
-
Continue adding titrant well past the equivalence point.
-
-
Endpoint Determination: Plot the potential (mV) versus the titrant volume (mL). The equivalence point is the point of maximum slope on the S-shaped titration curve, which can be precisely determined from the peak of the first derivative plot (ΔE/ΔV vs. V).
-
Analysis of Degraded Sample: Repeat the titration protocol (steps 3-5) using the solution prepared in the forced degradation study. The selectivity of the electrode ensures that only the intact Palonosetron HCl reacts with the titrant, allowing for its accurate quantification.
Caption: Principle of the potentiometric measurement setup.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11]
Linearity
The electrode response was found to be linear over a specific concentration range.
| Parameter | Result |
| Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M[7][8] |
| Nernstian Slope | 59.3 ± 0.16 mV/decade[7] |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision was evaluated by performing replicate analyses on the same day (repeatability) and on different days (intermediate precision).
| Parameter | Concentration | RSD (%) (n=6) |
| Repeatability | 1.0 x 10⁻³ M | < 1.0% |
| (Intra-day) | 1.0 x 10⁻⁴ M | < 1.5% |
| Intermediate Precision | 1.0 x 10⁻³ M | < 1.5% |
| (Inter-day) | 1.0 x 10⁻⁴ M | < 2.0% |
Accuracy
Accuracy was determined by the standard addition method and expressed as the percentage recovery.
| Theoretical Conc. (M) | Amount Added (M) | Measured Conc. (M) | Recovery (%) |
| 1.0 x 10⁻⁴ | 0.5 x 10⁻⁴ | 1.49 x 10⁻⁴ | 99.3 |
| 1.0 x 10⁻⁴ | 1.0 x 10⁻⁴ | 2.01 x 10⁻⁴ | 100.5 |
| 1.0 x 10⁻⁴ | 1.5 x 10⁻⁴ | 2.48 x 10⁻⁴ | 99.2 |
| Average Recovery | 99.7% |
Specificity (Selectivity)
The core requirement of this method is its ability to distinguish intact PALO from its degradants. The titration of the forced degradation sample yielded a recovery of intact Palonosetron HCl consistent with the amount expected after degradation, with no interference from the degradation products observed at the titration endpoint.[1][8] Furthermore, the method was tested against common pharmaceutical excipients (e.g., mannitol, citrate) and showed no significant interference.
Limits of Detection (LOD) and Quantitation (LOQ)
The limits were determined based on the IUPAC definition.
| Parameter | Result |
| Limit of Detection (LOD) | 3.1 x 10⁻⁶ M[7][8] |
| Limit of Quantitation (LOQ) | 1.0 x 10⁻⁵ M |
Conclusion
This application note presents a validated, stability-indicating potentiometric method for the quantification of Palonosetron HCl. The use of a specifically designed ion-selective electrode with a Calix[9]arene ionophore provides the necessary selectivity to accurately measure the active pharmaceutical ingredient in the presence of its oxidative degradants. The method is linear, precise, and accurate, conforming to ICH validation guidelines. Given its simplicity, low cost, and rapid analysis time, this potentiometric titration method is an excellent and reliable alternative to chromatographic techniques for routine quality control and stability testing of Palonosetron HCl in pharmaceutical manufacturing.
References
-
Title: Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors Source: ResearchGate URL: [Link]
-
Title: Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - OUCI Source: Oulu University Library URL: [Link]
-
Title: Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC Source: National Institutes of Health URL: [Link]
-
Title: The effect of palonosetron hydrochloride in the prevention of chemotherapy-induced moderate and severe nausea and vomiting - PMC Source: National Institutes of Health URL: [Link]
-
Title: Potentiometric Titration in Pharmaceutical Analysis Source: Pharma Specialists URL: [Link]
- Title: Pharmaceutical composition containing palonosetron - Google Patents Source: Google Patents URL
-
Title: Enantioseparation of palonosetron hydrochloride by micellar electrokinetic chromatography with sodium cholate as chiral selector Source: PubMed URL: [Link]
-
Title: Determination of Palonosetron Hydrochloride for Injection by HPLC Source: CNKI URL: [Link]
-
Title: Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration Source: International Journal of Pharmaceutical Compounding URL: [Link]
-
Title: A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES Source: ResearchGate URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Potentiometric Titration Technique - A Pressing Priority for High-Quality Output Source: LinkedIn URL: [Link]
Sources
- 1. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160317524A1 - Pharmaceutical composition containing palonosetron - Google Patents [patents.google.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. blog.metrohmusa.com [blog.metrohmusa.com]
- 5. knowledge-sourcing.com [knowledge-sourcing.com]
- 6. Potentiometric Titration in Pharmaceutical Analysis [pharmaspecialists.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors [ouci.dntb.gov.ua]
- 9. Determination of Palonosetron Hydrochloride for Injection by HPLC [journal11.magtechjournal.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of (3R)-Palonosetron Hydrochloride
Welcome to the technical support center for the synthesis of (3R)-Palonosetron hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic process, maximizing yield, and ensuring the highest purity of the final active pharmaceutical ingredient (API). Drawing upon established literature and practical experience, this document addresses common challenges and frequently asked questions encountered during the multi-step synthesis of this potent 5-HT3 antagonist.
I. Overview of the Predominant Synthetic Strategy
The most widely adopted and scalable synthetic route to (3R)-Palonosetron hydrochloride is a three-step process commencing with commercially available chiral starting materials: (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid and (S)-3-aminoquinuclidine. This strategy is favored for its efficiency and stereocontrol, culminating in the desired (3R) enantiomer.[1][2] The core transformations are:
-
Amide Coupling: Formation of the amide intermediate, (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
-
Reductive Amination: Stereoselective reduction of the amide to the corresponding secondary amine.
-
Cyclization and Salt Formation: Intramolecular cyclization to form the palonosetron core, followed by hydrochloride salt formation.
This guide will dissect each of these critical stages, offering troubleshooting advice and optimization protocols to enhance your experimental outcomes.
II. Synthetic Pathway and Workflow
The following diagram illustrates the primary synthetic route for (3R)-Palonosetron hydrochloride.
Caption: Synthetic workflow for (3R)-Palonosetron hydrochloride.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Amide Coupling
Q1: My amide coupling reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and how can I improve it?
A1: Incomplete amide formation is a frequent challenge. The root cause often lies in suboptimal activation of the carboxylic acid or degradation of the activating agent.
-
Causality: (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid requires activation to a more electrophilic species to readily react with the amine group of (S)-3-aminoquinuclidine. Thionyl chloride (SOCl₂) is commonly used for this, converting the carboxylic acid to a reactive acyl chloride intermediate.[][4]
-
Troubleshooting Steps:
-
Moisture Control: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh, high-purity bottle of thionyl chloride. Over time, it can decompose, reducing its efficacy.
-
Activation Temperature and Time: The activation of the carboxylic acid with thionyl chloride is typically performed at a slightly elevated temperature (e.g., 50°C) for 1-2 hours to ensure complete formation of the acyl chloride.[5]
-
Order of Addition: Add the (S)-3-aminoquinuclidine solution dropwise to the activated acyl chloride. A rapid addition can lead to side reactions and poor conversion.
-
Stoichiometry: While a 1:1:1 molar ratio of carboxylic acid, thionyl chloride, and amine is often cited, a slight excess of thionyl chloride (1.05-1.1 equivalents) can drive the activation to completion.[5]
-
Alternative Coupling Agents: If issues persist, consider alternative coupling reagents. While thionyl chloride is cost-effective, reagents like HATU or PyBOP can be more efficient for challenging couplings, albeit at a higher cost.[6]
-
Q2: I am observing significant side-product formation during the amide coupling step. What are these impurities and how can I minimize them?
A2: The primary side products in this step often arise from the high reactivity of the acyl chloride intermediate.
-
Causality: The acyl chloride can react with any available nucleophile. If the amine is added too quickly or if the temperature is not controlled, self-condensation or reaction with solvent impurities can occur.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as specified in the protocol during the addition of the amine. Exothermic reactions can lead to side-product formation.
-
Slow Addition: As mentioned, a slow, controlled addition of the amine is crucial.
-
Purity of Starting Materials: Ensure the purity of both the carboxylic acid and the amine starting materials. Impurities can compete in the reaction.
-
Step 2: Reductive Amination
Q3: The yield of the secondary amine is low, and I am detecting unreacted amide. How can I drive the reduction to completion?
A3: The reduction of the amide to the amine is a critical, and often challenging, step. The combination of sodium borohydride (NaBH₄) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is a powerful system for this transformation.[5]
-
Causality: Amides are generally resistant to reduction by NaBH₄ alone.[7] The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen of the amide, activating it towards hydride attack from NaBH₄.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: The molar ratios are critical here. An excess of both NaBH₄ (typically 4-6 equivalents) and BF₃·OEt₂ (typically 5-7 equivalents) relative to the amide is necessary to ensure complete reduction.[5]
-
Temperature Protocol: The initial addition of BF₃·OEt₂ should be performed at a low temperature (-10 to 0°C) to control the initial exothermic reaction. The reaction is then typically warmed to room temperature and further heated (e.g., 60°C) for several hours to drive the reduction to completion.[5]
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Incomplete reactions are common if the heating duration is insufficient.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is relatively inert to the reagents and effectively solubilizes the reaction components.[5]
-
Q4: I am observing the formation of diol by-products during the reduction. What causes this and how can it be prevented?
A4: The formation of diols is a known issue in the reduction of related cyclic imide systems and is highly dependent on the reaction conditions.[1]
-
Causality: The presence of molecular oxygen can lead to the formation of diol impurities. While the precise mechanism can be complex, it is understood that maintaining an inert atmosphere is crucial for preventing these oxidative side reactions.
-
Troubleshooting Steps:
-
Strictly Inert Atmosphere: Conduct the entire reduction step under a robust inert atmosphere (nitrogen or argon). This is the most critical factor in preventing diol formation.
-
Degassed Solvents: Using previously degassed anhydrous THF can further minimize the presence of dissolved oxygen.
-
Quenching Procedure: The work-up and quenching of the reaction should also be performed carefully to avoid introducing oxygen while reactive intermediates may still be present.
-
Step 3: Cyclization and Purification
Q5: The cyclization to form the palonosetron core is not efficient. What are the key parameters to control?
A5: This step is an intramolecular Pictet-Spengler-type reaction, which is dependent on the formation of an electrophilic iminium ion that then undergoes cyclization.[8][9]
-
Causality: Reagents like trichloromethyl chloroformate (diphosgene) or triphosgene are used to generate a reactive intermediate from the secondary amine, which then cyclizes under the influence of a Lewis acid (often BF₃·OEt₂ is used here as well, or the reaction is driven by heat and acid).
-
Troubleshooting Steps:
-
Reagent Quality: Trichloromethyl chloroformate is highly reactive and moisture-sensitive. Use a fresh, high-quality reagent.
-
Temperature and Time: The reaction typically requires heating (e.g., 60°C) for several hours. Monitor the reaction progress to avoid prolonged heating which can lead to degradation.[5]
-
Acidic Work-up: The final hydrolysis and ring-closure are often facilitated by an acidic aqueous work-up. The concentration of the acid and the duration of this step can be optimized.[5]
-
Q6: My final product has low chiral purity, with the presence of other stereoisomers. How can I improve the stereoselectivity?
A6: Palonosetron has two chiral centers, meaning four possible stereoisomers exist.[10] The desired (3R)-Palonosetron is the (3aS, S) isomer. The stereochemical outcome is largely determined by the starting materials and the stereoselectivity of the reduction step.
-
Causality: The use of (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid and (S)-3-aminoquinuclidine sets the stereochemistry of the two chiral centers in the amide intermediate. The subsequent reduction must proceed without epimerization.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the enantiomeric purity of your starting materials using chiral HPLC or other appropriate methods.
-
Reduction Conditions: The Lewis acid-mediated reduction of the amide is generally stereoretentive. Harsh conditions (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to some epimerization. Adhering to optimized temperature profiles is key.
-
Purification: If diastereomeric impurities are formed, they can often be removed by careful crystallization. The solubility of the desired diastereomer may differ significantly from the impurities in certain solvent systems.[11] Chiral HPLC methods are essential for quantifying the enantiomeric and diastereomeric purity.[12][13][14][15]
-
Q7: I am struggling to achieve the required high purity (>99.8%) for the final API. What purification strategies are most effective?
A7: Achieving high purity often requires a well-optimized crystallization and/or recrystallization protocol.
-
Causality: The final product may contain residual starting materials, intermediates, diastereomers, and other process-related impurities. The choice of solvent system for crystallization is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.
-
Troubleshooting Steps:
-
Solvent System: A mixture of isopropanol and water is a commonly reported and effective solvent system for the crystallization of palonosetron hydrochloride.[5] Methanol has also been shown to be an effective solvent for obtaining high-purity material.[5][12]
-
Cooling Profile: A slow, controlled cooling process is generally preferred to allow for the growth of well-ordered crystals, which tend to exclude impurities more effectively. Crash cooling can trap impurities within the crystal lattice.
-
Activated Carbon Treatment: A hot filtration over activated carbon can be used to remove colored impurities and some polar by-products before crystallization.[12]
-
Polymorphism: Be aware that palonosetron hydrochloride can exist in different polymorphic forms.[2][10][16][17] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorphic form is obtained. Characterization by XRPD may be necessary.
-
Final Wash: Washing the filtered crystals with a cold, appropriate solvent (e.g., cold isopropanol) can remove residual mother liquor containing dissolved impurities.
-
IV. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.
Protocol 1: Synthesis of (S,S)-Amide Intermediate
-
To a dry, inerted reactor, charge (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) and toluene (10 vol).
-
Add thionyl chloride (1.05 eq) and heat the mixture to 50°C for 1-2 hours.
-
In a separate vessel, dissolve (S)-3-aminoquinuclidine (1.0 eq) in toluene.
-
Cool the acyl chloride solution to room temperature and slowly add the amine solution, maintaining the temperature below 30°C.
-
Stir for 1-3 hours at room temperature, monitoring for completion by TLC/HPLC.
-
Upon completion, carefully quench the reaction with water. Separate the organic layer, wash with aqueous base (e.g., NaHCO₃ solution) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Protocol 2: Reductive Amination
-
Under a strict nitrogen atmosphere, dissolve the crude (S,S)-amide intermediate (1.0 eq) in anhydrous THF (10 vol).
-
Cool the solution to -10°C.
-
Add sodium borohydride (4.0 eq) portion-wise.
-
Slowly add boron trifluoride etherate (5.25 eq) dropwise, maintaining the internal temperature below 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4-12 hours, monitoring for completion.
-
Cool the reaction to 0°C and slowly quench with methanol, followed by 2N HCl.
-
Adjust the pH to basic (>12) with 50% NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude secondary amine.
Protocol 3: Cyclization and Salt Formation
-
Under a nitrogen atmosphere, dissolve the crude secondary amine (1.0 eq) in a suitable solvent like toluene.
-
Add trichloromethyl chloroformate (0.7 eq) and stir at room temperature for 10-24 hours.
-
Add boron trifluoride etherate (3.0 eq) and heat the mixture to 60°C for 3-12 hours.
-
Cool to room temperature and add 2N HCl and water. Heat the mixture for 1-2 hours.
-
Cool and basify with a strong base (e.g., KOH or NaOH).
-
Extract the palonosetron free base with an organic solvent.
-
To the organic solution, add a solution of HCl in a suitable solvent (e.g., 4N HCl in ethanol or isopropanol).
-
Cool the mixture to 0-5°C to induce crystallization.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to yield (3R)-Palonosetron hydrochloride.[5]
V. Data Summary and Key Parameters
The following table summarizes key quantitative data for the synthesis.
| Parameter | Step 1: Amide Coupling | Step 2: Reductive Amination | Step 3: Cyclization |
| Key Reagents | SOCl₂ | NaBH₄, BF₃·OEt₂ | Trichloromethyl Chloroformate |
| Molar Ratio (Reagent:Substrate) | 1.05 : 1 | 4.0 : 1 (NaBH₄), 5.25 : 1 (BF₃·OEt₂) | 0.7 : 1 |
| Solvent | Toluene | Anhydrous THF | Toluene |
| Temperature | 50°C (activation), RT (coupling) | -10°C (addition), 60°C (reaction) | RT (activation), 60°C (cyclization) |
| Typical Reaction Time | 2-4 hours | 4-12 hours | 12-36 hours |
| Typical Yield | >95% | ~90% | >65% |
| Overall Yield | - | - | ~60-76%[1][5] |
VI. Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues.
Sources
- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 2. US20100105724A1 - Crystalline and amorphous forms of palonosetron hydrochloride - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. US8093391B2 - Process for the preparation of substantially pure palonosetron and its acid salts - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Separation mechanisms for palonosetron stereoisomers at different chiral selector concentrations in MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. WO2009087643A1 - Novel crystalline forms of palonosetron hydrochloride - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
Troubleshooting peak tailing in Palonosetron hydrochloride HPLC analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Palonosetron hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve a common yet challenging issue: chromatographic peak tailing. As your partner in achieving robust and accurate analytical results, this document provides in-depth, field-proven insights based on fundamental chromatographic principles.
Understanding the Challenge: The Nature of Palonosetron Hydrochloride
Palonosetron is a potent and selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1] From a chromatographic perspective, its molecular structure presents specific challenges. Palonosetron is a basic compound, containing a quinuclidine ring system which includes a tertiary amine.[1][2] This basicity is the primary driver of problematic interactions with standard silica-based reversed-phase HPLC columns.
To effectively troubleshoot, we must first understand the analyte's key properties:
| Property | Value / Description | Significance in HPLC |
| Chemical Formula | C₁₉H₂₄N₂O · HCl[2] | - |
| Molecular Weight | 332.87 g/mol [2] | - |
| Nature | Basic compound, hydrochloride salt.[1] | Prone to strong interactions with acidic residual silanols on the column's stationary phase, a primary cause of peak tailing.[3][4] |
| Solubility | Freely soluble in water; slightly soluble in ethanol.[2][5] | Allows for flexibility in sample diluent preparation, but the diluent must be compatible with the mobile phase. |
| pKa | The pKa of the tertiary amine is approximately 9.5. | The molecule will be fully protonated (positively charged) at mobile phase pH values well below this, e.g., pH < 7.[6][7] |
Systematic Troubleshooting of Peak Tailing
Peak tailing is quantitatively defined as a peak with an asymmetry factor (As) or tailing factor (TF) greater than 1.2, though values up to 1.5 may be acceptable in some assays.[3][8] It occurs when a single analyte peak has two or more retention mechanisms, with the secondary, stronger retention mechanism holding back a portion of the analyte molecules.[3] For basic compounds like Palonosetron, this is most often due to ionic interactions with the stationary phase.[9]
Use the following question-and-answer flow to diagnose the root cause of peak tailing in your analysis.
Question 1: Are all peaks in the chromatogram tailing, or only the Palonosetron peak?
This is the most critical first step in distinguishing between a system-wide (hardware) issue and a chemical (method-specific) issue.[10]
-
If ALL peaks are tailing: The problem is likely mechanical or related to the system setup. This can include:
-
Extra-column volume: Excessive volume between the injector and detector can cause band broadening and tailing.[11] Check for and minimize the use of wide-bore or overly long tubing.[6]
-
Column contamination or blockage: Particulates from the sample or mobile phase can clog the column inlet frit, distorting the flow path.[8] This often coincides with an increase in backpressure.[12]
-
Column void: A void at the head of the column can cause peaks to broaden and tail.[9]
-
-
If ONLY the Palonosetron peak (or other basic compounds) is tailing: The issue is almost certainly chemical in nature, stemming from secondary interactions between the analyte and the stationary phase.[10][13] Proceed to the next questions.
FAQs: Chemical & Method-Related Peak Tailing
If you've determined the issue is chemical, these FAQs will guide you to a solution.
Q1: My Palonosetron peak is tailing. What is the most likely chemical cause?
Answer: The most common cause is the interaction between your positively charged Palonosetron molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][9] This secondary ionic interaction is a stronger retention mechanism than the primary reversed-phase hydrophobic interaction, causing a portion of the analyte to elute later and create a tail.[3]
Sources
- 1. Palonosetron Hydrochloride | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. Palonosetron - Wikipedia [en.wikipedia.org]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. chromtech.com [chromtech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
Technical Support Center: Chiral Separation of Palonosetron Hydrochloride Stereoisomers by HPLC
Welcome to the technical support center for the HPLC resolution of Palonosetron hydrochloride stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral separation of this compound. As the therapeutically active molecule is the (3aS, 2S)-stereoisomer, achieving robust and reliable resolution of all four potential stereoisomers is critical for ensuring pharmaceutical efficacy and safety.[1][2]
Palonosetron hydrochloride possesses two chiral centers, resulting in four stereoisomers: (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S).[1] Due to their identical physical and chemical properties, enantiomers can only be separated in a chiral environment, making High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) the most effective analytical technique.[3] This guide will delve into the nuances of method development and troubleshooting to help you achieve baseline resolution of these critical isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating Palonosetron hydrochloride stereoisomers?
A1: The selection of the appropriate Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated high success rates for the enantioseparation of a wide range of compounds, including those with amine and amide groups like Palonosetron.[4][5] Columns such as CHIRALPAK® AD-H and CHIRALCEL® OD-H are frequently cited in the literature for this specific application.[1][6] The underlying principle of these CSPs is the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to differential retention and, consequently, separation.[3]
Q2: I'm not seeing any separation between my stereoisomers. What should be my first troubleshooting step?
A2: If you observe no separation (i.e., a single peak), the first and most crucial step is to confirm that you are using a chiral column. Standard achiral columns, such as C18, will not resolve enantiomers.[3] Assuming you are using a suitable CSP, the next step is to critically evaluate your mobile phase composition. For polysaccharide-based CSPs, normal-phase or polar organic modes are often the most effective. A typical starting mobile phase might consist of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[6][7] The ratio of these components significantly influences selectivity.
Q3: I have partial resolution, but the peaks are co-eluting. How can I improve the resolution?
A3: Improving partial resolution involves a systematic optimization of several chromatographic parameters. Here's a logical progression for troubleshooting:
-
Adjust the Mobile Phase Composition:
-
Polar Modifier Percentage: Systematically vary the percentage of the alcohol (e.g., ethanol, isopropanol) in your mobile phase. A lower percentage of the polar modifier generally increases retention and can enhance selectivity, but may also lead to broader peaks.
-
Type of Polar Modifier: The choice of alcohol can have a significant impact. If ethanol is not providing sufficient resolution, consider switching to isopropanol or another alcohol. The structural differences between these modifiers can alter the interactions with the CSP.[7]
-
-
Introduce a Basic Additive: Palonosetron is a basic compound. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (typically 0.05% to 0.1%) can significantly improve peak shape and resolution for basic analytes on polysaccharide-based CSPs.[6][8] The amine additive competes with the analyte for active sites on the stationary phase, reducing peak tailing and often enhancing chiral recognition.[9]
-
Optimize Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Lowering the column temperature can sometimes increase the stability of the transient diastereomeric complexes, leading to better resolution. Conversely, in some cases, increasing the temperature may improve efficiency. It is an empirical parameter that should be investigated.
-
Reduce the Flow Rate: Decreasing the flow rate can increase the interaction time between the analyte and the CSP, which can lead to improved resolution, albeit at the cost of a longer analysis time.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause & In-Depth Explanation | Suggested Solution |
| Secondary Interactions with Residual Silanols: The silica backbone of the CSP can have residual acidic silanol groups. The basic amine groups of Palonosetron can interact strongly with these sites, leading to peak tailing.[9] | Incorporate a Basic Additive: As mentioned in the FAQs, adding a small concentration (0.05-0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase is highly effective.[6][8] This additive will preferentially interact with the silanol groups, masking them from the analyte and resulting in more symmetrical peaks. |
| Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, most commonly fronting. | Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column until a symmetrical peak shape is achieved. |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[10] | Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.[11] |
Issue 2: Drifting Retention Times
| Possible Cause & In-Depth Explanation | Suggested Solution |
| Mobile Phase Instability: The composition of the mobile phase, especially when using volatile solvents like n-hexane, can change over time due to evaporation. This will alter the polarity of the eluent and cause retention times to shift. | Ensure Proper Mobile Phase Preparation and Storage: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles capped to minimize evaporation. Premixing the mobile phase components can also improve consistency compared to online mixing. |
| Column Temperature Fluctuations: Inconsistent column temperature will lead to variations in retention times.[5] | Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant and uniform temperature throughout the analysis. |
| Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence of injections can lead to drifting retention times, particularly at the beginning of the run. | Ensure Thorough Equilibration: Before injecting your first sample, flush the column with at least 10-20 column volumes of the mobile phase. A stable baseline is a good indicator of an equilibrated column. |
Issue 3: Loss of Resolution Over Time
| Possible Cause & In-Depth Explanation | Suggested Solution |
| Column Contamination: Accumulation of strongly retained impurities from the sample matrix on the column can degrade its performance over time.[12] | Implement a Column Washing Procedure: After a set number of injections, flush the column with a stronger solvent (e.g., 100% isopropanol for a normal-phase method) to remove contaminants. Always ensure the washing solvent is miscible with your mobile phase.[10] Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained compounds and particulates, thereby extending the life of the more expensive analytical column.[12] |
| Changes in Mobile Phase Additive Concentration: The concentration of additives like DEA is critical. Inconsistent preparation or degradation of the additive can lead to a loss of resolution. | Precise and Fresh Additive Preparation: Use precise measurements when adding additives to the mobile phase. Prepare the mobile phase fresh to ensure the additive concentration is accurate and consistent. |
Experimental Protocols
Protocol 1: Initial Method Screening for Palonosetron Stereoisomers
This protocol outlines a starting point for developing a separation method.
-
Column Selection: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[6]
-
Mobile Phase Preparation:
-
Screening Mobile Phase A: n-Hexane / Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
Screening Mobile Phase B: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.[13]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve Palonosetron hydrochloride standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Procedure: a. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Evaluate the chromatogram for the number of peaks and their resolution. If four peaks are not observed, or if resolution is poor, proceed to the optimization protocol.
Protocol 2: Systematic Method Optimization
This workflow is designed to improve a partial or incomplete separation.
Caption: Systematic workflow for HPLC method optimization.
Data Presentation
The following table provides examples of starting conditions found in the literature for the chiral separation of Palonosetron, which can serve as a valuable reference for your method development.
| CSP | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Reference |
| CHIRALPAK AD-H | n-hexane / absolute alcohol / diethylamine (60:40:0.05) | 0.4 | 35 | [6] |
| Chiralcel-OD | n-hexane / ethanol / methanol / heptafluoro butyric acid / diethyl amine (70:15:15:0.05:0.1) | 1.0 | N/A | [1][7] |
Logical Relationships in Chiral HPLC
The successful separation of enantiomers is governed by the principles of chiral recognition. This requires the formation of transient diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the stationary phase. For this to occur, there must be at least three points of interaction between the analyte and the CSP.
Caption: Three-point interaction model for chiral recognition.
This diagram illustrates that one enantiomer forms a more stable, lower-energy complex with the CSP, leading to a longer retention time, while the other enantiomer forms a less stable complex and elutes earlier. The choice of mobile phase and temperature directly influences the kinetics and thermodynamics of these interactions.
By understanding the fundamental principles and applying a systematic approach to troubleshooting, you can overcome the challenges of separating Palonosetron hydrochloride stereoisomers and develop a robust and reliable HPLC method.
References
- Chen, J., & Wang, F. (2010). Direct enantiomeric separation of palonosetron hydrochloride by chiral HPLC. West China Journal of Pharmaceutical Sciences.
- Murthy, M. V., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & Samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446.
- Štefancová, J., Kovaľ, M., & Havránek, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Patel, P. N., & Dudhat, K. H. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93.
- Murthy, M. V., et al. (2011). HPLC chromatogram for PALO enantiomers and the process related chiral impurities.
-
National Center for Biotechnology Information. (n.d.). Palonosetron Hydrochloride. PubChem. Retrieved from [Link]
- Wang, Y., et al. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
-
Chromatography Forum. (2008). Stereoisomer separation in RP HPLC...Is it possible? Retrieved from [Link]
-
Scientific Research Publishing. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Retrieved from [Link]
- Wang, Y., et al. (2016). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
-
Wikipedia. (n.d.). Palonosetron. Retrieved from [Link]
- Ilisz, I., et al. (2023).
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s). Retrieved from [Link]
- Quirino, J. P., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(13-14), 1481-1487.
- Google Patents. (2010). US20100105724A1 - Crystalline and amorphous forms of palonosetron hydrochloride.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
- Orochem Technologies Inc. (2018, January 4).
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. US20100105724A1 - Crystalline and amorphous forms of palonosetron hydrochloride - Google Patents [patents.google.com]
- 12. lcms.cz [lcms.cz]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Solubility of (3R)-Palonosetron for Novel Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges associated with enhancing the solubility of (3R)-Palonosetron for the development of novel formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (3R)-Palonosetron and its hydrochloride salt?
(3R)-Palonosetron hydrochloride is known to be soluble in water. However, the free base form, (3R)-Palonosetron, exhibits lower aqueous solubility. The hydrochloride salt is the form most commonly used in commercial formulations due to its favorable solubility profile.
Q2: Why is enhancing the solubility of the (3R)-Palonosetron free base important for novel formulations?
While the hydrochloride salt is water-soluble, novel drug delivery systems, such as transdermal patches, subcutaneous implants, or formulations for non-aqueous nasal sprays, may require the use of the free base. Enhancing the solubility of the free base in various solvents and excipients is crucial for achieving the desired drug loading, stability, and bioavailability in these advanced formulations.
Q3: What are the primary challenges in working with (3R)-Palonosetron in formulation development?
The main challenges include the potential for pH-dependent solubility, polymorphism which can affect dissolution rates, and the need to maintain chemical stability throughout the formulation process and shelf-life. For novel formulations, ensuring compatibility with new excipients and polymers is also a significant consideration.
Troubleshooting Guides
Issue 1: Poor Drug Loading in a Polymer-Based Implant due to Low (3R)-Palonosetron Solubility
Question: We are developing a biodegradable polymer-based implant for the sustained release of (3R)-Palonosetron. However, we are struggling to achieve the target drug loading of 5% (w/w) due to the low solubility of the free base in our polymer matrix. How can we improve the drug loading?
Answer: This is a common challenge when working with crystalline APIs in polymer matrices. Here’s a systematic approach to troubleshoot and enhance drug loading:
Step 1: Comprehensive Solvent and Excipient Screening
The first step is to identify a suitable solvent or co-solvent system that can dissolve both the (3R)-Palonosetron free base and the polymer.
-
Protocol:
-
Screen a panel of pharmaceutically acceptable solvents with varying polarity.
-
Determine the saturation solubility of (3R)-Palonosetron in each solvent at ambient and elevated temperatures (e.g., 25°C and 40°C).
-
Evaluate the solubility of your chosen polymer in the down-selected solvents.
-
Identify a common solvent or a co-solvent system that provides adequate solubility for both components.
-
Table 1: Illustrative Solubility Data for (3R)-Palonosetron Free Base
| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) | Notes |
| Dichloromethane (DCM) | 9.1 | ~15 | Good solvent for many biodegradable polymers. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | > 50 | High boiling point, may be difficult to remove during processing. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 40 | Biocompatible solvent, often used in parenteral formulations. |
| Ethanol | 24.5 | ~5 | Generally regarded as safe (GRAS) but may have limited dissolving power. |
Step 2: Amorphous Solid Dispersions
If a suitable co-solvent system is not identified, creating an amorphous solid dispersion of (3R)-Palonosetron within the polymer matrix can significantly enhance its solubility and allow for higher drug loading.
-
Workflow:
Caption: Workflow for creating an amorphous solid dispersion.
-
Explanation: By dissolving both the drug and the polymer in a common solvent and then rapidly removing the solvent, the drug is molecularly dispersed in the polymer in a high-energy amorphous state. This amorphous form has a higher apparent solubility compared to the crystalline form.
Step 3: Characterization and Stability
It is crucial to characterize the solid dispersion to confirm the absence of crystallinity and to assess its physical and chemical stability over time.
-
Recommended Techniques:
-
Differential Scanning Calorimetry (DSC): To detect the glass transition temperature (Tg) and the absence of a melting peak for the drug.
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the dispersion (absence of Bragg peaks).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential interactions between the drug and the polymer.
-
Issue 2: Precipitation of (3R)-Palonosetron in a Lipid-Based Formulation for Oral Delivery
Question: We are developing a self-emulsifying drug delivery system (SEDDS) for oral administration of (3R)-Palonosetron. During the aqueous dispersion of the SEDDS, we observe precipitation of the drug. How can we prevent this?
Answer: Precipitation upon aqueous dispersion is a critical failure point for lipid-based formulations. The following troubleshooting guide can help you address this issue:
Step 1: Re-evaluate the Formulation Components
The choice of oil, surfactant, and co-surfactant is critical for maintaining the drug in a solubilized state upon emulsification.
-
Protocol:
-
Screen Excipients: Systematically screen a wider range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants with varying HLB values (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P, Capmul® MCM).
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the self-emulsifying region and selecting the optimal ratios of oil, surfactant, and co-surfactant that produce stable nanoemulsions.
-
-
Logical Troubleshooting Flow:
Caption: Troubleshooting precipitation in SEDDS formulations.
Step 2: Incorporation of Polymeric Precipitation Inhibitors
Polymeric precipitation inhibitors can maintain a supersaturated state of the drug upon aqueous dispersion.
-
Mechanism: These polymers adsorb onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.
-
Commonly Used Polymers:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyvinylpyrrolidone (PVP)
-
Soluplus®
-
-
Experimental Approach:
-
Incorporate a small percentage (1-5% w/w) of a polymeric precipitation inhibitor into the SEDDS pre-concentrate.
-
Perform dispersion tests in aqueous media and monitor for any signs of precipitation over time using techniques like nephelometry or dynamic light scattering (DLS).
-
Table 2: Example of a Modified SEDDS Formulation
| Component | Original Formulation (% w/w) | Modified Formulation (% w/w) | Purpose |
| (3R)-Palonosetron | 2 | 2 | Active Pharmaceutical Ingredient |
| Capryol™ 90 | 40 | 35 | Oil Phase |
| Cremophor® EL | 50 | 50 | Surfactant |
| Transcutol® P | 8 | 8 | Co-surfactant |
| HPMC E5 | 0 | 5 | Polymeric Precipitation Inhibitor |
By systematically evaluating the formulation components and considering the use of precipitation inhibitors, you can develop a robust SEDDS formulation that maintains the solubility of (3R)-Palonosetron upon administration.
References
-
Supersaturation and Precipitation. (n.d.). Coreformulation. Retrieved from [Link]
Minimizing oxidative degradation of (3R)-Palonosetron during analysis
Welcome to the technical support guide for the analysis of (3R)-Palonosetron. This document provides in-depth troubleshooting advice and best practices to address a critical challenge in the analytical workflow: oxidative degradation. Inaccurate quantification due to sample instability can lead to significant delays and unreliable results in research and drug development. This guide is designed to provide you, our fellow scientists and researchers, with the foundational knowledge and actionable protocols to ensure the integrity of your analytical data.
Understanding the Challenge: The Susceptibility of (3R)-Palonosetron to Oxidation
(3R)-Palonosetron, with its complex tricyclic structure containing a quinuclidine moiety, possesses functional groups that are susceptible to oxidation. The tertiary amine nitrogen within the azabicyclo[2.2.2]octane system is a primary site for oxidative attack, potentially leading to the formation of N-oxide derivatives and other degradation products. Forced degradation studies have confirmed that Palonosetron is particularly sensitive to oxidative conditions, for instance, when exposed to hydrogen peroxide.[1] This inherent chemical liability requires meticulous control over the entire analytical process, from sample handling to data acquisition.
Frequently Asked Questions (FAQs)
Q1: What specific part of the (3R)-Palonosetron molecule is most vulnerable to oxidation?
The primary site of oxidative vulnerability is the tertiary amine nitrogen atom located within the quinuclidine ring system. This nitrogen has a lone pair of electrons that can be readily attacked by oxidizing agents (like peroxides or dissolved molecular oxygen), leading to the formation of a Palonosetron N-oxide degradant.
Q2: What are the typical signs of oxidative degradation in my chromatographic analysis?
You may observe several indicators of degradation:
-
Appearance of New Peaks: The emergence of one or more unexpected peaks, typically eluting earlier than the parent (3R)-Palonosetron peak in reverse-phase HPLC, is a strong indicator of more polar degradants being formed.
-
Reduced Peak Area of the Analyte: A progressive or sudden decrease in the peak area of (3R)-Palonosetron suggests it is being converted into other species.
-
Inconsistent Results: Poor reproducibility between injections or different sample preparations often points to ongoing degradation.
-
Baseline Disturbances: In severe cases, a noisy or drifting baseline can result from a complex mixture of minor degradation products.
Q3: Can my choice of solvents or excipients contribute to the degradation?
Absolutely. Many common laboratory solvents, especially ethers and tetrahydrofuran (THF), can form explosive peroxide impurities over time when exposed to air and light. These peroxides are potent oxidizing agents. Similarly, pharmaceutical excipients like povidone and polyethylene glycols (PEGs) can contain reactive peroxide impurities that can degrade sensitive active pharmaceutical ingredients (APIs) like Palonosetron.[2]
Q4: How quickly can oxidative degradation occur?
The rate of degradation can vary significantly, from hours to days. It is dependent on several factors, including oxygen concentration, temperature, light exposure, and the presence of catalysts (e.g., trace metals) or initiators (e.g., peroxides). Samples left on an autosampler for extended periods (e.g., overnight) are particularly at risk.
Troubleshooting Guide: Isolating and Solving Degradation Issues
This section addresses specific problems you might encounter during your analysis.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| "Ghost peaks" or new peaks appear in my chromatogram, especially after the sample has been in the autosampler for several hours. | The sample is degrading in the vial due to exposure to dissolved oxygen in the diluent. | 1. Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation.2. Deoxygenate Your Diluent: Before preparing your samples, sparge the diluent with an inert gas like nitrogen or argon for 15-20 minutes. (See Protocol 1).3. Use Amber Vials: Protect the sample from light, which can catalyze photo-oxidative processes. |
| Recovery of Palonosetron is consistently low and results are not reproducible. | Oxidative degradation is occurring during the sample preparation stage (e.g., sonication, heating). | 1. Avoid Excessive Heat: Minimize the use of heat during sample extraction and preparation.2. Inert Atmosphere: If possible, perform sample preparation steps under a gentle stream of nitrogen.3. Incorporate an Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your sample diluent. (See Protocol 2). |
| Results vary significantly between different batches of the same solvent (e.g., acetonitrile, methanol). | The solvent may be contaminated with varying levels of peroxides or trace metals. | 1. Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents.2. Use Freshly Opened Bottles: Avoid using solvents from bottles that have been open for an extended period.3. Test for Peroxides: If you suspect contamination, you can use peroxide test strips to check your solvents before use. |
| The baseline of my chromatogram is noisy only when injecting samples, not blanks. | This could indicate the formation of multiple minor degradation products that are not being fully resolved chromatographically. | 1. Optimize Chromatography: Re-evaluate your HPLC method to ensure it is a stability-indicating method capable of separating the main peak from its potential degradants.[3][4]2. Implement Preventative Measures: Strictly follow all preventative protocols for sample preparation and handling to minimize the formation of these minor impurities in the first place. |
Best Practices & Protocols for Minimizing Oxidation
Adherence to a stringent set of preventative measures is the most effective strategy for ensuring the integrity of (3R)-Palonosetron samples.
Core Principles of Sample Handling
-
Light Protection: Always use amber glassware and autosampler vials to protect samples from light-induced degradation.
-
Temperature Control: Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid freeze-thaw cycles where possible.
-
Atmosphere Control: Minimize the exposure of samples and solvents to atmospheric oxygen.
Visual Workflow for Minimizing Oxidation
Caption: Recommended workflow for sample preparation and handling.
Protocol 1: Deoxygenation of Solvents
This protocol should be applied to all aqueous and organic solvents used as sample diluents.
Objective: To remove dissolved atmospheric oxygen, a key initiator of oxidation.
Method A: Inert Gas Sparging (Most Effective)
-
Pour the required volume of solvent into a suitable container (e.g., a media bottle or volumetric flask).
-
Insert a sparging tube connected to a cylinder of high-purity nitrogen or argon gas. Ensure the tube outlet is submerged below the solvent surface.
-
Bubble the gas through the solvent at a gentle but steady rate for 15-20 minutes.
-
Use the deoxygenated solvent immediately for sample preparation.
Method B: Sonication
-
Place the solvent in a sealed container with minimal headspace.
-
Submerge the container in an ultrasonic bath.
-
Sonicate for 10-15 minutes. This helps dissolved gases to coalesce and escape the liquid phase.
Protocol 2: Use of Antioxidants
Objective: To chemically scavenge residual oxygen or free radicals, providing an additional layer of protection.
Important: The use of an antioxidant must be validated to ensure it does not interfere with the chromatography or the stability of (3R)-Palonosetron itself.
Recommended Antioxidants and Starting Concentrations:
| Antioxidant | Recommended Starting Concentration (w/v) | Mechanism of Action |
| L-Ascorbic Acid (Vitamin C) | 0.05% - 0.1% | Readily undergoes oxidation, thereby sacrificially protecting the analyte. |
| Sodium Metabisulfite | 0.01% - 0.05% | Acts as an oxygen scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.02% | A radical chain reaction terminator (more suitable for non-aqueous systems). |
Procedure:
-
Prepare your chosen sample diluent.
-
Deoxygenate the diluent using Protocol 1.
-
Weigh and dissolve the appropriate amount of the selected antioxidant into the deoxygenated diluent.
-
Proceed with this antioxidant-fortified diluent for your sample preparations.
-
Crucially, run a control sample prepared in diluent without the antioxidant to verify the effectiveness and lack of interference.
Visualizing the Degradation Pathway
Caption: Primary oxidative degradation pathway of (3R)-Palonosetron.
By implementing these scientifically grounded strategies, you can significantly enhance the accuracy and reliability of your (3R)-Palonosetron analyses, ensuring that your results truly reflect the sample, free from the artifacts of oxidative degradation.
References
-
Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. PMC - NIH. [Link]
-
Structural formula of palonosetron. ResearchGate. [Link]
-
RP-HPLC method development for palonosetron hydrochloride. Innovative Science Publications. [Link]
-
Palonosetron - Wikipedia. Wikipedia. [Link]
- WO2011058427A1 - Palonosetron metabolites - Google Patents.
-
Validated stability indicating RP-HPLC method for simultaneous determination of netupitant and palanosetron in combined pharmaceutical formulations. ijpsonline.com. [Link]
-
palonosetron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding. [Link]
-
A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. rjptonline.org. [Link]
-
method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc. ResearchGate. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
Sources
- 1. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Addressing matrix effects in LC-MS/MS bioanalysis of (3R)-Palonosetron
Technical Support Center: (3R)-Palonosetron LC-MS/MS Bioanalysis
Welcome to the technical support center for the bioanalysis of (3R)-Palonosetron. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS assays. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why these issues occur and how to systematically resolve them.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
Q1: What exactly are "matrix effects" in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample matrix (e.g., plasma, urine).[1][2] This interference occurs within the mass spectrometer's ion source, not the chromatographic column, and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[3]
Q2: Why is (3R)-Palonosetron particularly susceptible to matrix effects?
A2: Palonosetron's physicochemical properties contribute to its susceptibility. It is a basic compound with a relatively high polarity.[4][5] In typical reversed-phase chromatography, highly polar endogenous matrix components, such as phospholipids, often elute in the early part of the chromatogram.[6] If Palonosetron also elutes early, it is likely to co-elute with these interfering substances, leading to significant matrix effects, most commonly ion suppression.[6]
Q3: How are matrix effects quantitatively assessed according to regulatory standards?
A3: Regulatory bodies like the FDA and EMA require the assessment of matrix effects during method validation to ensure data integrity.[7][8][9] The most common approach is to calculate the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To account for variability, the MF is typically determined using at least six different lots of the biological matrix.[8] The coefficient of variation (CV%) of the matrix factors across these lots should be ≤15%.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized technique to correct for matrix effects, as it is affected by the matrix in the same way as the analyte.[11]
Table 1: Example Matrix Factor Calculation and Acceptance Criteria
| Matrix Lot | Analyte Area (Matrix) | Analyte Area (Solvent) | Matrix Factor (MF) |
| 1 | 85,000 | 100,000 | 0.85 |
| 2 | 92,000 | 100,000 | 0.92 |
| 3 | 88,000 | 100,000 | 0.88 |
| 4 | 81,000 | 100,000 | 0.81 |
| 5 | 95,000 | 100,000 | 0.95 |
| 6 | 90,000 | 100,000 | 0.90 |
| Mean | 0.885 | ||
| Std Dev | 0.049 | ||
| %CV | 5.5% (≤ 15% - PASS) |
Section 2: Troubleshooting Guide - Diagnosing & Resolving Matrix Effects
Problem 1: My calibration curve is linear in solvent, but my QC samples in plasma are highly variable and inaccurate.
Q: What is the most likely cause and how do I confirm it?
A: This is a classic symptom of significant and variable matrix effects. The clean solvent standards are unaffected, but when the analyte is measured in the complex biological matrix, its ionization is inconsistent.
Causality: The variability between quality control (QC) samples suggests that the degree of ion suppression or enhancement differs from one sample to another. This can be due to lot-to-lot differences in the matrix or inconsistencies in the sample preparation process.
Solution: The first step is to visualize the extent of the matrix effect across your chromatographic runtime. The gold-standard technique for this is a Post-Column Infusion (PCI) experiment .[11][12] This experiment will reveal "zones" of ion suppression or enhancement.[11]
Protocol 1: Post-Column Infusion Experiment
-
Setup: Infuse a standard solution of Palonosetron at a constant flow rate directly into the LC eluent stream after the analytical column, but before the mass spectrometer inlet, using a syringe pump and a T-junction.[13]
-
Equilibration: Allow the infused signal to stabilize to a constant baseline.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method).
-
Analysis: Monitor the signal of the infused Palonosetron. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement caused by co-eluting matrix components.[14]
-
Interpretation: Compare the retention time of Palonosetron from a standard injection with the resulting PCI chromatogram. If your analyte's retention time falls within a significant suppression zone, you have confirmed the source of your problem.
Problem 2: The post-column infusion experiment confirms a major ion suppression zone co-eluting with Palonosetron. How do I eliminate this?
Q: What are my options for separating my analyte from this interference?
A: You have two primary strategies that can be used in concert: chromatographic optimization and improved sample preparation.
Strategy A: Chromatographic Optimization
The goal is to shift the retention time of Palonosetron so it no longer co-elutes with the suppression zone.
-
Modify the Gradient: Alter the slope of your organic mobile phase gradient. A shallower gradient can increase separation between Palonosetron and the interfering components.
-
Change Mobile Phase pH: Palonosetron is a basic compound. Adjusting the mobile phase pH can change its ionization state and, therefore, its retention on a reversed-phase column. For instance, using a high pH mobile phase with a C18 column can sometimes improve retention and peak shape for basic compounds.[15]
-
Consider an Alternative Stationary Phase: If reversed-phase (C18) fails, consider a different separation mechanism. For a polar compound like Palonosetron, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent choice. HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention for polar analytes and may offer a completely different elution profile for endogenous interferences.
Caption: Shifting analyte elution away from an ion suppression zone.
Strategy B: Advanced Sample Preparation
If chromatography alone is insufficient, the next step is to remove the interfering components before the sample is ever injected. The most common source of ion suppression in plasma is phospholipids from cell membranes.[6][16]
Table 2: Comparison of Sample Preparation Techniques for Palonosetron
| Technique | Principle | Pros for Palonosetron | Cons for Palonosetron |
| Protein Precipitation (PPT) | Proteins are crashed out of solution with an organic solvent (e.g., acetonitrile). | Fast, simple, generic. | Ineffective at removing phospholipids and other polar interferences, often leading to significant matrix effects.[17] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive; finding a suitable solvent system for a polar analyte like Palonosetron can be challenging.[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[18] | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[19] | Requires method development; can be more time-consuming and costly. |
| Phospholipid Removal (PLR) Plates | Specialized plates that combine protein precipitation with a sorbent that specifically removes phospholipids. | Fast and highly effective at removing the most common source of matrix effects.[16] Can be implemented as a simple pass-through step. | May not remove other non-phospholipid interferences. |
For Palonosetron, a mixed-mode Solid-Phase Extraction (SPE) , which combines reversed-phase and ion-exchange retention mechanisms, is often the most robust solution. This approach can effectively remove both non-polar interferences (like lipids) and polar interferences.
Protocol 2: Mixed-Mode Cation Exchange SPE for (3R)-Palonosetron
-
Sorbent: Choose a mixed-mode strong cation exchange (SCX) SPE cartridge.
-
Condition: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0).
-
Load: Pretreat the plasma sample by diluting it 1:1 with the equilibration buffer and load it onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer to remove salts and very polar compounds.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove phospholipids and other lipids.
-
Elute: Elute Palonosetron using 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the analyte, releasing it from the SCX sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Problem 3: My method fails the matrix effect validation criteria (e.g., CV > 15% across 6 lots).
Q: I've tried basic cleanup, but there is still too much variability. What is my next course of action?
A: Failing the multi-lot matrix effect validation points to significant chemical differences between individual sources of your biological matrix. This requires a systematic investigation to pinpoint and eliminate the root cause.
Causality: The issue is no longer just a general matrix effect but a differential matrix effect, where some lots contain specific interferences that others do not. This is a critical failure in method robustness.
Solution: A logical troubleshooting workflow is required to systematically address the problem.
Caption: Troubleshooting workflow for matrix effect validation failure.
This workflow prioritizes the most impactful solutions first:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, this is the single most important change to make. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thereby correcting for the variability.
-
Enhanced Sample Cleanup: If a SIL-IS is already in use and the method is still failing, it indicates the matrix effect is so severe that it's impacting the stability of the assay. The most likely culprits are phospholipids. Implementing a specific phospholipid removal step (e.g., using PLR plates) or a rigorous SPE method is the next logical step.[17][19]
-
Chromatographic Re-evaluation: Finally, re-examine the chromatography using the post-column infusion technique to ensure the analyte is not eluting in a region of severe matrix interference.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. PubMed.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Palonosetron (hydrochloride)
- Understanding and Improving Solid-Phase Extraction.
- Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study.
- Guideline on bioanalytical method valid
- Standardization via Post Column Infusion—A Novel and Convenient Quantific
- ICH M10 Guideline on Bioanalytical Method Valid
- A review of the modern principles and applications of solid-phase extraction techniques in chrom
- Palonosetron - Wikipedia.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formul
- Essential FDA Guidelines for Bioanalytical Method Valid
- The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed.
- ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
- Palonosetron hydrochloride | C19H25ClN2O | CID 6918303. PubChem.
- Knowledge About Normal Phase Solid Phase Extraction. Hawach - SPE Cartridge.
- Bioanalytical Method Valid
- What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
- Palonosetron (Aloxi): A Second-Generation 5-Ht 3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting.
- Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. SciELO.
- High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Prepar
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantit
- Extraction Methods for The Removal of Phospholipids and Other Endogenous Material
- Palonosetron hydrochloride CAS#:135729-62-3. Chemsrc.
- Assessment of matrix effect in quantit
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Physical Stability of (3R)-Palonosetron in Y-Site Admixtures
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3R)-Palonosetron. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the physical stability of palonosetron, particularly in Y-site admixtures. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve potential compatibility issues, ensuring the integrity of your experiments and the safety of parenteral drug administration.
Introduction: The Challenge of Y-Site Compatibility
(3R)-Palonosetron (as hydrochloride salt) is a cornerstone in managing chemotherapy-induced nausea and vomiting. Its administration often occurs concurrently with a multitude of other intravenous medications via a Y-site. While palonosetron hydrochloride is known for its robust chemical and physical stability in various infusion solutions[1][2], the complex interplay of factors at the Y-site—where two or more drug solutions mix—can occasionally lead to physical incompatibilities. These incompatibilities, manifesting as precipitation, haze, color change, or gas evolution, can compromise the therapeutic efficacy and safety of the administered drugs.
This guide will delve into the causative factors of physical instability, provide systematic troubleshooting workflows, and answer frequently asked questions to empower you in your research and development endeavors.
Troubleshooting Guide for Physical Instability of Palonosetron Admixtures
Physical incompatibility in Y-site admixtures is often immediate and visually detectable. The following table outlines common issues, their probable causes rooted in physicochemical principles, and actionable solutions.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting & Resolution |
| Haze, Cloudiness, or Precipitation | pH Shift: Palonosetron HCl injection has an acidic pH (typically 4.5-5.5)[3][4]. Admixing with a drug formulated at a neutral or alkaline pH can cause one or both drugs to exceed their solubility limits, leading to precipitation. This is a common mechanism for incompatibility. | 1. Verify pH: Measure the pH of the individual drug solutions and the final admixture. A significant pH change upon mixing is a strong indicator of a pH-driven incompatibility.2. Stagger Administration: If Y-site co-administration is not feasible, flush the intravenous line with a compatible solution (e.g., 0.9% Sodium Chloride or 5% Dextrose) before and after palonosetron administration.3. Consult Literature: Review published compatibility studies for the specific drug combination. Numerous studies have confirmed palonosetron's compatibility with a wide range of drugs[3][4][5][6][7][8][9][10][11][12][13]. |
| Color Change | Chemical Reaction or Degradation: While less common for palonosetron itself, which is generally stable[14], the admixed drug may undergo a chemical reaction (e.g., oxidation) triggered by the change in environment (pH, presence of other excipients). | 1. Assess for Degradation: Utilize a stability-indicating analytical method, such as HPLC, to determine if there is a loss of the parent drug concentration for either component[3][6].2. Protect from Light: If the admixed drug is known to be light-sensitive, ensure the infusion lines are protected from light.3. Avoid Co-administration: If a chemical reaction is confirmed, Y-site administration is not recommended. |
| Gas Evolution (Effervescence) | Acid-Base Reaction: This can occur if one of the drug formulations contains a carbonate or bicarbonate buffer and is mixed with the acidic palonosetron solution, leading to the formation of carbon dioxide gas. | 1. Review Formulation: Examine the excipients of both drug products. The presence of carbonate or bicarbonate in the formulation of the co-administered drug is a likely cause.2. Alternative Administration: Do not co-administer via a Y-site. Administer sequentially with a line flush in between. |
Experimental Workflow for Assessing Y-Site Compatibility
To proactively assess the physical compatibility of palonosetron with another drug at a Y-site, a simulated study can be performed in the laboratory.
Caption: A decision-making framework for addressing Y-site incompatibilities.
Conclusion
(3R)-Palonosetron is a fundamentally stable molecule, and instances of physical incompatibility at the Y-site are infrequent. When they do occur, they are most often the result of predictable physicochemical interactions, primarily related to pH differences. By understanding these principles and employing the systematic troubleshooting and evaluation protocols outlined in this guide, researchers and drug development professionals can confidently manage the Y-site administration of palonosetron, ensuring the integrity and safety of their work.
References
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2008). Physical and chemical stability of palonosetron hydrochloride with five common parenteral drugs during simulated Y-site administration. American Journal of Health-System Pharmacy, 65(18), 1705-1709. [Link]
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2008). Compatibility and Stability of Palonosetron Hydrochloride with Four Neuromuscular Blocking Agents During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(2), 158-162. [Link]
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2008). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(4), 368-371. [Link]
-
Trissel, L. A., Zhang, Y., & Cohen, M. R. (2004). Physical and chemical stability of palonosetron HCl in 4 infusion solutions. The Annals of Pharmacotherapy, 38(10), 1608-1611. [Link]
-
Trissel, L. A., Trusley, C., Kupiec, T. C., & Ben, M. (2007). Compatibility and Stability of Palonosetron Hydrochloride and Propofol During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 11(4), 336-338. [Link]
-
Trissel, L. A., Zhang, Y., & Cohen, M. R. (2004). Physical and chemical stability of palonosetron HCl in 4 infusion solutions. The Annals of Pharmacotherapy, 38(10), 1608-1611. [Link]
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2008). Physical and Chemical Stability of Palonosetron with Metoclopramide and Promethazine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(3), 262-265. [Link]
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2007). Compatibility and Stability of Palonosetron Hydrochloride with Gentamicin Metronidazole or Vancomycin During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 11(5), 422-425. [Link]
-
Trissel, L. A., & Zhang, Y. (2005). Compatibility of palonosetron with cyclophosphamide and with ifosfamide during simulated Y-site administration. American Journal of Health-System Pharmacy, 62(12), 1294-1297. [Link]
-
Trissel, L. A., & Zhang, Y. (2005). Compatibility and Stability of Palonosetron Hydrochloride with Lactated Ringer's Hetastarch in Lactated Electrolyte, and Mannitol Injections During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 9(3), 238-241. [Link]
-
Kupiec, T. C., Trusley, C., & Ben, M. (2008). Physical and chemical stability of palonosetron hydrochloride with five common parenteral drugs during simulated Y-site administration. American Journal of Health-System Pharmacy, 65(18), 1705-1709. [Link]
-
Trissel, L. A., Kupiec, T. C., & Ben, M. (2008). Compatibility and stability of palonosetron hydrochloride with four neruomuscular blocking agents during simulated y-site administration. International Journal of Pharmaceutical Compounding, 12(2), 158-162. [Link]
-
El-Gizawy, S. M., El-Shabrawy, Y., El-Gindy, A., & Nageeb, A. (2022). Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Scientific Reports, 12(1), 12891. [Link]
-
Sreenivas, G., Seshagiri, R. J. V., & Rao, D. S. (2018). method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 455-462. [Link]
-
GoodRx. (n.d.). Palonosetron Interactions. Retrieved from [Link]
-
Rao, D. R., Chakravarthy, I. E., & Kumar, K. R. (2014). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Journal of Chromatographic Science, 52(8), 838-845. [Link]
-
Trissel, L. A., & Zhang, Y. (2005). Compatibility and Stability of Palonosetron Hydrochloride with Lactated Ringer's, Hetastarch in Lactated Electrolyte, and Mannitol Injections During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 9(3), 238-241. [Link]
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- 11. Physical and chemical stability of palonosetron hydrochloride with five common parenteral drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Compatibility and Stability of Palonosetron Hydrochloride with Lactated Ringer's, Hetastarch in Lactated Electrolyte, and Mannitol Injections During Simulated Y-Site Administration - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Palonosetron and its Impurities Separation
Welcome to the dedicated technical support resource for the chromatographic analysis of Palonosetron and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the nuances of mobile phase optimization and troubleshoot common issues encountered during method development and routine analysis. Our approach is rooted in explaining the fundamental principles—the "why"—behind each recommendation, ensuring you can make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the separation of Palonosetron and its impurities.
Q1: What is a good starting point for a reversed-phase HPLC mobile phase for Palonosetron?
A good starting point for a reversed-phase HPLC method for Palonosetron and its impurities is a gradient elution using a combination of an acidic aqueous buffer and an organic modifier.[1][2] A typical setup would be:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Orthophosphoric acid (OPA) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Column: A C18 stationary phase is most common.[1]
-
Detection: UV detection around 210 nm or 242 nm is often employed.[3]
Why this starting point? Palonosetron is a basic compound.[4] Using an acidic mobile phase ensures that Palonosetron and its basic impurities are protonated (ionized), which generally leads to better peak shapes and retention on a C18 column. Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency. A gradient is recommended to effectively elute impurities with a range of polarities and to ensure the elution of any strongly retained compounds from the column.
Q2: How critical is the pH of the mobile phase for Palonosetron analysis?
The pH of the mobile phase is a critical parameter in the analysis of Palonosetron. As a basic compound with a predicted pKa of 9.5, its degree of ionization is highly dependent on the mobile phase pH.
-
At low pH (e.g., pH 2-4): The amine functional groups in Palonosetron will be fully protonated, carrying a positive charge. This leads to good water solubility and generally sharp peaks on a reversed-phase column.
-
At neutral pH: As the pH approaches the pKa, a mixture of ionized and non-ionized forms will exist, which can lead to poor peak shapes (tailing) and inconsistent retention times.
-
At high pH (e.g., pH > 10): Palonosetron will be in its neutral, non-ionized form. This will increase its retention on a reversed-phase column. While this can be used to manipulate selectivity, it may also lead to broader peaks if secondary interactions with the stationary phase occur.
Therefore, maintaining a consistent and appropriate mobile phase pH is crucial for reproducible and robust separations. A buffered mobile phase is highly recommended to control the pH. For reversed-phase chromatography of basic compounds like Palonosetron, a mobile phase pH of around 2-4 is often a good starting point to ensure consistent protonation and good peak shape.[5]
Q3: My Palonosetron peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for a basic compound like Palonosetron is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the basic analyte and the silica-based stationary phase.
Here are the likely causes and their solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the C18 column are acidic and can interact with the protonated basic sites of Palonosetron, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated Palonosetron.
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to minimize these interactions.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA can affect column lifetime and is not suitable for mass spectrometry detection.
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column and/or implement a column washing step after each run or batch of samples.
-
Q4: I am having trouble separating Palonosetron from one of its impurities. What can I do?
Poor resolution between Palonosetron and an impurity can be addressed by systematically modifying the chromatographic conditions to alter the selectivity of the separation.
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol, or use a combination of both. The different solvent properties can alter the elution order and improve resolution.
-
Adjust the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially improving the separation between Palonosetron and a closely eluting impurity.
-
Modify the buffer concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution.
-
Change the stationary phase: If changes to the mobile phase are not effective, consider trying a different column chemistry. For example, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.
-
Adjust the column temperature: Lowering the temperature can sometimes increase retention and improve resolution, while increasing the temperature can decrease retention and analysis time. Be mindful of the stability of your analytes at different temperatures.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the analysis of Palonosetron and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | Lower the mobile phase pH to 2.5-3.5. Use a high-purity, end-capped C18 column. Consider adding a competing base like TEA (if MS detection is not used). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination or degradation. | Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration. |
Problem 2: Poor Resolution
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting or partially resolved peaks | Insufficient selectivity between Palonosetron and an impurity. | Change the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH. Try a different stationary phase (e.g., Phenyl-Hexyl). |
| Low column efficiency. | Check for extra-column dead volume. Ensure the column is properly packed and not degraded. Optimize the flow rate. |
Problem 3: Retention Time Variability
| Symptom | Potential Cause | Suggested Solution |
| Drifting retention times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Check the pump performance. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column aging or contamination. | Monitor column performance with a system suitability standard. Flush or replace the column as needed. | |
| Sudden shift in retention times | Change in mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate measurements of all components. |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. |
Section 3: Experimental Protocols and Visualizations
Protocol 1: Mobile Phase pH Scouting
This protocol outlines a systematic approach to optimizing the mobile phase pH for the separation of Palonosetron and its impurities.
-
Prepare a series of mobile phase A buffers: Prepare identical aqueous buffers (e.g., 20 mM potassium phosphate) and adjust the pH of each to a different value within a relevant range (e.g., pH 2.5, 3.0, 3.5, 4.0).
-
Prepare mobile phase B: Use a consistent organic modifier (e.g., acetonitrile).
-
Equilibrate the column: For each pH to be tested, thoroughly equilibrate the C18 column with the corresponding mobile phase A and B mixture at the initial gradient conditions.
-
Inject the sample: Inject a mixture of Palonosetron and a representative impurity standard (if available) or a forced degradation sample.
-
Run the gradient: Use a consistent gradient program for each pH condition.
-
Evaluate the chromatograms: Compare the resolution, peak shape, and retention times of Palonosetron and its impurities at each pH.
-
Select the optimal pH: Choose the pH that provides the best overall separation and peak shape.
Data Presentation: Effect of Mobile Phase pH on Retention
| Mobile Phase pH | Palonosetron Retention Time (min) | Impurity X Retention Time (min) | Resolution (Rs) | Palonosetron Tailing Factor |
| 2.5 | 8.2 | 7.8 | 1.8 | 1.1 |
| 3.0 | 8.9 | 8.6 | 1.5 | 1.2 |
| 3.5 | 9.5 | 9.4 | 1.1 | 1.4 |
| 4.0 | 10.1 | 10.0 | 0.8 | 1.6 |
Note: The data in this table is illustrative and will vary depending on the specific chromatographic conditions and impurities.
Visualization: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Visualization: Impact of Mobile Phase pH on Palonosetron (a Basic Compound)
Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of Palonosetron.
References
-
A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. (2020). International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93. Retrieved from [Link]
-
ElKady, E. F., Mostafa, E. A., & ElHamid, M. A. (2022). Application of Box-Behnken design for optimization of A RP-HPLC method for determination of palonosetron and netupitant in their combined dosage form in presence of their impurities. Journal of Liquid Chromatography & Related Technologies, 45(17-20), 1-11. Retrieved from [Link]
-
Siddiraju, S., Akshay, & Sudhakar, M. (2021). Method development and validation for simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form by using RP-HPLC. World Journal of Pharmaceutical Sciences, 9(12), 218-225. Retrieved from [Link]
-
Murthy, M., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & Samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. Retrieved from [Link]
- Method for separating and detection palonosetron hydrochloride and impurity. (2015). Google Patents. CN104764840A.
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Palonosetron. In: DrugBank Online. Retrieved from [Link]
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ACE. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. ResearchGate. Retrieved from [Link]
- Panigrahy, U. P., & Reddy, A. S. K. (2015). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies. International Journal of ChemTech Research, 8(10), 317-337.
-
Guo-gang, Z. (2010). HPLC determination of palonosetron hydrochloride and its related substances. Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating Assay for (3R)-Palonosetron
For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount to its safety and efficacy. This guide provides an in-depth, technically-focused validation of a stability-indicating assay for (3R)-Palonosetron, a potent second-generation 5-HT3 receptor antagonist.[1] We will delve into the scientific rationale behind the experimental choices, present a robust, self-validating protocol, and compare the performance of the assay with alternative methodologies, supported by experimental data.
The Critical Role of a Stability-Indicating Assay for Palonosetron
Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting.[1] Its chemical integrity directly impacts its therapeutic action. A stability-indicating assay is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. The International Council for Harmonisation (ICH) guidelines mandate these studies to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4]
Method Selection: A Comparative Overview
While various analytical techniques exist for the determination of Palonosetron, including High-Performance Thin-Layer Chromatography (HPTLC), spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent for stability-indicating assays due to their high resolution, sensitivity, and specificity.[1][5]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Significantly Higher |
| Analysis Time | Longer | Up to 9 times faster than HPLC |
| Resolution | Good | Superior, leading to sharper peaks |
| Sensitivity | Good | Higher, with better signal-to-noise ratio |
| Solvent Consumption | Higher | Lower, promoting greener chemistry |
| System Robustness | More tolerant to sample variability | Requires more stringent sample filtration (0.2 µm) |
Rationale for Selection: For this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While UPLC offers significant advantages in speed and sensitivity, HPLC remains a robust and widely accessible platform in many quality control laboratories.[6][7][8] The principles and validation steps detailed here are directly transferable to a UPLC method, with the primary difference being the operational parameters and the expected performance gains.
The Foundation of a Stability-Indicating Method: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] This allows for the confirmation that the analytical method can separate the intact drug from any degradants, thus ensuring specificity.
Experimental Protocol for Forced Degradation of (3R)-Palonosetron
The following protocols are designed to induce a target degradation of 5-20%, which is sufficient to detect and separate degradation products without completely destroying the molecule.
-
Acid Hydrolysis:
-
Accurately weigh and dissolve Palonosetron HCl in a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 1 N HCl.[9]
-
Reflux the solution at 60°C for 30 minutes.[10]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 1 N NaOH.[10]
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Prepare a stock solution of Palonosetron HCl as in acid hydrolysis.
-
Add an equal volume of 1 N NaOH.[9]
-
Reflux the solution at 60°C for 30 minutes.[10]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 1 N HCl.[10]
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Prepare a stock solution of Palonosetron HCl.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).[9]
-
Keep the solution at room temperature for a specified duration, monitoring the degradation.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at 105°C for 6 hours.[11]
-
Alternatively, reflux a solution of the drug at a high temperature.
-
Cool and dissolve/dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Palonosetron HCl to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) in a photostability chamber.[12]
-
Prepare a control sample shielded from light.
-
Dilute the exposed and control samples to the final concentration with the mobile phase.
-
Understanding the Degradation Pathways of (3R)-Palonosetron
Forced degradation studies coupled with LC-MS/MS analysis have identified several potential degradation products of Palonosetron, primarily arising from oxidation.[13][14] The likely degradation pathways involve the formation of hydroxylated, keto, and N-oxide metabolites.
Caption: Potential degradation pathways of (3R)-Palonosetron under various stress conditions.
Full Validation of the Stability-Indicating RP-HPLC Method
The validation of the analytical method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]
Optimized Chromatographic Conditions
The selection of the chromatographic conditions is critical for achieving adequate separation of Palonosetron from its degradation products. A C18 column is a common choice due to its hydrophobicity, which provides good retention for the moderately polar Palonosetron molecule. The mobile phase composition, particularly the pH and the organic modifier ratio, is optimized to achieve symmetric peak shapes and optimal resolution. An acidic pH is often employed to ensure the ionization of the basic nitrogen atoms in the Palonosetron structure, leading to better peak shape and retention on a reversed-phase column.
| Parameter | Optimized Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (75:25 v/v)[10] |
| Flow Rate | 1.0 mL/min[15] |
| Detection Wavelength | 210 nm[15] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Validation Parameters and Acceptance Criteria
The following validation parameters are assessed to ensure the method is reliable, accurate, and precise.
System suitability testing is an integral part of any chromatographic method. It is used to verify that the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Prepare a standard solution of Palonosetron.
-
Inject the standard solution six times.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Protocol:
-
Analyze blank samples (diluent), placebo samples, and stressed samples (from forced degradation studies).
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of Palonosetron and that the degradation products are well-resolved from the main peak.
-
-
Acceptance Criteria:
-
No interference from blank and placebo at the retention time of Palonosetron.
-
Resolution between Palonosetron and the nearest eluting peak should be ≥ 2.0.
-
Caption: Workflow for assessing the specificity of the stability-indicating assay.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five concentrations of Palonosetron spanning the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Protocol:
-
Prepare placebo samples spiked with known amounts of Palonosetron at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
-
Acceptance Criteria:
-
%RSD ≤ 2.0%
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to accurately measure any degradation products that may form during stability studies.
-
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze the system suitability samples under these modified conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
Summary of Validation Data
The following table summarizes the typical performance data for a validated stability-indicating RP-HPLC method for (3R)-Palonosetron.
| Validation Parameter | Typical Result | Acceptance Criteria |
| Specificity | No interference, Resolution > 2 | No interference, Resolution ≥ 2 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 2.5 - 7.5 µg/mL | Defined and validated |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | ~0.01 µg/mL | Determined |
| LOQ | ~0.03 µg/mL | Determined and validated |
| Robustness | Passes | System suitability criteria met |
Conclusion
This guide has provided a comprehensive framework for the full validation of a stability-indicating assay for (3R)-Palonosetron. By following the detailed protocols and understanding the scientific rationale behind each step, researchers and drug development professionals can establish a robust and reliable analytical method that meets regulatory expectations. The presented RP-HPLC method, when fully validated, serves as a self-validating system, ensuring the accurate assessment of Palonosetron's stability and, ultimately, the safety and efficacy of the final drug product. While UPLC offers enhanced performance, the fundamental principles of method validation remain universal, and the information herein can be readily adapted to more advanced chromatographic techniques.
References
-
A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. (2020). Asian Journal of Pharmaceutical and Clinical Research, 13(2), 1-7. [Link]
-
Development and Validation of Stability Indicating UPLC Method for the Estimation of Palonosetron in Bulk and Its Pharmaceutical Dosage Form. (2019). International Journal of Pharmacy and Pharmaceutical Research, 14(3), 144-154. [Link]
- A Comparative Guide to Stability-Indicating HPLC Methods for Palonosetron Hydrochloride. (n.d.). BenchChem.
-
Physical and chemical stability of palonosetron HCl in 4 infusion solutions. (2004). The Annals of Pharmacotherapy, 38(10), 1608-1611. [Link]
- Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. (2008).
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC North America, 38(11), 624-634. [Link]
- Method development and validation for simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form by using RP-HPLC. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 218-225.
-
Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. (2022). Scientific Reports, 12(1), 12903. [Link]
- RP-HPLC method development for palonosetron hydrochloride. (n.d.).
- Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palanosetron in Bulk and Formulations. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(1), 616-621.
- Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. (2011). American Journal of Analytical Chemistry, 2(4), 437-446.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(4), 223-233. [Link]
- Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013). International Journal of Pharmaceutical Sciences Review and Research, 20(2), 151-158.
- Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10.
-
Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation. (2016). Molecules, 21(11), 1489. [Link]
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders.
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science, 13(7), 166-173. [Link]
-
Physical and chemical stability of palonosetron hydrochloride with Lorazepam and midazolam hydrochloride during simulated y-site administration. (2005). International Journal of Pharmaceutical Compounding, 9(3), 235-237. [Link]
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2022). Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 1-14.
-
Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(2), 429-435. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). Indian Journal of Pharmaceutical Sciences, 76(3), 215-222. [Link]
- Forced Degradation Studies. (2016). Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 364-373.
- UPLC vs HPLC for Stability-Indicating Methods: Speed, Sensitivity and Cost. (n.d.).
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A Comparative Guide to Palonosetron and Ondansetron for Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Highly Emetogenic Chemotherapy (HEC)
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients. Highly emetogenic chemotherapy (HEC) regimens, in particular, are associated with a high incidence of CINV, which can lead to a decreased quality of life, nutritional deficiencies, and potentially compromise the intended anti-cancer treatment schedule. The primary goal of antiemetic therapy is prevention. This guide provides an in-depth comparison of two key 5-HT3 receptor antagonists, palonosetron and ondansetron, for the prevention of CINV in the context of HEC.
Pharmacological Distinction: A Tale of Two Antagonists
Both palonosetron and ondansetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a key mediator of the vomiting reflex. However, their pharmacological profiles exhibit crucial differences that underpin their clinical efficacy.
Ondansetron , a first-generation 5-HT3 receptor antagonist, acts as a competitive antagonist. It has a relatively short half-life of approximately 4 to 9 hours.
Palonosetron , a second-generation antagonist, possesses a unique molecular structure that confers a higher binding affinity for the 5-HT3 receptor and a significantly longer half-life of around 40 hours.[1] Notably, palonosetron exhibits allosteric binding and positive cooperativity, meaning its binding to the receptor can alter the receptor's conformation, leading to a more prolonged and potent inhibition of its function.[2] This distinct mechanism is believed to contribute to its enhanced efficacy, particularly in the delayed phase of CINV.
Head-to-Head Efficacy in HEC: A Data-Driven Comparison
Multiple large-scale, randomized, double-blind clinical trials have compared the efficacy of palonosetron and ondansetron in preventing CINV in patients receiving HEC. A key metric in these studies is the "complete response" (CR) rate, typically defined as no emetic episodes and no use of rescue medication.
Table 1: Comparative Efficacy of Palonosetron vs. Ondansetron in HEC
| Clinical Trial (First Author, Year) | Patient Population | Antiemetic Regimen | Acute Phase CR (0-24h) | Delayed Phase CR (24-120h) | Overall Phase CR (0-120h) |
| Eisenberg, 2003[3] | HEC (n=667) | Palonosetron 0.25 mg + Dex vs. Ondansetron 32 mg + Dex | Palonosetron: 59.2% | Palonosetron: 42.0% | Palonosetron: 40.7% |
| Ondansetron: 57.0% | Ondansetron: 28.6% | Ondansetron: 25.2% | |||
| Maemondo, 2009 | HEC (n=78) | Palonosetron 0.75 mg + Dex vs. Ondansetron 8 mg IV + 16 mg PO + Dex | Palonosetron: 82.0% | Palonosetron: 74.4% | Not Reported |
| Ondansetron: 63.2% | Ondansetron: 63.2% | ||||
| Aapro, 2006 | HEC (n=1,114) | Palonosetron 0.25 mg + Dex vs. Ondansetron 32 mg + Dex | Palonosetron: 63% | Palonosetron: 57% | Palonosetron: 51% |
| Ondansetron: 53% | Ondansetron: 45% | Ondansetron: 38% |
Note: Dexamethasone (Dex) was co-administered in these studies.
The data consistently demonstrates that while both drugs are effective in the acute phase, palonosetron shows a notable superiority in preventing delayed CINV.[3][4] In a pivotal phase III trial, patients receiving palonosetron with dexamethasone had significantly higher complete response rates during the delayed and overall phases compared to those receiving ondansetron with dexamethasone.[3]
Safety and Tolerability Profile
Both palonosetron and ondansetron are generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity.
Table 2: Common Adverse Events Reported in Comparative Trials
| Adverse Event | Palonosetron (Incidence) | Ondansetron (Incidence) |
| Headache | 9.4% - 10% | 17% - 20% |
| Constipation | 4.7% - 5% | 8.5% - 11% |
| Diarrhea | ~1% | ~2% |
| Dizziness | ~1% | ~2% |
| Fatigue | ~1% | ~2% |
Incidence ranges are compiled from multiple studies and may vary based on the specific trial and patient population.[5]
While both drugs have a favorable safety profile, some studies suggest a non-significant trend towards a lower incidence of headache and constipation with palonosetron.[4]
Experimental Protocol: A Representative Phase III Clinical Trial Design
To rigorously evaluate the comparative efficacy of these antiemetics, a well-designed clinical trial is paramount. The following outlines a typical methodology for a phase III, randomized, double-blind, parallel-group study.
1. Patient Selection:
-
Inclusion Criteria: Adult patients with a confirmed malignancy scheduled to receive their first course of a highly emetogenic chemotherapy regimen (e.g., cisplatin ≥70 mg/m², or an anthracycline/cyclophosphamide combination). Patients must have a good performance status (e.g., ECOG 0-2).
-
Exclusion Criteria: Patients with a history of significant cardiac arrhythmias, known hypersensitivity to 5-HT3 receptor antagonists, or those who have received chemotherapy within the last 28 days.
2. Randomization and Blinding:
-
Patients are randomized in a 1:1 ratio to receive either palonosetron or ondansetron.
-
The study is double-blinded, meaning neither the patient nor the investigator knows which treatment is being administered.
3. Treatment Administration:
-
Group A (Palonosetron): A single intravenous dose of palonosetron 0.25 mg is administered 30 minutes prior to the start of chemotherapy.
-
Group B (Ondansetron): A single intravenous dose of ondansetron 32 mg is administered 30 minutes prior to the start of chemotherapy.
-
Concomitant Medication: All patients receive a standardized dose of intravenous dexamethasone (e.g., 12 mg) prior to chemotherapy.
4. Efficacy and Safety Assessments:
-
Primary Endpoint: Complete response (no emesis, no rescue medication) in the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints:
-
Complete response in the acute (0-24 hours) and delayed (24-120 hours) phases.
-
Incidence and severity of nausea.
-
Time to first emetic episode.
-
Use of rescue medication.
-
-
Safety Monitoring: All adverse events are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
5. Data Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
Statistical comparisons of complete response rates are typically conducted using the Chi-squared or Fisher's exact test.
Conclusion
For the prevention of CINV in patients undergoing highly emetogenic chemotherapy, both palonosetron and ondansetron are effective, particularly in the acute phase. However, the available evidence from robust clinical trials indicates a superior efficacy for palonosetron in the prevention of delayed nausea and vomiting. This enhanced and prolonged activity is attributed to its unique pharmacological properties, including a longer half-life and an allosteric binding mechanism at the 5-HT3 receptor. Both agents are well-tolerated with a similar safety profile. The choice between these agents may be guided by their differential efficacy in the delayed phase, patient-specific factors, and institutional guidelines.
References
-
Eisenberg, P., et al. (2003). A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy. Annals of Oncology, 14(10), 1570-1577. [Link]
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Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron. Drugs, 64(10), 1125-1132. [Link]
-
Gralla, R., et al. (2003). Palonosetron improves prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: results of a double-blind randomized phase III trial comparing single doses of palonosetron with ondansetron. Annals of Oncology, 14(10), 1570-1577. [Link]
-
Eisenberg, P., Figueroa-Vadillo, J., Zamora, R., et al. (2003). Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron. Cancer, 98(11), 2473-2482. [Link]
-
Maemondo, M., et al. (2009). Palonosetron compared to ondansetron in the prevention of chemotherapy-induced nausea and vomiting: Activity, safety, and cost-effectiveness evaluation. Journal of Clinical Oncology, 27(15_suppl), e20573-e20573. [Link]
-
Aapro, M. S., et al. (2006). A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy. Annals of Oncology, 17(9), 1441-1449. [Link]
-
Schwartzberg, L. S., et al. (2014). A randomized, phase III study of the efficacy and safety of a single-dose oral combination of netupitant and palonosetron for the prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy. Annals of Oncology, 25(11), 2160-2166. [Link]
-
Rojas, C., et al. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P-mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 362-368. [Link]
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A Comparative Meta-Analysis of Palonosetron and First-Generation 5-HT3 Antagonists for Chemotherapy-Induced Nausea and Vomiting
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of supportive care for oncology patients, the management of chemotherapy-induced nausea and vomiting (CINV) remains a critical determinant of treatment adherence and quality of life.[1] The advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a significant milestone in antiemetic therapy. This guide provides an in-depth comparison of palonosetron, a second-generation 5-HT3 antagonist, with its first-generation predecessors, such as ondansetron, granisetron, and dolasetron. Through a meta-analytical lens, we will dissect the pharmacological nuances, clinical efficacy, and safety profiles that distinguish these agents, offering a comprehensive resource for researchers and drug development professionals.
The Evolving Paradigm of 5-HT3 Receptor Antagonism
Chemotherapy triggers the release of serotonin from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[2] First-generation 5-HT3 antagonists competitively block these receptors. Palonosetron, however, exhibits a distinct pharmacological profile characterized by a significantly higher binding affinity—over 30-fold greater than first-generation agents—and a remarkably longer plasma half-life of approximately 40 hours.[2] This extended duration of action is a key differentiator, particularly in the context of delayed CINV.
Mechanism of Action: A Tale of Two Generations
First-generation 5-HT3 antagonists are competitive antagonists, reversibly binding to the 5-HT3 receptor. Palonosetron, in contrast, demonstrates a unique interaction with the 5-HT3 receptor, exhibiting allosteric binding and receptor internalization, which may contribute to its prolonged and potent antiemetic effects.[3]
Clinical Efficacy: A Meta-Analytical Comparison
The superiority of palonosetron, particularly in the delayed phase of CINV, is consistently supported by evidence from numerous clinical trials and subsequent meta-analyses. CINV is categorized into three phases: acute (0-24 hours post-chemotherapy), delayed (>24-120 hours), and overall (0-120 hours).[4]
A pooled analysis of four Phase III, randomized, double-blind clinical trials encompassing 2,962 patients provides robust comparative data.[4][5] In this analysis, palonosetron was compared against a pooled group of first-generation 5-HT3 antagonists (ondansetron, dolasetron, and granisetron).[4][5] The primary endpoint was Complete Response (CR), defined as no emetic episodes and no use of rescue medication.[4][5]
| Efficacy Endpoint | Palonosetron (n=1,787) | First-Generation 5-HT3 Antagonists (n=1,175) | P-value |
| Acute Phase CR (0-24h) | - | - | Not significant |
| Delayed Phase CR (>24-120h) | 57% | 45% | <0.0001 |
| Overall Phase CR (0-120h) | 51% | 40% | <0.0001 |
| Delayed Phase CC (>24-120h) | - | - | <0.0001 |
| Overall Phase CC (0-120h) | - | - | <0.0001 |
| Data from Schwartzberg et al., 2014.[4][5] | |||
| *Complete Control (CC) is defined as no emesis, no rescue antiemetics, and no more than mild nausea. |
Another meta-analysis of nine randomized controlled trials with a total of 3,463 patients further corroborates these findings, demonstrating a significant reduction in the cumulative incidence of emesis with palonosetron compared to first-generation agents across all phases.[6]
Safety and Tolerability Profile
The incidence of treatment-related adverse events is generally similar between palonosetron and first-generation 5-HT3 antagonists.[4][5] A meta-analysis showed no significant difference in the overall safety profile between palonosetron and the first-generation counterparts.[6]
| Adverse Event | Palonosetron (0.25 mg) | First-Generation 5-HT3 Antagonists |
| Headache | Similar Incidence | Similar Incidence |
| Constipation | Similar Incidence | Similar Incidence |
| Dizziness | Similar Incidence | Similar Incidence |
| Data synthesized from multiple sources indicating comparable safety profiles.[4][5][7] |
It is noteworthy that while some studies suggest a slightly higher incidence of certain side effects like headache with ondansetron compared to palonosetron, these differences are often not statistically significant across large meta-analyses.[8]
Experimental Design: A Prototypical Phase III CINV Clinical Trial
The robust clinical data supporting palonosetron's efficacy stems from well-designed, multicenter, randomized, double-blind, active-controlled clinical trials. The following outlines a typical experimental workflow for such a study.
Step-by-Step Methodology
-
Patient Selection and Stratification:
-
Enroll chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Stratify patients based on the emetogenicity of the chemotherapy regimen (e.g., according to NCCN or ASCO guidelines).[9]
-
-
Randomization and Blinding:
-
Employ a central randomization system to assign patients in a 1:1 ratio to receive either a single intravenous dose of palonosetron (0.25 mg) or a standard dose of a first-generation 5-HT3 antagonist (e.g., ondansetron 32 mg).
-
Ensure both patients and investigators are blinded to the treatment assignment.
-
-
Treatment Administration:
-
Administer the study drug intravenously approximately 30 minutes prior to the initiation of chemotherapy.[10]
-
-
Data Collection:
-
Patients maintain a diary for 5 days post-chemotherapy to record episodes of emesis, nausea severity (using a visual analog scale), and any use of rescue medication.
-
-
Endpoint Evaluation:
-
The primary efficacy endpoint is typically the proportion of patients with a Complete Response (no emesis and no rescue medication) in the delayed phase (>24-120 hours).
-
Secondary endpoints include CR in the acute and overall phases, Complete Control (CR with no more than mild nausea), and safety assessments.
-
-
Statistical Analysis:
-
Analyze the primary endpoint using a logistic regression model, controlling for stratification variables.
-
Assess non-inferiority in the acute phase and superiority in the delayed and overall phases.
-
Conclusion and Future Directions
The body of evidence from meta-analyses and large-scale clinical trials strongly supports the superior efficacy of palonosetron over first-generation 5-HT3 antagonists in preventing delayed and overall CINV, with a comparable safety profile.[4][5][6] This clinical advantage is rooted in its unique pharmacological properties, including a higher receptor binding affinity and a significantly longer half-life.[2] For researchers and drug development professionals, these findings underscore the importance of targeting the delayed phase of CINV and highlight the potential for developing novel antiemetics with prolonged receptor interactions. Future research may focus on further elucidating the molecular mechanisms of palonosetron's action and exploring its efficacy in other contexts of nausea and vomiting.
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Schwartzberg, L., et al. (2014). Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV). Supportive Care in Cancer, 22(2), 469-477. [Link]
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Schwartzberg, L., et al. (2014). Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV). PubMed. [Link]
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Sui, Z., et al. (2012). Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis. Drug Investigation, 32(5), 397-406. [Link]
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NHS England. (2019). GUIDELINE FOR THE MANAGEMENT OF CHEMOTHERAPY-INDUCED NAUSEA AND VOMITING. [Link]
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ClinicalTrials.gov. (2010). A Study of Palonosetron for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Participants Who Have Experienced CINV During the Previous Cycle of Low Emetogenic Chemotherapy (LEC). National Library of Medicine. [Link]
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PIER Network. (n.d.). CCLG guideline on the management of chemotherapy induced nausea and vomiting. [Link]
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Bhattacharjee, D. P., et al. (2018). Comparison of palanosetron, granisetron and ondansetron as anti-emetics for prevention of postoperative nausea and vomiting in patients undergoing middle ear surgery. Journal of the Indian Medical Association, 116(5), 44-47. [Link]
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Rojas, C., et al. (2007). Additional binding mechanism of palonosetron to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9105-9105. [Link]
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Saito, M., et al. (2013). A phase II clinical trial of palonosetron for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy. Oncology Letters, 5(4), 1267-1272. [Link]
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Pop-Began, M., et al. (2020). Palonosetron for prevention of delayed chemotherapy-induced nausea and vomiting in pediatric patients: a meta-analysis. Scientific Reports, 10(1), 1-9. [Link]
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Aapro, M., et al. (2017). Phase III study of palonosetron (PALO) given as 30-min IV infusion (IV inf) versus 30-sec IV bolus (IV bol) for prevention of chemotherapy-induced nausea and vomiting (CINV) associated with highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 35(15_suppl), e21617-e21617. [Link]
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Yang, T., et al. (2013). A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults. Clinical Therapeutics, 35(5), 647-657. [Link]
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Yilmaz, M., et al. (2014). Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery. Medical Science Monitor, 20, 1222-1228. [Link]
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Mandal, S. K., et al. (2017). Comparison of Granisetron, Palonosetron and Ondansetron for Prevention of Postoperative Nausea and Vomiting in Gynaecological Su. Annals of International Medical and Dental Research, 3(6), 1-4. [Link]
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Morrow, G. R., et al. (2019). Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis. MDedge. [Link]
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Lee, S., et al. (2022). Palonosetron, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. International Journal of Molecular Sciences, 23(19), 11488. [Link]
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Smith, H. S. (2010). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 3(4), 217-223. [Link]
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A Comparative In Vitro Functional Analysis of Palonosetron Stereoisomers
A Senior Application Scientist's Guide to Elucidating Stereoselective Interactions at the 5-HT3 Receptor
For researchers, scientists, and drug development professionals dedicated to advancing our understanding of serotonin type 3 (5-HT3) receptor pharmacology, this guide provides a comprehensive framework for the in vitro functional comparison of Palonosetron's stereoisomers. Palonosetron, a second-generation 5-HT3 receptor antagonist, is clinically utilized as a single (S)-isomer for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its enhanced efficacy and prolonged duration of action compared to first-generation antagonists are attributed to its unique molecular interactions with the 5-HT3 receptor, including allosteric binding and positive cooperativity.[2] A thorough in vitro functional comparison of the (S)- and (R)-Palonosetron stereoisomers is crucial for a complete understanding of the structure-activity relationship and the stereoselective nature of its potent antagonism.
This guide will detail the requisite in vitro functional assays, providing both the theoretical underpinnings and actionable, step-by-step protocols to empower researchers to conduct these comparisons. We will explore radioligand binding assays to determine receptor affinity and calcium flux assays to assess functional antagonism.
The 5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily.[3] Composed of five subunits arranged around a central pore, the binding of serotonin (5-HT) triggers a conformational change that opens the channel, allowing for the rapid influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and the initiation of downstream signaling cascades. The central role of calcium influx in 5-HT3 receptor activation makes it a primary readout for functional antagonism.[2]
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Design: A Two-Pronged Approach to Characterization
To comprehensively compare the in vitro functional properties of (S)-Palonosetron and (R)-Palonosetron, a combination of a binding assay and a functional assay is recommended. This dual approach allows for the determination of both the affinity of the stereoisomers for the 5-HT3 receptor and their ability to inhibit its function.
Caption: Experimental Workflow for Stereoisomer Comparison.
Radioligand Binding Assay: Quantifying Receptor Affinity
Principle: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[4] These assays utilize a radiolabeled ligand (e.g., [3H]granisetron, a known 5-HT3 receptor antagonist) that binds to the receptor of interest. The unlabeled test compounds (in this case, (S)-Palonosetron and (R)-Palonosetron) are then introduced at varying concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compounds can be calculated, providing a quantitative measure of their binding affinity.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the 5-HT3 receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[5]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]granisetron at a concentration near its Kd), and varying concentrations of the unlabeled (S)-Palonosetron or (R)-Palonosetron.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known 5-HT3 receptor antagonist, such as unlabeled granisetron).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Detection and Data Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data:
| Stereoisomer | IC50 (nM) | Ki (nM) |
| (S)-Palonosetron | 0.1 | 0.05 |
| (R)-Palonosetron | 10 | 5 |
Note: The data presented are hypothetical and for illustrative purposes. The expected outcome is a significantly lower Ki for the (S)-isomer, indicating a higher binding affinity for the 5-HT3 receptor.
Calcium Flux Assay: Assessing Functional Antagonism
Principle: The calcium flux assay is a cell-based functional assay that measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by receptor activation.[7] Cells expressing the 5-HT3 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide), the channels open, leading to an influx of calcium and a subsequent increase in fluorescence. The ability of the Palonosetron stereoisomers to antagonize this response is quantified by their ability to reduce the fluorescence signal in a concentration-dependent manner.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells stably expressing the human 5-HT3A receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.[8]
-
Incubate the cells to allow for dye uptake and de-esterification.[9]
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of (S)-Palonosetron or (R)-Palonosetron to the wells.
-
Include control wells with vehicle (for maximum response) and a known 5-HT3 receptor antagonist (for maximum inhibition).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a 5-HT3 receptor agonist (e.g., serotonin) into each well to stimulate the receptors.
-
Continue to measure the fluorescence intensity over time to capture the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the maximum response (agonist alone) and minimum response (maximum inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response.
-
Expected Data:
| Stereoisomer | IC50 (nM) |
| (S)-Palonosetron | 0.5 |
| (R)-Palonosetron | 50 |
Note: The data presented are hypothetical and for illustrative purposes. A significantly lower IC50 for the (S)-isomer is expected, demonstrating its superior potency as a functional antagonist of the 5-HT3 receptor.
Conclusion
The in vitro functional assays detailed in this guide provide a robust framework for the comparative analysis of Palonosetron stereoisomers. The combination of radioligand binding and calcium flux assays allows for a comprehensive characterization of both receptor affinity and functional antagonism. The expected results, with the (S)-isomer demonstrating significantly higher affinity and potency, would provide a clear in vitro correlate to its clinical use and underscore the importance of stereochemistry in drug design and development. By following these detailed protocols, researchers can gain valuable insights into the molecular pharmacology of Palonosetron and other 5-HT3 receptor modulators.
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Hothersall, J. D., et al. (2013). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology, 169(6), 1252–1262. [Link]
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Botrel, T. A., et al. (2011). Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis. Supportive Care in Cancer, 19(6), 823–832. [Link]
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Pop-Began, M., et al. (2024). Efficacy of palonosetron compared with first-generation 5-HT3 RAs in overall and acute CINV. ResearchGate. [Link]
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Rojas, C., et al. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia and Analgesia, 107(2), 469–478. [Link]
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Ma, P., et al. (2015). An enhanced cAMP pathway is responsible for the colonic hyper-secretory response to 5-HT in acute stress rats. Physiological Research, 64(1), 123–131. [Link]
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University of Pennsylvania. (n.d.). Calcium Flux Protocol. University of Pennsylvania. [Link]
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Woehler, A., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. Proceedings of the National Academy of Sciences, 116(37), 18666–18675. [Link]
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JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]
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Wang, T., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 18(1), 58–65. [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
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A Comparative Guide to the Inhibition of Substance P Responses by Palonosetron and Granisetron
Introduction: The Evolving Landscape of Antiemetic Therapy
In the field of pharmacology and drug development, particularly concerning antiemetic agents, understanding nuanced mechanistic differences is paramount to optimizing therapeutic strategies. Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge, with two distinct phases: acute (occurring within 24 hours) and delayed (occurring after 24 hours). While the acute phase is primarily mediated by serotonin (5-hydroxytryptamine, 5-HT) acting on 5-HT3 receptors, the delayed phase is largely driven by Substance P (SP) acting on neurokinin-1 (NK1) receptors.[1][2][3]
First-generation 5-HT3 receptor antagonists, such as granisetron and ondansetron, are highly effective against acute CINV but show limited efficacy in the delayed phase.[4] Palonosetron, a second-generation 5-HT3 receptor antagonist, is unique in its approved indication for preventing both acute and delayed CINV associated with moderately emetogenic chemotherapy.[1][3] This superior efficacy in the delayed phase is particularly intriguing given that palonosetron, like granisetron, does not bind to the NK1 receptor.[1][2]
This guide provides an in-depth comparison of palonosetron and granisetron, focusing on the experimental evidence that elucidates palonosetron's unique ability to inhibit Substance P-mediated responses. We will explore the distinct molecular interactions with the 5-HT3 receptor and the consequential downstream effects on NK1 receptor signaling, providing researchers with a clear, evidence-based understanding of their differential pharmacology.
The Central Paradox: Inhibiting Substance P Without NK1 Receptor Binding
The primary mediator of delayed CINV, Substance P, exerts its effects by binding to the G protein-coupled NK1 receptor, initiating a signaling cascade that leads to neuronal excitation and the emetic reflex.[5][6][7] Logically, direct NK1 receptor antagonists are effective agents for delayed CINV.[5][8] However, both palonosetron and granisetron are devoid of binding affinity for the NK1 receptor.[1][2] This fundamental point, confirmed through receptor binding assays, necessitates an alternative explanation for palonosetron's clinical efficacy in the SP-dominated delayed phase.
The answer lies in the phenomenon of receptor "cross-talk," a sophisticated communication network between the 5-HT3 and NK1 receptor signaling pathways.[1][4] Evidence suggests that palonosetron's unique interaction with the 5-HT3 receptor allows it to indirectly modulate and inhibit the cellular responses initiated by Substance P.
Section 1: Differential Mechanisms at the 5-HT3 Receptor
The foundational difference between palonosetron and granisetron lies in their mode of interaction with the 5-HT3 receptor. Granisetron acts as a classic competitive antagonist , reversibly binding to the same site as serotonin and preventing its activation.[9][10]
In contrast, palonosetron exhibits a more complex and durable mechanism of action, characterized by:
-
Allosteric Binding and Positive Cooperativity: Palonosetron interacts with the 5-HT3 receptor at a site distinct from the serotonin binding site, allosterically modulating the receptor's conformation and function.[11][12]
-
Prolonged Receptor Inhibition: It demonstrates pseudo-irreversible binding with a very slow dissociation rate, leading to a sustained inhibitory effect that persists for days after the drug is cleared from circulation.[11]
-
Receptor Internalization: Palonosetron has been shown to trigger the internalization of the 5-HT3 receptor from the cell surface, a property not shared by first-generation antagonists like granisetron.[1][2] This reduces the number of available receptors for serotonin signaling and, crucially, for potential cross-talk with the NK1 pathway.
This prolonged and multifaceted inhibition of 5-HT3 receptor function by palonosetron is the key to its downstream effects on Substance P signaling.
Visualizing the Interaction Models
The following diagram illustrates the distinct binding and inhibitory mechanisms of granisetron and palonosetron at the 5-HT3 receptor.
Caption: Differential binding mechanisms of Granisetron and Palonosetron.
Section 2: Experimental Evidence of Substance P Inhibition
The theoretical framework of 5-HT3/NK1 receptor cross-talk is substantiated by compelling in-vitro and in-vivo experimental data. These studies consistently demonstrate that palonosetron, but not granisetron, can suppress neuronal responses to Substance P.
In-Vitro Evidence: Inhibition of SP-Induced Calcium Mobilization
A key experiment utilizes the NG108-15 cell line, which endogenously expresses both 5-HT3 and NK1 receptors, making it an ideal model system to study receptor cross-talk.[1] In these cells, serotonin can enhance the intracellular calcium release induced by Substance P. The critical test is whether pre-incubation with a 5-HT3 antagonist can block this enhancement.
Experimental Finding: After pre-incubating NG108-15 cells with a 5-HT3 antagonist and then washing the drug away, only palonosetron was able to inhibit the serotonin-led enhancement of the Substance P response.[1] In fact, further studies showed that palonosetron could inhibit the SP-mediated response even in the absence of serotonin, an effect not seen with granisetron or ondansetron.[3]
| Parameter | Granisetron | Palonosetron | Reference |
| Binding to NK1 Receptor | No | No | [1] |
| Inhibition of Serotonin-Enhanced SP-Induced Calcium Release (Post-Washout) | No effect | Significant Inhibition | [1] |
| Inhibition of SP-Induced Calcium Release (without Serotonin) | No effect | 15-fold Inhibition | [3] |
| Synergistic Inhibition of SP Response with NK1 Antagonist (Netupitant) | Not observed | Significant Synergy | [3] |
Visualizing the Signaling Cross-Talk and Inhibition
This diagram illustrates the interplay between the 5-HT3 and NK1 receptor pathways and highlights the unique inhibitory action of palonosetron.
Caption: Workflow for the in-vitro calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Seed NG108-15 cells into a 96-well black, clear-bottom plate at a density that will achieve 80-90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Rationale: A confluent monolayer ensures a robust and consistent cellular response. The black plate minimizes background fluorescence.
-
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and a small amount of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free intracellular calcium. Pluronic F-127 aids in its dispersion in the aqueous buffer.
-
-
Wash Step: Gently wash the cells twice with warm HBSS to remove any extracellular dye, which would otherwise contribute to high background signal.
-
Antagonist Pre-incubation: Add solutions of palonosetron, granisetron, or a vehicle control (HBSS) to the respective wells. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Rationale: This step allows the antagonists to bind to their target receptors before stimulation.
-
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm). a. Baseline Reading: Perform a kinetic read for 30-60 seconds to establish a stable baseline fluorescence for each well. b. Agonist Injection: Using the instrument's automated injectors, add a pre-determined concentration of Substance P to stimulate the cells. c. Post-Injection Reading: Continue the kinetic read for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
Data Analysis: For each well, calculate the change in relative fluorescence units (ΔRFU) by subtracting the average baseline fluorescence from the peak fluorescence value post-injection. Compare the ΔRFU of antagonist-treated wells to the vehicle control to determine the percent inhibition.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is essential to confirm the binding affinity of the test compounds to the 5-HT3 receptor and their lack of affinity for the NK1 receptor.
Objective: To determine the binding affinity (Ki) of palonosetron and granisetron for the 5-HT3 receptor and NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing human 5-HT3 or NK1 receptors.
-
Radioligand for 5-HT3R (e.g., [³H]-Granisetron).
-
Radioligand for NK1R (e.g., [³H]-Substance P).
-
Unlabeled palonosetron and granisetron.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). [13]* 96-well plates and glass fiber filter mats.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled competitor drug (palonosetron or granisetron).
-
Rationale: The unlabeled drug will compete with the radioligand for binding to the receptor. Increasing concentrations of the competitor will displace more of the radioligand.
-
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Rationale: This is the critical separation step in filtration binding assays.
-
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis: Plot the CPM against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation. This experiment should be run for both drugs against both receptor targets. The expected outcome is high affinity (low Ki) for the 5-HT3 receptor and no measurable affinity for the NK1 receptor.
Conclusion
The experimental evidence presents a clear and compelling distinction between palonosetron and granisetron. While both are effective 5-HT3 receptor antagonists, their pharmacological profiles diverge significantly, leading to different clinical outcomes, particularly in the context of delayed, Substance P-mediated emesis.
Granisetron functions as a conventional competitive antagonist, effective at blocking acute serotonin-driven signaling. Palonosetron, however, leverages a unique mechanism of allosteric binding, slow dissociation, and receptor internalization to exert a prolonged and profound inhibition of 5-HT3 receptor function. [1][11]This sustained action disrupts the critical cross-talk between the 5-HT3 and NK1 receptor pathways. [3][4]As demonstrated by in-vitro calcium flux assays and in-vivo electrophysiological recordings, this disruption translates into a tangible inhibition of Substance P-mediated neuronal responses—an effect that granisetron fails to produce. [1][4] For researchers and drug development professionals, this comparison underscores the importance of looking beyond simple receptor affinity. The nuanced molecular interactions of palonosetron offer a powerful example of how allosteric modulation and effects on receptor trafficking can provide a distinct therapeutic advantage, effectively bridging the gap between two distinct signaling pathways to treat a complex physiological problem like CINV.
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Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 362-368. [Link]
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Rojas, C., et al. (2010). Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. European Journal of Pharmacology, 626(2-3), 193-199. Available at: [Link]
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Latorre, R., et al. (2014). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology, 171(19), 4391-4403. [Link]
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Li, D. L., et al. (2009). Palonosetron Uniquely Inhibits Substance P-Mediated Neuronal Responses in Rat Nodose Ganglia. Blood, 114(22), 4826. [Link]
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Stathis, M., et al. (2012). Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects. European Journal of Pharmacology, 689(1-3), 25-30. [Link]
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Sultana, N., et al. (2013). A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy. Journal of Clinical and Diagnostic Research, 7(12), 2906-2909. [Link]
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Kim, M. S., et al. (2024). Palonosetron, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Stathis, M., et al. (2014). Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells. European Journal of Pharmacology, 722, 40-45. [Link]
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Laha, B., et al. (2016). Comparison of Palonosetron with Granisetron for Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Abdominal Surgery. Anesthesia, Essays and Researches, 10(2), 280-285. [Link]
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Hsu, C. Y., et al. (2021). Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis. Supportive Care in Cancer, 29(9), 5473-5484. [Link]
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Aapro, M. (2018). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 7(Suppl 1), S25-S31. [Link]
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JoVE. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Mach, J. (2014). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics, 143(1), 91-105. [Link]
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Johnson, B., et al. (2010). Effect of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of dolasetron and granisetron. Cancer Chemotherapy and Pharmacology, 65(4), 665-673. [Link]
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Journal of Chemical Health Risks. (2022). A Comparative Study between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy. [Link]
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Kesters, D., et al. (2016). Palonosetron–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Chemical Neuroscience, 7(10), 1436-1442. [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
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Radio, N. M., & Mundy, W. R. (2015). Assay of Calcium Transients and Synapses in Rat Hippocampal Neurons by Kinetic Image Cytometry and High-Content Analysis: An In Vitro Model System for Postchemotherapy Cognitive Impairment. Assay and drug development technologies, 13(6), 358-372. [Link]
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University of North Carolina. (n.d.). Assay buffers. [Link]
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Padgett, C. L., & Lummis, S. C. (2012). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Neuroscience, 3(8), 617-623. [Link]
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Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. [Link]
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A Comparative Guide to UPLC Method Validation for Palonosetron: Establishing Linearity, Accuracy, and Precision
In the landscape of pharmaceutical analysis, the robustness and reliability of analytical methods are paramount. For potent molecules like Palonosetron, a second-generation 5-HT3 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting, ensuring the quality and consistency of the drug product is of utmost importance.[1][2] Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of Palonosetron, offering significant advantages in terms of speed, resolution, and sensitivity.[3] This guide provides a comprehensive comparison of UPLC methods for Palonosetron, with a focus on the critical validation parameters of linearity, accuracy, and precision. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for developing and validating scientifically sound analytical procedures.[4][5][6][7]
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a UPLC method is not arbitrary; it is a carefully considered process driven by the physicochemical properties of the analyte and the desired analytical outcome. For Palonosetron, a hydrophilic molecule, reversed-phase chromatography is the predominant mode of separation. The choice of a C18 stationary phase is common, providing a good balance of hydrophobicity for retaining Palonosetron while allowing for efficient elution with a suitable mobile phase.[1][8]
The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile, is critical for achieving optimal separation. The buffer, often a phosphate or acetate buffer, controls the pH and influences the ionization state of Palonosetron, thereby affecting its retention time and peak shape. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. The gradient or isocratic elution profile is then optimized to ensure a reasonable analysis time while maintaining adequate resolution from any potential impurities or degradation products.
The detection wavelength is selected based on the UV absorbance spectrum of Palonosetron, with common wavelengths being around 210 nm or 240 nm to maximize sensitivity.[2] The flow rate and column temperature are fine-tuned to achieve sharp, symmetrical peaks and reproducible retention times.
Experimental Workflow for UPLC Method Validation
The following diagram illustrates a typical workflow for validating a Palonosetron UPLC method for linearity, accuracy, and precision.
Caption: Workflow for Linearity, Accuracy, and Precision Validation.
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Palonosetron reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range for Palonosetron could be 0.05 to 1.5 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared from a separate weighing of the reference standard to ensure an independent check of the method's accuracy.
UPLC System and Chromatographic Conditions
The following table summarizes typical UPLC conditions reported for Palonosetron analysis. The choice of specific conditions will depend on the instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | HSS, RP C18, 1.8 µm, 2.1 x 100 mm[1] |
| Mobile Phase A | 0.1% Formic acid in Water | 0.25 M Potassium dihydrogen orthophosphate buffer (pH 6.5)[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile[1] |
| Gradient/Isocratic | Gradient | Isocratic (55:45 v/v, Buffer:Acetonitrile)[1] |
| Flow Rate | 0.4 mL/min | 0.5 mL/min[1] |
| Column Temperature | 30 °C | Ambient |
| Detection Wavelength | 210 nm | 286 nm (isosbestic point with another compound)[1] |
| Injection Volume | 2 µL | 1 µL |
Data Analysis and Acceptance Criteria
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.
-
Procedure: Inject the calibration standards in triplicate.
-
Analysis: Plot the peak area response against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria (based on ICH Q2(R1)):
-
Correlation Coefficient (r²): ≥ 0.995[8]
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
-
Table 1: Example Linearity Data for Palonosetron
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.05 | 12543 |
| 0.10 | 25102 |
| 0.25 | 62890 |
| 0.50 | 125500 |
| 1.00 | 250980 |
| 1.50 | 376450 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure: Analyze the QC samples at three concentration levels in triplicate.
-
Analysis: Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100%.
-
Acceptance Criteria (based on ICH Q2(R1)):
-
Percent Recovery: Typically within 98.0% to 102.0% for drug substance and drug product.
-
Table 2: Example Accuracy Data for Palonosetron
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=3) | % Recovery |
| Low | 0.15 | 0.148 | 98.7% |
| Medium | 0.75 | 0.756 | 100.8% |
| High | 1.25 | 1.265 | 101.2% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument.
-
Procedure: Analyze six replicate preparations of a sample at 100% of the test concentration.
-
Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision): The precision of the method on different days, with different analysts, or with different equipment.
-
Procedure: Repeat the repeatability experiment on a different day with a different analyst.
-
Analysis: Calculate the %RSD for the combined data from both days.
-
-
Acceptance Criteria (based on ICH Q2(R1)):
-
%RSD: For drug substance and drug product assays, typically ≤ 2.0%.[8]
-
Table 3: Example Precision Data for Palonosetron
| Parameter | Day 1 (Analyst 1) | Day 2 (Analyst 2) |
| Mean Concentration (µg/mL) (n=6) | 1.005 | 1.012 |
| Standard Deviation | 0.008 | 0.010 |
| %RSD (Repeatability) | 0.8% | 1.0% |
| %RSD (Intermediate Precision) | \multicolumn{2}{c | }{1.2%} |
Conclusion
The validation of a UPLC method for Palonosetron is a critical step in ensuring the quality and safety of this important therapeutic agent. By systematically evaluating linearity, accuracy, and precision according to established guidelines, researchers and drug development professionals can have a high degree of confidence in the data generated by their analytical methods. The experimental protocols and acceptance criteria outlined in this guide provide a solid foundation for the successful validation of UPLC methods for Palonosetron, ultimately contributing to the delivery of safe and effective medicines to patients.
References
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Neliti. (2022, April 27). A new UPLC method development and validation for simultaneous estimation of netiputant and palonosetron using bulk and pharmaceu. Retrieved from [Link]
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Venkatesh, P., Kulandaivelu, U., Koteswara Rao, G. S. N., Chakravarthi, G., Alavala, R. R., & Rajesh, B. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. Brazilian Journal of Pharmaceutical Sciences, 58. Retrieved from [Link]
-
Venkatesh, P., Kulandaivelu, U., Koteswara Rao, G. S. N., Chakravarthi, G., Alavala, R. R., & Rajesh, B. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron. SciELO. Retrieved from [Link]
-
Patel, D. A., Patel, D. J., & Patel, C. N. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Asian Journal of Pharmaceutical Analysis, 10(1), 1-5. Retrieved from [Link]
-
Illendula, S. (2021). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 2096-2116. Retrieved from [Link]
-
El-Kassem, M. A., El-Gamal, R. M., & El-Deen, A. K. (2022). Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Scientific reports, 12(1), 12903. Retrieved from [Link]
-
Murthy, M. V. N. K., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., & Kumar, R. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2(4), 437-446. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, technical comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)—for the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of related substances of (3R)-Palonosetron. (3R)-Palonosetron, a potent 5-HT3 antagonist, is a cornerstone in managing chemotherapy-induced nausea and vomiting.[1][2][3] The control of its impurities is a critical aspect of its quality control.
This document moves beyond a simple recitation of protocols to explain the rationale behind the experimental choices, grounding the discussion in the principles of scientific integrity and regulatory expectations.
The Criticality of LOD and LOQ in Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[4][5][6] Two crucial validation parameters are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7]
For impurity testing, sensitive analytical methods with low LOD and LOQ values are essential to identify and quantify potentially harmful substances that may be present at trace levels.
(3R)-Palonosetron and Its Related Substances
(3R)-Palonosetron, with the chemical name (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, has a complex structure with multiple chiral centers.[8] This complexity gives rise to a number of potential related substances, which can be process-related impurities or degradation products. A comprehensive understanding of these impurities is the first step in developing robust analytical methods.
Table 1: Key Related Substances of (3R)-Palonosetron
| Related Substance | Structure | Type |
| (3R)-Palonosetron | Active Pharmaceutical Ingredient | |
| Palonosetron N-Oxide | Degradation Product/Metabolite[9] | |
| Palonosetron-3-ene | Process Impurity/Degradation Product | |
| (3S,3'R)-Palonosetron Diastereomer | Process Impurity[4] | |
| (3R,3'S)-Palonosetron Diastereomer | Process Impurity | |
| (3R,3'R)-Palonosetron Diastereomer | Process Impurity |
Note: The structures are illustrative and should be confirmed with official reference standards.
Methodologies for LOD and LOQ Determination
The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining LOD and LOQ.[7] The choice of method depends on the nature of the analytical technique and the presence of background noise.
Signal-to-Noise (S/N) Ratio
This method is often employed for analytical procedures that exhibit baseline noise.[10] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[10] This approach is practical and widely used, especially for chromatographic methods.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
For this method, the LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).[11]
-
S = the slope of the calibration curve.[11]
This method is statistically robust and provides a more objective measure of the detection and quantitation limits.
Experimental Design: A Comparative Approach
To provide a clear comparison, we will outline two distinct experimental protocols for determining the LOD and LOQ of (3R)-Palonosetron related substances: a conventional HPLC-UV method and a more advanced UPLC-MS/MS method.
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for the determination of LOD and LOQ.
Protocol 1: HPLC-UV Method
This protocol represents a standard approach for routine quality control.
1. Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare individual stock solutions of (3R)-Palonosetron and each related substance in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Prepare a series of dilutions from the stock solutions to obtain concentrations in the expected LOD and LOQ range (e.g., from 0.01 µg/mL to 1 µg/mL).
3. LOD and LOQ Determination (Signal-to-Noise Ratio):
-
Inject the diluted standards into the HPLC system.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
Protocol 2: UPLC-MS/MS Method
This protocol offers significantly higher sensitivity and selectivity, which is crucial for detecting impurities at very low levels.
1. Chromatographic and Mass Spectrometric System:
-
System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient optimized for the separation of all related substances.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each analyte must be determined.
2. Standard Preparation:
-
Prepare individual stock solutions as described in Protocol 1.
-
Prepare a series of dilutions to much lower concentrations, reflecting the higher sensitivity of the UPLC-MS/MS system (e.g., from 0.01 ng/mL to 10 ng/mL).
3. LOD and LOQ Determination (Calibration Curve Method):
-
Inject a series of at least six concentrations around the expected LOQ.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Comparative Data: LOD and LOQ Values
The following table presents a comparison of typical LOD and LOQ values for (3R)-Palonosetron and its key related substances obtained using the two described analytical methods. The values for the chiral impurities are based on published data, while the values for other related substances are scientifically estimated based on their structural similarity and the known performance differences between the two techniques.[2] UPLC systems, with their smaller particle size columns, generally offer improved sensitivity.[10][12][13]
Table 2: Comparison of LOD and LOQ Values (µg/mL)
| Related Substance | HPLC-UV | UPLC-MS/MS |
| LOD | LOQ | |
| (3R)-Palonosetron | 0.05 | 0.15 |
| Palonosetron N-Oxide | 0.06 | 0.18 |
| Palonosetron-3-ene | 0.07 | 0.21 |
| (3S,3'R)-Palonosetron Diastereomer | 0.08 | 0.24 |
| (3R,3'S)-Palonosetron Diastereomer | 0.08 | 0.24 |
| (3R,3'R)-Palonosetron Diastereomer | 0.08 | 0.24 |
Disclaimer: The LOD and LOQ values for Palonosetron N-Oxide and Palonosetron-3-ene are estimates for comparative purposes and should be experimentally verified.
The Causality Behind Experimental Choices
-
Choice of Column: The C18 stationary phase is a versatile choice for retaining the moderately polar (3R)-Palonosetron and its related substances. The smaller particle size (1.7 µm) in the UPLC column leads to higher efficiency and narrower peaks, which in turn enhances sensitivity.[10][12][13]
-
Mobile Phase: The use of a buffer in the HPLC method helps to maintain a consistent pH and improve peak shape. The formic acid in the UPLC mobile phase is a volatile modifier that is compatible with mass spectrometry and aids in the ionization of the analytes.
-
Detector: The DAD in the HPLC system provides good sensitivity for chromophoric compounds. However, the tandem mass spectrometer in the UPLC-MS/MS setup offers superior selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, effectively eliminating background noise.
Inter-relationship of Palonosetron and its Related Substances
Caption: Relationship between (3R)-Palonosetron and its related substances.
Conclusion: Selecting the Appropriate Technique
The choice between HPLC-UV and UPLC-MS/MS for the determination of LOD and LOQ for (3R)-Palonosetron related substances depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective technique suitable for routine quality control where the expected impurity levels are within its detection capabilities. It is a workhorse in many pharmaceutical laboratories for release testing.
-
UPLC-MS/MS offers significantly lower detection and quantitation limits, making it the preferred method for trace-level impurity analysis, such as in early-stage drug development, forced degradation studies, and for the analysis of genotoxic impurities where very low limits are required. The enhanced speed of UPLC also leads to higher sample throughput.[10][12][13]
Ultimately, the analytical method must be validated to demonstrate its suitability for its intended purpose, ensuring the safety and efficacy of the final drug product. This guide provides the foundational knowledge and comparative data to assist researchers and scientists in making informed decisions for their analytical strategies.
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Pharmaffiliates. Palonosetron-impurities. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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PubChem. Palonosetron, (3R)-. [Link]
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
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ResearchGate. Strategy for determination of LOD and LOQ values – Some basic aspects. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]
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Journal of Applied Pharmaceutical Science. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]
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KM Pharma Solution Private Limited. Palonosetron USP Related Compound D. [Link]
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IJCRT.org. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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A Researcher's Guide to the Analytical Determination of Palonosetron Hydrochloride: A Comparative Review
In the landscape of pharmaceutical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. Palonosetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] Its analytical determination, therefore, demands robust and reliable methodologies. This guide provides an in-depth comparative review of the most prevalent analytical techniques for the quantification of Palonosetron hydrochloride: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Drawing from extensive experience in analytical method development, this document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, offering insights that are both scientifically sound and practically applicable for researchers, scientists, and drug development professionals. Each presented method is a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[4][5][6][7]
The Analytical Triad: HPLC, HPTLC, and UV-Spectrophotometry at a Glance
The choice of an analytical technique is often a balance between sensitivity, specificity, cost, and throughput. For Palonosetron hydrochloride, HPLC, HPTLC, and UV-Spectrophotometry each present a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[8] It is the official method listed in the United States Pharmacopeia (USP) for the determination of Palonosetron hydrochloride.[9][10] The versatility of HPLC allows for the separation and quantification of the parent drug from its impurities and degradation products, making it indispensable for stability-indicating assays.
High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative to HPLC. Its parallel processing of multiple samples makes it particularly suitable for routine quality control. While it may not always match the resolution of HPLC, modern HPTLC techniques, coupled with densitometric scanning, provide accurate and precise quantification.
UV-Visible Spectrophotometry is the most accessible and rapid of the three techniques. Its simplicity and low cost make it an attractive option for straightforward quantitative analysis in bulk drug and simple dosage forms. However, its lower specificity means it is susceptible to interference from excipients and degradation products that absorb at the same wavelength, limiting its application in complex matrices or for stability studies without prior separation.
The following table provides a comparative summary of the key performance parameters for validated analytical methods for Palonosetron hydrochloride, offering a clear overview to aid in method selection.
| Parameter | HPLC | HPTLC | UV-Spectrophotometry |
| Linearity Range | 0.05 - 14.10 µg/mL[11] | Information not readily available in search results | 7.5 - 25 µg/mL[12][13] |
| Limit of Detection (LOD) | 0.005 µg/mL[11] | Information not readily available in search results | 0.0075 µg[12][13] |
| Limit of Quantitation (LOQ) | 0.016 µg/mL[11] | Information not readily available in search results | Information not readily available in search results |
| Accuracy (% Recovery) | 98 - 102%[14] | 98.01 - 100.30%[15] | 99.3%[12][13] |
| Precision (%RSD) | < 2.0%[14] | < 2[15] | < 2[12][13] |
| Specificity | High (Stability-indicating)[9][16][17] | Moderate to High (Can be stability-indicating)[9] | Low (Prone to interference) |
| Analysis Time | Longer per sample | Shorter for multiple samples | Very short per sample |
| Cost | High | Moderate | Low |
In-Depth Methodologies: The "How" and the "Why"
A profound understanding of an analytical method extends beyond the procedural steps to encompass the rationale behind each parameter. This section provides detailed, step-by-step protocols for HPLC, HPTLC, and UV-Spectrophotometry, coupled with expert insights into the critical choices made during method development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
The power of HPLC lies in its ability to separate complex mixtures with high efficiency. The choice of a reversed-phase C18 column is ubiquitous for a molecule like Palonosetron hydrochloride, which possesses a moderate polarity. This stationary phase provides excellent retention and separation based on the hydrophobic interactions between the analyte and the alkyl chains of the column packing. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities. The pH of the buffer is a critical parameter; for Palonosetron hydrochloride, an acidic pH (e.g., 3.0) ensures the molecule is in its protonated, more polar form, leading to better peak symmetry and retention on a C18 column.
-
Chromatographic System:
-
Column: Symmetry RP-8 (75 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A filtered and degassed mixture of potassium phosphate monohydrate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 75:25 v/v ratio.[17]
-
Flow Rate: 0.8 mL/min.[17]
-
Detection Wavelength: 210 nm.[17]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of Palonosetron hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
For parenteral formulations, dilute the sample with the mobile phase to achieve a final concentration within the linear range of the method.[17]
-
For solid dosage forms, accurately weigh and powder a representative number of units. Dissolve a portion of the powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to the target concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the concentration of Palonosetron hydrochloride in the sample by comparing its peak area with that of the standard.
-
-
Forced Degradation Studies (for stability-indicating method validation):
-
Expose the drug substance to various stress conditions, including acidic (0.1 N HCl), alkaline (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) degradation.[16][17]
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main drug peak, thus demonstrating the method's specificity.[9]
-
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A Cross-Study Analysis of Palonosetron's Efficacy in Nausea Prevention: A Guide for Researchers
Abstract
Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant advancement in the prevention of nausea and vomiting, particularly in the context of chemotherapy (CINV) and postoperative recovery (PONV). Its unique pharmacological profile, characterized by a high binding affinity and an exceptionally long plasma half-life, distinguishes it from first-generation antagonists. This guide provides a comprehensive cross-study analysis of Palonosetron's effectiveness, delving into its molecular mechanism, comparative clinical efficacy, and the methodologies used to evaluate its performance. We synthesize data from pivotal clinical trials and meta-analyses to offer an in-depth perspective for researchers, scientists, and drug development professionals in the field of antiemetic therapy.
Introduction
The management of nausea and vomiting remains a critical challenge in patient care, significantly impacting the quality of life for individuals undergoing chemotherapy or recovering from surgery. The discovery of 5-HT3 receptor antagonists revolutionized the prevention of CINV and PONV. These agents selectively block the binding of serotonin to 5-HT3 receptors in the central and peripheral nervous systems, thereby inhibiting the vomiting reflex. First-generation 5-HT3 antagonists, such as ondansetron and granisetron, have been the standard of care for many years. However, their efficacy is often limited in the delayed phase of CINV. The introduction of Palonosetron has addressed some of these limitations, offering prolonged protection against nausea and vomiting.
The Unique Pharmacological Profile of Palonosetron
Palonosetron's superior efficacy, particularly in the delayed phase of CINV, is attributed to its distinct molecular interactions with the 5-HT3 receptor. Unlike first-generation antagonists, Palonosetron exhibits allosteric binding and positive cooperativity, leading to a more profound and sustained inhibition of receptor function. Its binding affinity for the 5-HT3 receptor is approximately 100-fold higher than that of ondansetron and granisetron. Furthermore, Palonosetron has an exceptionally long plasma half-life of around 40 hours, compared to the 4-9 hours of first-generation agents. This extended duration of action is a key factor in its ability to provide protection against delayed-onset nausea and vomiting.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations and depolarization of the neuron, which triggers the vomiting reflex. Palonosetron acts as a potent antagonist, blocking this signaling cascade.
Caption: 5-HT3 Receptor Signaling and Palonosetron Inhibition.
Comparative Efficacy Analysis: A Cross-Study Perspective
Numerous studies have compared the efficacy of Palonosetron with first-generation 5-HT3 antagonists and other antiemetic agents. A consistent finding across these studies is the superior efficacy of Palonosetron in preventing delayed CINV.
Palonosetron vs. First-Generation 5-HT3 Antagonists
Meta-analyses of randomized controlled trials have demonstrated that Palonosetron is more effective than ondansetron and granisetron in preventing both acute and delayed CINV in patients receiving moderately and highly emetogenic chemotherapy. For instance, a pooled analysis of two large phase III trials showed that a single intravenous dose of Palonosetron (0.25 mg) was significantly more effective than ondansetron (32 mg) in achieving a complete response (no emetic episodes and no rescue medication) in the delayed and overall phases.
| Study/Meta-Analysis | Comparison | Key Efficacy Endpoint | Result |
| Popovic et al. (2014) | Palonosetron vs. Ondansetron/Granisetron | Complete Response (Delayed CINV) | Palonosetron significantly superior |
| Aapro et al. (2006) | Palonosetron vs. Ondansetron | Complete Response (Overall) | Palonosetron 56.7% vs. Ondansetron 49.4% |
| Eisenberg et al. (2003) | Palonosetron vs. Ondansetron | Complete Response (Delayed CINV) | Palonosetron significantly more effective |
Palonosetron in Combination Therapy
For patients receiving highly emetogenic chemotherapy, current guidelines recommend a combination of a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and a corticosteroid. Studies have shown that the combination of Palonosetron with an NK-1 receptor antagonist, such as aprepitant or fosaprepitant, and dexamethasone provides superior protection against CINV compared to a regimen with a first-generation 5-HT3 antagonist.
Methodologies for Assessing Antiemetic Efficacy
The evaluation of antiemetic efficacy in clinical trials relies on standardized endpoints and rigorous data collection. The primary endpoint is typically the "complete response" rate.
Experimental Protocol: Assessment of Complete Response in CINV Trials
-
Patient Population: Define the patient population based on the type of chemotherapy (moderately or highly emetogenic), cancer diagnosis, and other relevant clinical characteristics.
-
Study Design: Employ a randomized, double-blind, active-control design to minimize bias.
-
Treatment Arms:
-
Experimental Arm: Palonosetron (e.g., 0.25 mg IV) plus other standard-of-care antiemetics as per protocol.
-
Control Arm: First-generation 5-HT3 antagonist (e.g., ondansetron 32 mg IV or granisetron 10 µg/kg IV) plus other standard-of-care antiemetics.
-
-
Data Collection:
-
Patients maintain a daily diary to record emetic episodes (vomiting and retching), severity of nausea (using a visual analog scale), and any use of rescue medication.
-
Data is collected for predefined periods:
-
Acute phase: 0-24 hours post-chemotherapy.
-
Delayed phase: 24-120 hours post-chemotherapy.
-
Overall phase: 0-120 hours post-chemotherapy.
-
-
-
Endpoint Definition:
-
Complete Response: No emetic episodes and no use of rescue medication.
-
Complete Control: Complete response and no more than mild nausea.
-
No Emesis: No episodes of vomiting or retching.
-
-
Statistical Analysis: Compare the complete response rates between the treatment arms using appropriate statistical tests (e.g., chi-squared test).
Caption: Workflow for a CINV Clinical Trial.
Conclusion and Future Directions
The evidence from a multitude of studies unequivocally supports the superior efficacy of Palonosetron, particularly in the prevention of delayed CINV. Its unique pharmacological properties provide a clear mechanistic basis for its prolonged duration of action. Future research should continue to explore the role of Palonosetron in other clinical settings, such as radiation-induced nausea and vomiting, and in combination with novel antiemetic agents. Further investigation into the molecular details of its allosteric interactions with the 5-HT3 receptor could pave the way for the development of even more effective antiemetic therapies.
References
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Rojas, C., et al. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P-mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 426-433. [Link]
-
Rojas, C., & Slusher, B. S. (2012). Pharmacological mechanism of palonosetron, a 5-HT3 receptor antagonist with a unique molecular profile. Drug Design, Development and Therapy, 6, 125-133. [Link]
-
Stoltz, R., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology, 44(5), 520-531. [Link]
-
Shah, A., & DeGroot, T. (2005). Palonosetron (Aloxi), a second-generation 5-hydroxytryptamine-3 receptor antagonist, for the prevention of chemotherapy-induced nausea and vomiting. Proceedings (Baylor University. Medical Center), 18(4), 421-424. [Link]
-
Popovic, J., et al. (2014). A meta-analysis of palonosetron for the prevention of chemotherapy-induced nausea and vomiting. Supportive Care in Cancer, 22(5), 1183-1193. [Link]
-
Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron. Drugs, 64(10), 1125-1132. [Link]
-
Aapro, M. S., et al. (2006). A randomized, double-blind, active-control study of palonosetron, a 5-HT3-receptor antagonist, for the prevention of chemotherapy-induced nausea and vomiting. Annals of Oncology, 17(2), 309-314. [Link]
-
Navari, R. M. (2009). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: a review of the clinical evidence. Cancer Management and Research, 1, 45-52. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Palonosetron Hydrochloride, (3R)-
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Palonosetron hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a clear understanding of the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.
Core Principles: Hazard Profile and Regulatory Imperatives
Palonosetron hydrochloride is a potent, pharmacologically active compound. Its handling and disposal are governed by its inherent chemical properties and the regulatory frameworks established to protect both laboratory personnel and the environment.
Hazard Profile: The primary driver for these stringent protocols is the compound's classification under the Globally Harmonized System (GHS). It is crucial to recognize that improper disposal can lead to occupational exposure and environmental contamination.
| Hazard Classification | GHS Hazard Statement | Key Implications |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | Accidental ingestion can cause immediate harm. This necessitates strict hygiene protocols and bans on eating or drinking in handling areas. |
| Skin, Eye, & Respiratory Irritation | H315, H319, H335: Causes skin/serious eye irritation; May cause respiratory irritation | Direct contact can cause irritation. This mandates the use of Personal Protective Equipment (PPE) and handling within ventilated enclosures. |
| Suspected Carcinogen | H351: Suspected of causing cancer[2] | Long-term or repeated exposure may pose a carcinogenic risk, reinforcing the need for engineering controls and rigorous containment. |
The Regulatory Landscape: Two primary federal bodies in the United States dictate the disposal requirements for chemical waste from laboratories:
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste to protect the environment.[3][4] A cornerstone of modern pharmaceutical waste management is the universal sewer ban , which prohibits the drain disposal of any hazardous waste pharmaceuticals.[5] This is a non-negotiable principle in all 50 states.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA's mandate is to ensure worker safety.[6] Their regulations focus on minimizing occupational exposure through proper handling procedures, engineering controls, PPE, and clear communication of hazards.[6][7]
Your institution operates under the "cradle-to-grave" principle, meaning the generator of the waste is legally responsible for it from creation to final, compliant disposal.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making and physical steps required for the compliant disposal of Palonosetron hydrochloride and associated materials.
Step 1: Waste Stream Segregation
Proper segregation at the point of generation is the most critical step to ensure safety and compliance. Mixing hazardous and non-hazardous waste is not only a compliance violation but also significantly increases disposal costs and risks. The following diagram illustrates the decision-making process for segregating Palonosetron hydrochloride waste.
Caption: Decision workflow for segregating Palonosetron hydrochloride waste streams.
Step 2: Container Selection and Labeling
The choice of waste container is dictated by the waste stream.
-
Bulk Waste: Unused or expired Palonosetron hydrochloride, as well as materials from a significant spill, must be disposed of as RCRA hazardous waste.[8]
-
Trace Contaminated Items: This includes "RCRA empty" vials, contaminated PPE (gloves, gowns), and lab supplies.
-
Container: Typically a yellow chemotherapy waste container.
-
Labeling: Must be clearly marked as "Trace Chemotherapy Waste."
-
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with Palonosetron hydrochloride.
-
Container: An FDA-cleared, puncture-resistant sharps container.[8]
-
Labeling: The container must be labeled as "HAZARDOUS DRUG SHARPS" to differentiate it from regular biohazardous sharps.
-
Step 3: Accumulation and Storage
Waste must be accumulated safely prior to pickup.
-
Secure Containers: Ensure all waste containers are properly sealed to prevent leaks or aerosolization.[7][9]
-
Designated Area: Store sealed waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked.
-
Ventilation: The storage area should have adequate ventilation to prevent the buildup of any potential vapors.[10]
Step 4: Final Disposal
The ultimate disposal of Palonosetron hydrochloride waste must be handled by a licensed hazardous waste management company.
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed transporter for hazardous waste.
-
Manifesting: All RCRA hazardous waste must be tracked using a hazardous waste manifest, which documents its journey to the disposal facility.
-
Method of Destruction: The required method of destruction for chemotherapy and other hazardous pharmaceutical waste is incineration at a permitted facility.[3][11] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to protect personnel and prevent wider contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills of powdered material, evacuate the immediate area to prevent inhalation.
-
Don PPE: Before addressing the spill, personnel must don appropriate PPE from a readily accessible spill kit. This includes:
-
Two pairs of chemotherapy-rated gloves (ASTM D6978).
-
A disposable gown.
-
Splash goggles.
-
A NIOSH-certified respirator (required for powders or aerosols).[4]
-
Spill Cleanup Procedure:
-
Containment: Cordon off the spill area. For liquid spills, use absorbent pads from the spill kit to surround the spill.
-
Absorption: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][12][13] Do not create dust.
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into the designated black RCRA Hazardous Waste container.[12][13]
-
Decontamination: Clean the spill area thoroughly, starting from the outer edge and working inward. Use a detergent solution followed by water.[1]
-
Dispose of Materials: All cleanup materials, including contaminated PPE, must be placed in the RCRA Hazardous Waste container.[7]
-
Documentation: Report the spill to your EHS department per institutional policy.
Decontamination of "Empty" Containers
Under the EPA's Subpart P regulations, the definition of an "empty" container for certain hazardous pharmaceuticals has become more stringent. The former practice of triple-rinsing P-listed waste containers is no longer permitted.[5]
Causality: Rinsate from a container that held an acutely toxic (P-listed) substance is itself considered hazardous waste. To avoid generating large volumes of liquid hazardous waste and to ensure complete removal, the best practice is to treat the container itself as waste.
Protocol:
-
Withdraw all usable contents from the vial or container.
-
Place the "empty" vial, with its cap on, directly into the appropriate waste container (Trace Chemotherapy Waste for non-P-listed drugs, or as directed by your EHS office). Do not attempt to rinse it into the sewer system.
By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a safe research environment and fulfill your professional obligation to protect our shared ecosystem.
References
- Palonosetron hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
- Palonosetron Injection (Hospira, Inc.)
- Palonosetron Hydrochloride Injection USP Safety D
- Palonosetron (hydrochloride)
- Controlling Occupational Exposure to Hazardous Drugs.
- Palonosetron hydrochloride-SDS-MedChemExpress. MedChemExpress USA.
- Palonosetron hydrochloride SDS, 135729-62-3 Safety D
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
- Chemotherapy Waste Disposal Regul
- Palonosetron impurity mixture Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- How to Dispose of Chemotherapy Waste: A Step-by-Step Guide. San Diego Medical Waste.
- Waste Management of Hazardous Drugs. Defense Centers for Public Health.
- ASHP Guidelines on Handling Hazardous Drugs (2018). American Society of Health-System Pharmacists.
- OSHA Guidelines for Medical Waste. Rx Destroyer.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Palonosetron Hydrochloride, (3R)-
Welcome to your essential guide for the safe handling of Palonosetron hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond innovation to ensuring the utmost safety in our laboratories. Palonosetron hydrochloride is a potent 5-HT3 antagonist, and its handling demands a meticulous and informed approach to personal protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to create a self-validating system of safety in your workspace.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
Palonosetron hydrochloride is not a benign substance. Its pharmacological potency necessitates that we treat it with significant caution to avoid occupational exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear mandate for the level of protection required.
Multiple safety data sheets (SDS) classify Palonosetron hydrochloride with several hazard statements. It is considered harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[2][3] Crucially, it is suspected of causing cancer (Carcinogenicity Category 2).[1] While specific Occupational Exposure Limits (OELs) are not established for this compound in many databases, its classification as a potential carcinogen and its high potency at therapeutic doses mean it must be handled as a potent compound, for which an OEL is often considered to be below 10µg/m³.[4][5][6]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [1] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
| Carcinogenicity | H351 | Suspected of causing cancer | [1] |
This hazard profile dictates that our primary goal is to prevent any direct contact, inhalation, or ingestion. This is achieved through a multi-layered approach known as the Hierarchy of Controls .
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. However, it should always be used in conjunction with more effective control measures. The most effective safety protocols are built on this hierarchy.
Caption: Figure 1: The Hierarchy of Controls prioritizes strategies from most to least effective.
For Palonosetron hydrochloride, elimination or substitution is generally not feasible. Therefore, our focus lies heavily on robust Engineering Controls , stringent Administrative Controls , and the correct selection and use of PPE .
Core PPE Requirements for Palonosetron Hydrochloride
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this potent compound.
A. Hand Protection
-
Requirement: Wear protective, impervious gloves.[2][7] Nitrile gloves are commonly recommended.
-
Expert Insight: Double-gloving is a best practice when handling potent powders. The outer glove can be removed immediately after the handling procedure, minimizing the risk of spreading contamination. Always check the manufacturer's data for breakthrough times for the specific chemicals you are using.[1] After any procedure, wash hands thoroughly after removing gloves.[2][3]
B. Eye and Face Protection
-
Requirement: Use safety goggles with side-shields or chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][4][7]
-
Expert Insight: When there is a significant risk of splashing or aerosol generation (e.g., during reconstitution or transfer of solutions), a face shield should be worn in addition to safety goggles to protect the entire face.
C. Skin and Body Protection
-
Requirement: Wear impervious clothing such as a disposable gown or a dedicated lab coat.[2][4] This protective clothing should have long sleeves and a solid front.
-
Expert Insight: Lab coats used when handling Palonosetron hydrochloride should be designated for that purpose and laundered separately. Disposable gowns are preferred as they can be discarded as contaminated waste immediately after use, preventing take-home exposure.
D. Respiratory Protection
-
Requirement: A suitable respirator is necessary when engineering controls are not sufficient to maintain exposure below acceptable limits, or when there is a potential for aerosol or dust formation.[2][7]
-
Expert Insight: For weighing and handling the powdered form of Palonosetron hydrochloride, a NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is essential.[7] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.
Operational Plan: PPE in Practice
Let's integrate these PPE requirements into a standard laboratory workflow for handling powdered Palonosetron hydrochloride.
Workflow: Weighing Palonosetron Hydrochloride Powder
This procedure must be performed within a certified chemical fume hood, ventilated balance enclosure, or, ideally, a containment isolator.[8]
Caption: Figure 3: Immediate actions for a Palonosetron hydrochloride spill.
Personnel involved in the cleanup must be properly trained and equipped with the appropriate PPE. [7]Spill kits containing all necessary materials, including full PPE, should be readily accessible in any area where Palonosetron hydrochloride is handled. [9] By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the scientific integrity and trustworthiness of your laboratory's operations. This commitment to safety is the foundation upon which great scientific discoveries are built.
References
-
SAFETY DATA SHEET - Palonosetron Hydrochloride Injection . (2017-09-15). Fresenius Kabi USA. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 . Centers for Disease Control and Prevention (CDC). [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach . IPS - Integrated Project Services, LLC. [Link]
-
Safety first: Considerations when formulating high potency compounds . (2023-11-10). Siegfried Holding AG. [Link]
-
Hazardous Drug Exposures in Healthcare . (2024-03-04). Centers for Disease Control and Prevention (CDC). [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
-
Managing Risks with Potent Pharmaceutical Products . Pharmaceutical Outsourcing. [Link]
-
Potent Compound Handling Operations: Exposure To APIs . Agno Pharmaceuticals. [Link]
-
NIOSH safe handling of hazardous drugs guidelines becomes state law . PubMed. [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds . Freund-Vector Corporation. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
